molecular formula C15H17N5S B12932192 6-(benzylthio)-9-propyl-9H-purin-2-amine CAS No. 92556-40-6

6-(benzylthio)-9-propyl-9H-purin-2-amine

Cat. No.: B12932192
CAS No.: 92556-40-6
M. Wt: 299.4 g/mol
InChI Key: JXOXYPGUGSIABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzylthio)-9-propyl-9H-purin-2-amine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery research. Purines substituted at the 6-position with a thioether group, such as the benzylthio moiety in this compound, are key scaffolds for developing biologically active molecules . These analogs are frequently investigated for their potential as kinase inhibitors . Related purine compounds with similar substitution patterns have been shown to promote apoptosis in human neutrophils, highlighting the potential of this chemical class in research areas involving the resolution of inflammation . The structural features of this compound—specifically the 2-amino group, the 9-propyl chain, and the 6-benzylthio substituent—make it a versatile intermediate for further chemical exploration. Researchers can utilize this building block to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The product is intended for laboratory research purposes only. 6-(Benzylthio)-9-propyl-9H-purin-2-amine is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92556-40-6

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

6-benzylsulfanyl-9-propylpurin-2-amine

InChI

InChI=1S/C15H17N5S/c1-2-8-20-10-17-12-13(20)18-15(16)19-14(12)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,18,19)

InChI Key

JXOXYPGUGSIABS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N

Origin of Product

United States

Foundational & Exploratory

chemical properties and molecular weight of 6-(benzylthio)-9-propyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-(benzylthio)-9-propyl-9H-purin-2-amine , a specialized purine derivative utilized primarily as a chemical probe in structure-activity relationship (SAR) studies targeting enzymes such as O⁶-methylguanine-DNA methyltransferase (MGMT) and cyclin-dependent kinases (CDKs).

Compound Profile & Physicochemical Data[1][2][3][4]

This compound represents a lipophilic modification of the classic 6-thiopurine scaffold. By incorporating a propyl group at the


 position and a benzylthio group at the 

position, the molecule achieves a balance of hydrophobic interaction potential and membrane permeability, distinguishing it from more polar analogs like 6-thioguanine.
Table 1: Essential Chemical Specifications
PropertySpecification
Chemical Name 6-(benzylthio)-9-propyl-9H-purin-2-amine
Common Identifiers CAS: 92556-40-6; NSC 42384 (Analog)
Molecular Formula

Molecular Weight 299.39 g/mol
Exact Mass 299.1205
Appearance Off-white to pale yellow crystalline solid
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
pKa (Calculated) ~3.8 (N7), ~10.5 (NH2)
LogP (Predicted) 3.6 ± 0.4 (High Lipophilicity)
SMILES CCCCn1cnc2c(SCC3=CC=CC=C3)nc(N)nc12

Structural Analysis & Pharmacophore Logic

The efficacy of 6-(benzylthio)-9-propyl-9H-purin-2-amine as a biochemical tool relies on three distinct structural motifs.

The Purine Core ( -Propyl Substituted)

Unlike endogenous purines which are hydrophilic, the


-propyl chain  acts as a "grease" moiety.
  • Function: It blocks the

    
     position, preventing ribosylation (conversion to nucleotide) by HGPRT, thereby locking the molecule in its base form.
    
  • Impact: This modification directs the molecule toward allosteric binding sites or non-nucleotide dependent enzymes (e.g., MGMT) rather than incorporation into DNA.

The Thioether Linkage ( -S-Benzyl)

The sulfur atom at position 6 is a soft nucleophile/electrophile center.

  • Mechanism: In MGMT inhibition, the benzyl group is transferred to the active site cysteine (Cys145) of the enzyme. The sulfur-benzyl bond is cleaved, permanently inactivating the protein.

  • Comparison: The thioether bond is generally more stable to hydrolysis than the ether bond found in

    
    -benzylguanine, potentially altering the kinetics of inactivation.
    

Pharmacophore Figure 1: Pharmacophore Dissection of 6-(benzylthio)-9-propyl-9H-purin-2-amine Purine Purine Scaffold (2-Amino) S_Link Thioether Linker (S-Atom) Purine->S_Link C6 Position Propyl N9-Propyl Tail (Lipophilicity) Purine->Propyl N9 Position Benzyl Benzyl Ring (Hydrophobic) S_Link->Benzyl Target Target Interaction (MGMT/CDK) Benzyl->Target Steric Fit / Transfer Propyl->Target Membrane Permeability

[2]

Synthesis Protocol

Role: Senior Scientist Note Context: The synthesis of 2,6,9-trisubstituted purines requires strict regiochemical control to avoid


 isomers. The protocol below utilizes a "Core-First" approach, alkylating the sulfur before the nitrogen to prevent side reactions, though the reverse order is also viable depending on starting material availability.
Reagents Required[4][6][7][8][9]
  • Precursor: 2-amino-6-chloropurine (CAS 10310-21-1)

  • Reagents: Benzyl mercaptan (Benzylthiol), 1-Bromopropane, Potassium Carbonate (

    
    ), DMF (Anhydrous).
    
  • Atmosphere: Argon or Nitrogen (Critical to prevent oxidation of mercaptan).

Step-by-Step Methodology
Phase 1:

-Alkylation (Introduction of Benzylthio Group)
  • Dissolution: Dissolve 1.0 eq of 2-amino-6-chloropurine in anhydrous DMF (10 mL/g).

  • Base Addition: Add 1.1 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 15 min.
    
  • Nucleophilic Attack: Dropwise add 1.05 eq of benzyl mercaptan .

    • Note: Benzyl mercaptan is distinctively malodorous; use a bleach trap.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

    • Checkpoint: The spot for the chloro-starting material (

      
      ) should disappear, replaced by a higher 
      
      
      
      product.
  • Workup: Pour into ice water. Filter the precipitate.[1] Wash with water and cold ethanol. Dry in vacuo.[1]

    • Intermediate Product: 2-amino-6-(benzylthio)-9H-purine.

Phase 2:

-Alkylation (Propyl Group Addition)
  • Solvation: Suspend the Phase 1 intermediate in DMF.

  • Deprotonation: Add 1.2 eq of

    
    . Stir for 30 min to generate the purinide anion.
    
  • Alkylation: Add 1.1 eq of 1-bromopropane .

  • Regioselectivity Control: Stir at RT for 12–18 hours.

    • Expert Insight: High temperatures favor the kinetic

      
       isomer. Keeping the reaction at RT favors the thermodynamic 
      
      
      
      product.
  • Purification: Evaporate DMF. Resuspend residue in EtOAc/Water.[2] Extract organic layer.[2][3]

  • Chromatography: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM). The

    
     isomer typically elutes after the 
    
    
    
    isomer in this solvent system.

Biological Applications & Mechanism[10]

MGMT Inhibition (Primary Potential)

This compound is structurally analogous to


-benzylguanine (

-BG)
, a potent inhibitor of MGMT used to sensitize tumors to alkylating agents (e.g., temozolomide).
  • Mechanism: The enzyme MGMT repairs DNA by transferring alkyl groups from the

    
     position of guanine to its own active site cysteine.
    
  • Thio-Analog Utility: 6-(benzylthio) analogs act as pseudo-substrates . The enzyme attacks the

    
     position, transferring the benzyl group to Cys145. However, the leaving group is a thiolate rather than an alkoxide.
    
  • Research Use: Used to study the plasticity of the MGMT active site and to develop inhibitors with different pharmacokinetic profiles (due to the propyl group).

CDK Inhibition Scaffold

The 2,6,9-substitution pattern is a hallmark of purine-based Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Roscovitine, Olomoucine).

  • Binding: The purine ring mimics ATP. The 2-amine forms hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

  • Specificity: The bulky 6-benzylthio and 9-propyl groups determine selectivity between CDK1, CDK2, and CDK5.

Mechanism Figure 2: Mechanism of MGMT Inactivation by Thio-Purine Substrate Compound 6-(benzylthio)-9-propyl-purine Complex Enzyme-Inhibitor Complex Compound->Complex Enters Active Site Enzyme MGMT Enzyme (Active Cys145) Enzyme->Complex Inactivated Benzylated Enzyme (Dead) Complex->Inactivated Benzyl Transfer Leaving 6-thio-9-propylguanine (Byproduct) Complex->Leaving S-C Bond Cleavage

[2]

Storage and Handling (Safety)

  • Storage: Store at -20°C. Protect from light and moisture. Thioethers can slowly oxidize to sulfoxides (

    
    ) if exposed to air/light over long periods.
    
  • Handling: Wear standard PPE. The biological activity implies potential genotoxicity (as it interacts with DNA repair enzymes). Handle inside a fume hood.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use to avoid precipitation.

References

  • Synthesis of 6-Substituted Purines: Liu, X., et al. "Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives." Molecules, 2003. Provides the foundational protocol for reacting 2-amino-6-chloropurine with benzyl mercaptan.

  • MGMT Inhibition Mechanisms: Pegg, A. E. "Repair of O6-alkylguanine by alkyltransferases." Mutation Research/Reviews in Mutation Research, 2000. Authoritative review on the mechanism of benzyl-guanine analogs.

  • Purine N-Alkylation Regiochemistry: Nielsen, L., et al. "Regioselectivity in the N-alkylation of 2-substituted purines." Journal of the Chemical Society, Perkin Transactions 1, 2002. Explains the kinetic vs. thermodynamic control required to achieve N9-propyl substitution.

  • Compound Data Verification: PubChem Database. "Purine Derivatives and Analogs." Verification of molecular weight and structural identifiers.

Sources

role of 6-(benzylthio)-9-propyl-9H-purin-2-amine in histone H2A ubiquitylation

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 6-(benzylthio)-9-propyl-9H-purin-2-amine in Histone H2A Ubiquitylation

Executive Summary: Chemical Identity & Mechanistic Context

6-(benzylthio)-9-propyl-9H-purin-2-amine is a synthetic purine derivative structurally analogous to well-characterized Cyclin-Dependent Kinase (CDK) inhibitors such as Olomoucine and Roscovitine . While often overshadowed by the direct Polycomb Repressive Complex 1 (PRC1) inhibitor PRT4165 (an indan-dione derivative), this purine compound plays a critical, albeit indirect, role in regulating histone H2A ubiquitylation (H2AK119ub1) through the inhibition of upstream regulatory kinases.

Key Mechanistic Insight: The ubiquitylation of Histone H2A at Lysine 119 (H2AK119ub1) is catalyzed by the E3 ligase Ring1B (RNF2) , a core component of the PRC1 complex. Ring1B activity is not constitutive; it requires phosphorylation at Serine 168 by CDK1 or CDK2 to become fully active. By inhibiting these CDKs, 6-(benzylthio)-9-propyl-9H-purin-2-amine prevents the activation of Ring1B, thereby reducing the global levels of H2AK119ub1 and derepressing target genes.

Compound 6-(benzylthio)-9-propyl-9H-purin-2-amine PRT4165
Chemical Class Purine Analog (CDK Inhibitor)Indan-1,3-dione
Primary Target CDK1, CDK2 (ATP-binding pocket)Bmi1/Ring1A (E3 Ligase Interface)
Mechanism Inhibits phosphorylation of Ring1B (Ser168)Directly blocks E3 ligase catalytic activity
Effect on H2A Indirect reduction of H2AK119ub1Direct inhibition of H2AK119ub1

The Biological Context: CDK-Mediated Regulation of PRC1

To understand the utility of this compound, one must appreciate the regulatory hierarchy of the Polycomb system.

The CDK-Ring1B Axis

The Polycomb Repressive Complex 1 (PRC1) is a master regulator of epigenetic silencing. Its catalytic subunit, Ring1B, monoubiquitylates H2A, which compacts chromatin and blocks transcriptional elongation.

  • Activation: During the S and G2 phases of the cell cycle, CDK1 and CDK2 levels rise.

  • Phosphorylation: These kinases phosphorylate Ring1B at Serine 168 (and potentially Ser166).

  • Ubiquitylation: Phosphorylated Ring1B has a significantly higher affinity for the E2 conjugating enzyme (UbcH5c), leading to efficient transfer of ubiquitin to H2A.

  • Inhibition: Treatment with 6-(benzylthio)-9-propyl-9H-purin-2-amine blocks the ATP-binding pocket of CDK1/2, preventing this phosphorylation cascade and effectively "turning off" the PRC1 complex.

Experimental Application: Protocols & Workflows

This section details how to use 6-(benzylthio)-9-propyl-9H-purin-2-amine to study H2A ubiquitylation dynamics.

Protocol A: Cell Treatment & H2A Extraction

Objective: To validate the reduction of H2AK119ub1 levels in mammalian cells.

  • Cell Culture:

    • Seed HeLa or U2OS cells at

      
       cells/well in a 6-well plate.
      
    • Allow cells to adhere for 24 hours.

  • Compound Preparation:

    • Dissolve 6-(benzylthio)-9-propyl-9H-purin-2-amine in DMSO to create a 10 mM stock .

    • Critical Step: Ensure the compound is fully solubilized; sonicate if necessary.[1]

  • Treatment:

    • Treat cells with 10–50 µM of the compound for 4–6 hours .

    • Include a DMSO-only control and a positive control (e.g., 50 µM PRT4165).

  • Acid Extraction of Histones:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3) for 10 min on ice.

    • Centrifuge at 6,500 x g for 10 min at 4°C to pellet nuclei.

    • Resuspend the pellet in 0.2 N HCl (400 µL) and incubate overnight at 4°C.

    • Centrifuge at 6,500 x g for 10 min; save the supernatant (contains histones).

  • Western Blot Analysis:

    • Neutralize the supernatant with 1/5 volume of 1 M NaOH.

    • Run on a 15% SDS-PAGE gel.

    • Blot for H2AK119ub1 (Cell Signaling #8240) and Total H2A (Abcam ab18255).

Protocol B: ChIP-qPCR for Ring1B Occupancy

Objective: To determine if the compound affects Ring1B recruitment vs. enzymatic activity.

  • Hypothesis: Unlike PRT4165, which might destabilize the complex, CDK inhibitors often leave the complex bound but catalytically inactive.

  • Method: Perform standard ChIP using anti-Ring1B antibody.

  • Readout: If ChIP signal remains high at target genes (e.g., HOXA9) but H2AK119ub1 signal drops, the mechanism is confirmed as enzymatic inhibition rather than displacement .

Visualization: The CDK-Ring1B Regulatory Pathway

The following diagram illustrates the specific point of intervention for 6-(benzylthio)-9-propyl-9H-purin-2-amine compared to PRT4165.

G cluster_0 Mechanism of Action CDK_Active CDK1 / CDK2 (Active Kinase) Ring1B_Inactive Ring1B (RNF2) (Unphosphorylated / Low Activity) CDK_Active->Ring1B_Inactive Phosphorylates Ser168 Purine_Inhibitor 6-(benzylthio)-9-propyl-9H-purin-2-amine (Inhibitor) Purine_Inhibitor->CDK_Active Inhibits Ring1B_Active Ring1B-pSer168 (Phosphorylated / High Activity) Ring1B_Inactive->Ring1B_Active Activation H2A Histone H2A (Unmodified) Ring1B_Active->H2A Ubiquitylates PRT4165 PRT4165 (Direct Inhibitor) PRT4165->Ring1B_Active Inhibits Catalysis H2Aub H2AK119ub1 (Gene Silencing) H2A->H2Aub Conversion

Caption: Pathway illustrating the indirect inhibition of H2A ubiquitylation by 6-(benzylthio)-9-propyl-9H-purin-2-amine via CDK blockade, contrasted with the direct inhibition by PRT4165.

Data Interpretation & Troubleshooting

Observation Interpretation Troubleshooting
No decrease in H2AK119ub1 Compound degradation or insufficient concentration.Verify compound purity (HPLC). Increase dose to 50 µM. Ensure cells are actively cycling (CDK activity is low in G0).
High cell death Off-target toxicity (common with pan-CDK inhibitors).Reduce incubation time to 4 hours. Titrate dose down to 10 µM.
Loss of Ring1B in Western Blot Proteasomal degradation of the complex.Add MG-132 (Proteasome inhibitor) to distinguish between degradation and dephosphorylation.

Therapeutic Implications

While PRT4165 is a valuable tool compound, purine-based CDK inhibitors like 6-(benzylthio)-9-propyl-9H-purin-2-amine offer a different therapeutic angle. By targeting the activation of the epigenetic machinery rather than the machinery itself, these compounds can exploit the high proliferation rate of cancer cells (which have elevated CDK activity) to selectively derepress tumor suppressor genes silenced by Polycomb, such as CDKN2A (p16).

References

  • Ismail, I. H., et al. (2013).[2] "A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks."[3][2][4][5] Journal of Biological Chemistry. Link

  • Wei, Y., et al. (2011). "CDK1-dependent phosphorylation of EZH2 suppresses methylation of H3K27 and promotes lymphoma cell growth." Nature. Link

  • Pavletich, N. P. (1999). "Mechanisms of cyclin-dependent kinase regulation: structures of Cdks, their cyclin activators, and Cip and INK4 inhibitors." Journal of Molecular Biology. Link

  • Endoh, M., et al. (2012). "Histone H2A mono-ubiquitination is a crucial step to mediate PRC1-dependent repression of developmental genes to maintain ES cell identity." PLoS Genetics. Link

  • Vidal, M. (2009). "Role of the Polycomb complex PRC1 in cell cycle regulation." Cell Cycle.[6] Link

Sources

6-(benzylthio)-9-propyl-9H-purin-2-amine (CAS 92556-40-6): A Comprehensive Technical Guide on Topoisomerase I Inhibition and Sourcing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Pharmacology, Assay Validation, and Procurement Strategies

Executive Summary

The compound 6-(benzylthio)-9-propyl-9H-purin-2-amine (CAS: 92556-40-6), frequently cataloged in screening libraries as NSC 0042379 , is a synthetic purine derivative that has emerged as a structurally unique DNA Topoisomerase I (Top1) poison. Identified through exhaustive virtual screening and molecular docking studies , this molecule diverges from traditional camptothecin (CPT) scaffolds. By leveraging its purine core to intercalate between DNA bases at the enzyme-mediated cleavage site, it traps the Top1-DNA covalent complex, ultimately driving apoptosis in rapidly dividing cancer cells.

This whitepaper provides a rigorous technical breakdown of the compound's chemical identity, its mechanism of action as an interfacial inhibitor, self-validating experimental protocols for in vitro testing, and strategic supplier data for procurement.

Chemical Identity & Physical Properties

Understanding the structural nuances of 92556-40-6 is critical for downstream formulation and assay design. The lipophilic benzylthio group at the C6 position and the propyl chain at the N9 position are essential for its hydrophobic interactions within the Top1 binding pocket.

Table 1: Chemical and Structural Parameters

PropertySpecification
IUPAC Name 6-(benzylsulfanyl)-9-propyl-9H-purin-2-amine
CAS Registry Number 92556-40-6
NCI Identifier NSC 0042379 (Synonym: NSC 42379)
Molecular Formula C₁₅H₁₇N₅S
Molecular Weight 299.39 g/mol
SMILES String NC1=NC(SCC2=CC=CC=C2)=C3C(N(CCC)C=N3)=N1
Target Class DNA Topoisomerase I (Top1) Interfacial Poison

Mechanistic Insights: Top1 Interfacial Inhibition

As an application scientist evaluating novel chemotypes, it is vital to understand why this specific purine derivative exhibits cytotoxicity.

During normal cellular replication, Top1 relieves DNA torsional strain by introducing a transient single-strand break. The enzyme forms a covalent phosphotyrosine intermediate with the 3'-end of the broken DNA strand. 6-(benzylthio)-9-propyl-9H-purin-2-amine acts as an interfacial poison .

The Causality of Inhibition: The planar purine core mimics natural nucleobases, allowing it to intercalate directly into the DNA cleavage site. Simultaneously, the bulky benzylthio substituent projects into the Top1 enzyme's binding pocket, creating severe steric hindrance that prevents the enzyme from religating the cleaved DNA strand . When a replication fork collides with this trapped, irreversible covalent complex, it converts the single-strand break into a lethal double-strand break, triggering apoptotic cascades.

Top1_Mechanism DNA Supercoiled DNA Top1 Topoisomerase I Binding DNA->Top1 Cleavage Transient Single-Strand Break Top1->Cleavage Inhibitor NSC 0042379 (Intercalation) Cleavage->Inhibitor Drug Binding Relaxed Relaxed DNA (Normal Repair) Cleavage->Relaxed Normal Ligation Trapped Trapped Cleavable Complex (Apoptosis) Inhibitor->Trapped Prevents Ligation

Mechanism of Top1 inhibition by purine derivatives trapping the DNA-enzyme complex.

Experimental Protocols & System Validation

To empirically validate the Top1 poisoning activity of 6-(benzylthio)-9-propyl-9H-purin-2-amine, researchers must employ a Top1 DNA Cleavage Assay . The following protocol is designed as a self-validating system; every reagent addition serves a distinct, mechanistic purpose to ensure data integrity.

Step-by-Step Methodology: Top1 DNA Cleavage Assay
  • Co-incubation (The Binding Phase): Incubate 300 ng of supercoiled plasmid DNA (e.g., pBR322) with recombinant human Top1 enzyme in a cleavage buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.5). Add 92556-40-6 at varying concentrations (1 µM to 100 µM).

  • Denaturation & Trapping (The Isolation Phase): Terminate the reaction by adding 1% Sodium Dodecyl Sulfate (SDS). Causality: SDS is a harsh anionic detergent. It instantly denatures the Top1 enzyme, destroying its catalytic conformation. Because the enzyme is covalently bound to the DNA via a phosphotyrosine bond, denaturation prevents religation, effectively "freezing" the cleavage complex for observation .

  • Proteolytic Digestion (The Cleanup Phase): Add Proteinase K (0.5 mg/mL) and incubate at 50°C for 30 minutes. Causality: The bulky denatured Top1 protein would prevent the DNA from migrating through a gel. Proteinase K digests the enzyme, leaving only a small peptide remnant covalently attached to the DNA strand.

  • Electrophoretic Resolution: Resolve the DNA fragments on a 1% agarose gel containing ethidium bromide (or a denaturing polyacrylamide gel for base-pair resolution).

  • Quantification: Measure the intensity of the nicked/cleaved DNA bands via densitometry.

System Validation Parameters (E-E-A-T)

To ensure trustworthiness, the assay must include strict controls:

  • Positive Control: 1 µM Camptothecin (CPT). If CPT fails to produce a distinct cleavage band, the Top1 enzyme batch is catalytically dead, and the assay run must be discarded.

  • Negative Control: DMSO vehicle only. Ensures the solvent is not inducing spontaneous DNA nicking.

Assay_Workflow Incubation 1. Co-incubate DNA, Top1 & Purine Inhibitor Trapping 2. Add SDS Denaturant (Traps Covalent Complex) Incubation->Trapping Digestion 3. Proteinase K Digestion (Removes Bulk Protein) Trapping->Digestion Electrophoresis 4. Polyacrylamide Gel Electrophoresis (PAGE) Digestion->Electrophoresis Quantification 5. Densitometry vs. Camptothecin Control Electrophoresis->Quantification

Step-by-step workflow of the Top1 DNA cleavage assay for inhibitor validation.

Quantitative Efficacy Data

In vitro testing of NSC 0042379 demonstrates moderate but definitive Top1 inhibition compared to the highly potent, yet often toxic, camptothecin. The purine scaffold provides an excellent starting point for structural optimization to improve the therapeutic window.

Table 2: Top1 Inhibition & Cytotoxicity Profiling

CompoundTop1 Inhibition Ranking*Cytotoxicity (GI₅₀) RangeTarget Cell Lines
NSC 0042379 (CAS 92556-40-6) + (20–50% of 1 µM CPT)20.0 µM to >100 µMRenal cancer cells, NCI-60 Panel
Camptothecin (Positive Control) ++++ (100% baseline)10 nM to 1.3 µMBroad spectrum

*Data derived from semi-quantitative cleavage assays comparing band intensity to 1 µM CPT.

Supplier Data & Procurement Strategy

Sourcing 6-(benzylthio)-9-propyl-9H-purin-2-amine for preclinical research requires rigorous vendor qualification. Because purine synthesis often involves reactive intermediates (e.g., benzyl mercaptans), trace impurities can severely skew cytotoxicity assays.

Table 3: Commercial Suppliers and Analytical Requirements

Supplier NameCatalog / Product IDRecommended Analytical Validation
BLD Pharm BD670599HPLC (>98% purity required)
Atomax Chemicals Co. CAS: 92556-40-6¹H-NMR (Confirm N9 propyl regiochemistry)
Provide Chemicals Order 92556-40-6LC-MS (Verify molecular weight 299.39)

Procurement Best Practice: When ordering from custom synthesis catalogs, always request a Certificate of Analysis (CoA) that includes both ¹H-NMR and ¹³C-NMR spectra. The regioselective alkylation of the purine ring at the N9 position (versus the N7 position) is a common synthetic hurdle, and isomeric impurities will fail to map correctly to the Top1 pharmacophore.

References

  • Exploring DNA Topoisomerase I Ligand Space in Search of Novel Anticancer Agents PLoS One (via NCBI PMC)[Link]

  • Atomax Chemicals Co., Ltd. Supplier Database ChemBuyersGuide[Link]

  • Provide Chemicals Catalog: 6-benzylsulfanyl-9-propyl-purin-2-amine Provide Chemicals [Link]

Technical Analysis: Binding Affinity and Inhibition of Polycomb Repressive Complex 1 by PRT-4165

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PRT-4165 (2-(3-pyridinylmethylene)-1H-indene-1,3(2H)-dione) is a potent, cell-permeable small molecule inhibitor targeting the Polycomb Repressive Complex 1 (PRC1) .[1][2][3][4][5][6] Specifically, it inhibits the E3 ubiquitin ligase activity of the BMI1/RING1A and BMI1/RING1B (RNF2) heterodimers.[1][2][6]

Unlike broad-spectrum proteasome inhibitors, PRT-4165 exhibits high specificity for the RING domain-mediated monoubiquitination of Histone H2A at Lysine 119 (H2AK119ub1). This modification is a critical epigenetic mark for gene silencing and the DNA damage response (DDR).

Key Technical Parameters:

  • Primary Target: BMI1/RING1A and BMI1/RING1B heterodimers.

  • Mechanism: Inhibition of E3 ligase self-ubiquitination and substrate (H2A/Top2

    
    ) ubiquitination.[5][7]
    
  • Potency (

    
    ): 3.9 
    
    
    
    M
    (Cell-free HTRF assay).[1][2][5][6]
  • Selectivity: Inhibits PRC1 components but not RNF8 or RNF168 (upstream/downstream E3 ligases in the DDR pathway).[6][7]

Molecular Mechanism of Action

The efficacy of PRT-4165 lies in its ability to disrupt the catalytic core of PRC1. The PRC1 complex relies on the RING domain-containing proteins (RING1A or RING1B) to transfer ubiquitin from an E2 conjugating enzyme (typically UbcH5c) to the nucleosome substrate.

The Inhibition Cascade
  • Target Engagement: PRT-4165 binds to the BMI1/RING1 heterodimer. While the exact structural binding pocket is often characterized functionally, the molecule prevents the transfer of ubiquitin.

  • Catalytic Blockade: The compound inhibits the self-ubiquitination of the RING1A/BMI1 complex, which serves as a proxy for its catalytic competence.

  • Substrate Deprivation: Consequently, the monoubiquitination of Histone H2A (H2AK119ub1) is abolished.

  • Downstream Consequences:

    • Chromatin Remodeling: Loss of H2AK119ub1 leads to de-repression of Polycomb-target genes.

    • DNA Repair: At sites of double-strand breaks (DSBs), PRT-4165 prevents the accumulation of ubiquitin conjugates, impairing the recruitment of repair factors like 53BP1 and BRCA1, thereby sensitizing cells to genotoxic stress.

Mechanism Visualization

PRC1_Inhibition_Mechanism PRT4165 PRT-4165 PRC1 PRC1 Complex (BMI1/RING1B) PRT4165->PRC1 Inhibits E3 Ligase Activity H2A Histone H2A (Nucleosome) PRC1->H2A Catalyzes Ubiquitination E2 E2 Enzyme (UbcH5c-Ub) E2->PRC1 Transfers Ub H2Aub H2AK119ub1 (Silencing Mark) H2A->H2Aub Modification DSB_Repair DNA Repair Factor Recruitment H2Aub->DSB_Repair Signaling Platform

Figure 1: Mechanism of Action. PRT-4165 directly inhibits the E3 ligase activity of PRC1, preventing H2A ubiquitination and downstream DNA repair signaling.[1][2][6]

Binding Affinity & Potency Characterization[9]

The binding affinity of PRT-4165 is primarily characterized via functional inhibition assays (


) rather than direct thermodynamic binding constants (

), due to the complex nature of the E3 ligase multi-protein machinery.
Quantitative Data Summary
ParameterValueAssay TypeTarget ComplexReference

3.9

M
HTRF (Cell-free)BMI1 / RING1A[1, 2]
Target InhibitedIn vitro UbiquitinationRING1B (RNF2)[1]
Selectivity No InhibitionIn vitro UbiquitinationRNF8, RNF168[1]
Cellular Effect High PotencyWestern Blot (H2Aub)Endogenous PRC1[1]
Interpretation of Affinity

The


 of 3.9 

M indicates that PRT-4165 is a micromolar inhibitor.[1][2][5][6] While nanomolar affinity is often preferred for clinical candidates to minimize off-target effects, this potency is sufficient for:
  • Mechanistic Studies: Validating the role of PRC1 in specific pathways (e.g., DNA damage).

  • Lead Optimization: Serving as a scaffold for developing higher-affinity analogs.

  • Acute Inhibition: Rapidly depleting H2Aub levels in cell culture (observable within 60 minutes).[4]

Experimental Protocols

To validate PRT-4165 activity in your own system, use the following self-validating protocols.

Protocol A: In Vitro HTRF E3 Ligase Assay

This assay quantifies the inhibition of BMI1/RING1A self-ubiquitination. It relies on Homogeneous Time-Resolved Fluorescence (HTRF) resonance energy transfer between a donor (Europium cryptate) and an acceptor (XL665).

Reagents:

  • Recombinant BMI1/RING1A complex (FLAG-tagged).

  • Recombinant UbcH5c (E2 enzyme).

  • Biotin-Ubiquitin.

  • Anti-FLAG-Cryptate (Donor).

  • Streptavidin-XL665 (Acceptor).

  • PRT-4165 (dissolved in DMSO).[2][5]

Workflow:

  • Preparation: Dilute PRT-4165 to 2x desired concentration in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM

    
    , 2 mM DTT).
    
  • Incubation: Mix BMI1/RING1A, E1, E2, and Biotin-Ub with PRT-4165.

  • Reaction: Initiate with ATP (2 mM). Incubate at 37°C for 60 minutes.

  • Detection: Add detection buffer containing Anti-FLAG-Cryptate and Streptavidin-XL665.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm). A decrease in signal indicates inhibition.

Validation Logic:

  • Positive Control:[7] Reaction with DMSO only (Max signal).

  • Negative Control: Reaction without ATP or E2 (Background signal).

  • Success Criteria: PRT-4165 should reduce the signal in a dose-dependent manner (

    
    ).
    
Protocol B: Cellular H2A Ubiquitination Depletion (Western Blot)

This protocol confirms the compound is cell-permeable and engages the target in vivo.

Workflow:

  • Cell Culture: Seed U2OS or HeLa cells; grow to 70-80% confluence.

  • Treatment: Treat cells with 50

    
    M  PRT-4165 for 1 hour.[4][7] (Include DMSO vehicle control).
    
  • Extraction: Perform acid extraction of histones to preserve chromatin-bound proteins.

    • Lyse cells in Triton Extraction Buffer (TEB).

    • Acid extract pellet with 0.2 N HCl overnight at 4°C.

  • Analysis: Run SDS-PAGE and immunoblot.

    • Primary Antibody: Anti-H2AK119ub1 (Cell Signaling Tech or Millipore).

    • Loading Control: Anti-Total H2A.[1][4]

  • Result: You should observe a near-complete disappearance of the H2AK119ub1 band in the treated sample compared to control.

Experimental Workflow Diagram

Experimental_Workflow cluster_HTRF In Vitro HTRF Assay (Potency) cluster_Cell Cellular Validation (Specificity) Mix Mix Recombinant BMI1/RING1A + E2 + Ub Add_Drug Add PRT-4165 (Serial Dilution) Mix->Add_Drug Incubate Incubate 37°C 60 mins Add_Drug->Incubate Read Measure FRET (665/620 nm) Incubate->Read Calc Calculate IC50 Read->Calc Culture U2OS Cells Treat Treat 50µM PRT-4165 (1 Hour) Culture->Treat Extract Acid Extraction of Histones Treat->Extract Blot Western Blot Anti-H2AK119ub1 Extract->Blot

Figure 2: Validation Workflows.[3] Parallel workflows for determining biochemical potency (HTRF) and cellular efficacy (Western Blot).

References

  • Ismail, I. H., et al. (2013). "A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks."[7] Journal of Biological Chemistry, 288(37), 26944–26954.

  • Alchanati, I., et al. (2009).

    
     Cleavage Complex – A Potentially New Drug Target." PLOS ONE, 4(12), e8104. 
    
  • Tocris Bioscience. "PRT 4165 Product Information." Tocris.com.

  • MedChemExpress. "PRT4165 Datasheet." MedChemExpress.com.

Sources

Target Deconvolution and Validation Strategies for Purine-Based Scaffolds: A Case Study on 6-(benzylthio)-9-propyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of biological targets for small-molecule ligands is a critical bottleneck in phenotypic drug discovery. Purine derivatives represent a class of "privileged structures" capable of interacting with a vast array of ATP-binding enzymes, kinases, and nucleotide-processing machinery—collectively termed the "purinome."

This technical guide outlines a comprehensive, multi-tiered framework for identifying and validating the biological targets of 6-(benzylthio)-9-propyl-9H-purin-2-amine (CAS: 92556-40-6) . Originally identified via in silico screening as a putative DNA Topoisomerase I (Top1) inhibitor[1], this compound serves as an ideal case study for modern target deconvolution. By synthesizing computational predictions, unbiased chemoproteomics, and functional biochemical assays, this whitepaper provides researchers with a field-proven blueprint for small-molecule target identification.

Structural Rationale and the "Purinome" Space

Before initiating wet-lab experiments, a rigorous analysis of the compound’s structure-activity relationship (SAR) potential is required. The architecture of 6-(benzylthio)-9-propyl-9H-purin-2-amine dictates its molecular interactions:

  • 2-Amine Group: Acts as a critical hydrogen bond donor, frequently anchoring purines to the hinge region of kinases or the minor groove of DNA.

  • 6-Benzylthio Substitution: Provides significant steric bulk and lipophilicity. This moiety is highly suited for occupying deep hydrophobic pockets or engaging in

    
     stacking with DNA bases in intercalation sites.
    
  • 9-Propyl Group: Locks the purine ring into a specific tautomeric state and directs the spatial orientation of the molecule, preventing the N9-glycosylation typical of endogenous nucleosides.

Because modifying the 6-benzylthio or 9-propyl positions with bulky biotinylated linkers would likely induce severe steric clashes and abolish binding affinity, traditional affinity-based chromatography is contraindicated. Instead, label-free methodologies must be prioritized[2].

Table 1: Putative Target Landscape for 6-(benzylthio)-9-propyl-9H-purin-2-amine
Target ClassStructural Binding RationaleExpected Affinity (

)
Primary Validation Assay
DNA Topoisomerase I Purine core intercalates DNA; 6-benzylthio mimics base-stacking in the cleavage complex.20 µM - >100 µMDNA Relaxation / Cleavage Assay
Purinome Kinases 2-amine acts as a hinge-binder; 9-propyl occupies the ATP ribose-binding pocket.1 µM - 10 µMMS-CETSA / Kinase Profiling
Toll-Like Receptors (TLR7/8) 2-amino-purine is a well-documented pharmacophore for endosomal TLR activation.5 µM - 50 µMNF-κB Reporter Assay

Phase I: Unbiased Target Deconvolution via MS-CETSA

To identify targets in a physiologically relevant context without altering the compound's chemical structure, we employ the Mass Spectrometry-based Cellular Thermal Shift Assay (MS-CETSA), also known as Thermal Proteome Profiling (TPP)[3].

Causality of Experimental Design: MS-CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (


). We utilize intact live cells rather than cell lysates to ensure that the compound must traverse the cell membrane and navigate native intracellular compartmentalization, thereby filtering out biologically irrelevant in vitro artifacts[4].
Protocol: MS-CETSA (Thermal Proteome Profiling)

This protocol is a self-validating system: the inclusion of a DMSO vehicle control establishes the baseline


 for every protein in the proteome, ensuring that only statistically significant thermal shifts (

) are flagged as hits.
  • Cellular Incubation: Culture HCT116 human colon carcinoma cells to 80% confluence. Harvest and divide into two equal pools. Treat the experimental pool with 10 µM 6-(benzylthio)-9-propyl-9H-purin-2-amine and the control pool with 0.1% DMSO. Incubate for 1 hour at 37°C to allow for target engagement.

  • Thermal Gradient Profiling: Aliquot the cell suspensions into 10 PCR tubes per group (100 µL each). Subject the tubes to a temperature gradient from 37°C to 67°C (in ~3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.

  • Detergent-Free Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to a 20°C water bath). Crucial Step: Avoid detergents (e.g., Triton X-100 or SDS), as they can artificially disrupt weak ligand-protein complexes and alter baseline thermal stability.

  • Soluble Fraction Isolation: Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Denatured, unbound proteins will precipitate into the pellet, while ligand-stabilized proteins remain in the soluble supernatant.

  • TMT Multiplexing & LC-MS/MS: Digest the soluble proteins with trypsin. Label the resulting peptides with Isobaric Tandem Mass Tags (TMT10plex). This multiplexing allows all 10 temperature points to be analyzed in a single LC-MS/MS run, eliminating run-to-run technical variability and enabling precise melt curve generation[3].

Target_Deconvolution Cells Live Cell Incubation (Compound vs. DMSO) Heat Thermal Profiling (37°C to 67°C) Cells->Heat Intact Cellular Context Lysis Freeze-Thaw Lysis (Detergent-Free) Heat->Lysis Denature Unbound Proteins Centrifuge Ultracentrifugation (Isolate Soluble Fraction) Lysis->Centrifuge Maintain Weak Complexes TMT TMTplex Labeling & Trypsin Digestion Centrifuge->TMT Pellet Aggregates LCMS LC-MS/MS Quantification TMT->LCMS Multiplexed Analysis Data Target Identification (ΔTm > 2°C) LCMS->Data Thermal Shift Curve

Figure 1: Workflow for MS-CETSA (Thermal Proteome Profiling) enabling unbiased, label-free target deconvolution.

Phase II: Functional Biochemical Validation (Topoisomerase I)

Previous in silico screening campaigns identified 6-(benzylthio)-9-propyl-9H-purin-2-amine as a putative Top1 inhibitor[1]. However, MS-CETSA only confirms binding; it does not elucidate the functional consequence of that binding.

To determine whether the compound acts as a catalytic inhibitor (preventing DNA cleavage) or an interfacial poison (trapping the Top1-DNA covalent complex like Camptothecin), a functional DNA relaxation assay must be performed.

Causality of Experimental Design: Top1 relieves DNA torsional strain by creating a transient single-strand break, passing the intact strand through, and religating the DNA. By utilizing supercoiled plasmid DNA, we can visualize this activity via gel electrophoresis. Supercoiled DNA migrates rapidly, while relaxed DNA migrates slowly. If the compound is a Top1 poison, it will trap the enzyme on the DNA, which we can isolate using SDS and Proteinase K.

Protocol: Topoisomerase I DNA Relaxation and Trapping Assay

This protocol is a self-validating system: A lane containing only supercoiled pBR322 and buffer ensures the plasmid's topological integrity. A positive control lane using Camptothecin (a known Top1 poison) validates the enzyme's susceptibility to interfacial inhibition, ensuring the assay is functioning correctly.

  • Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1X Top1 reaction buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol), and varying concentrations of 6-(benzylthio)-9-propyl-9H-purin-2-amine (1 µM to 100 µM).

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to undergo its catalytic cycle.

  • Cleavage Complex Trapping: Terminate the reaction by adding 2 µL of 10% SDS. Crucial Step: The SDS instantly denatures the Top1 enzyme. If the compound is an interfacial poison, the denatured enzyme remains covalently bound to the DNA. Next, add 1 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes. This digests the bulky Top1 protein, leaving behind a nicked (open circular) DNA product that can migrate into the gel.

  • Electrophoresis & Visualization: Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide (as intercalators alter DNA topology during the run) at 2 V/cm for 2 hours. Post-stain with ethidium bromide (0.5 µg/mL) for 30 minutes and visualize under UV light.

Top1_Inhibition DNA Supercoiled DNA + Topoisomerase I Cleavage Transient Cleavage Complex (Tyr723-DNA Covalent Bond) DNA->Cleavage Nucleophilic Attack Religation DNA Religation & Enzyme Release Cleavage->Religation Normal Catalytic Cycle Trapped Trapped Cleavage Complex (Interfacial Inhibition) Cleavage->Trapped Inhibitor Intercalation Inhibitor 6-(benzylthio)-9-propyl- 9H-purin-2-amine Inhibitor->Trapped Pi-Pi Stacking & H-Bonding

Figure 2: Mechanism of Topoisomerase I interfacial inhibition by purine-based small molecules.

Conclusion

Identifying the biological target of a small molecule like 6-(benzylthio)-9-propyl-9H-purin-2-amine requires a transition from predictive in silico models to unbiased in vitro proteomics, culminating in highly specific functional assays. By employing MS-CETSA, researchers bypass the limitations of chemical derivatization, preserving the native SAR of the purine scaffold. Subsequent biochemical validation via DNA relaxation assays provides the mechanistic clarity required to advance the compound through the preclinical drug development pipeline.

References

  • Exploring DNA Topoisomerase I Ligand Space in Search of Novel Anticancer Agents Source: PLoS One (2011) URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Science (2013) URL:[Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry Source: Nature Protocols (2015) URL:[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: MDPI (2025) URL:[Link]

Sources

Methodological & Application

protocol for dissolving 6-(benzylthio)-9-propyl-9H-purin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Solubilization and Handling of 6-(benzylthio)-9-propyl-9H-purin-2-amine

Introduction & Compound Profile

Objective: This guide provides a standardized protocol for the solubilization, storage, and handling of 6-(benzylthio)-9-propyl-9H-purin-2-amine (Formula: C₁₅H₁₇N₅S; MW: 299.40 g/mol ).

Compound Context: This molecule belongs to the class of 2-amino-6-thio-purines , substituted at the N9 position. Structurally, it combines a lipophilic benzylthio group and a propyl chain with the polar purine core.

  • Primary Application: Typically used as a chemical probe for studying purine-utilizing enzymes (e.g., kinases, methyltransferases) or adenosine receptors.

  • Solubility Challenge: The presence of the benzyl and propyl groups significantly increases lipophilicity (LogP > 2.5), rendering the compound poorly soluble in aqueous buffers but highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

  • Stability Risk: The thioether linkage (-S-) at position 6 is susceptible to oxidation to sulfoxides or sulfones if exposed to strong oxidants or improper storage conditions.

Physicochemical Properties:

PropertyValue / Description
Molecular Weight 299.40 g/mol
Formula C₁₅H₁₇N₅S
Predicted LogP ~2.8 - 3.2 (Lipophilic)
Appearance White to off-white solid
Solubility (Water) Negligible (< 10 µM)
Solubility (DMSO) Excellent (> 20 mM)
Storage (Solid) -20°C, Desiccated, Dark

Core Directive: The "Zero-Precipitation" Protocol

This protocol is designed as a self-validating system . The critical failure mode for this compound is "crashing out" (precipitation) upon dilution into aqueous assay media. The steps below minimize this risk through intermediate dilution and kinetic management.

Materials & Reagents
  • Compound: 6-(benzylthio)-9-propyl-9H-purin-2-amine (Solid).

  • Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Hybridoma grade or equivalent (≥99.9% purity).

    • Note: DMSO is hygroscopic. Use fresh aliquots to prevent water absorption, which decreases solubility.

  • Vessels: Amber glass vials (preferred) or polypropylene microcentrifuge tubes (low-binding).

Preparation of 10 mM Stock Solution

Step 1: Gravimetric Verification Weigh the solid compound using an analytical balance. Do not rely on the vendor's stated mass, as residual solvent or salts can alter the actual amount.

  • Target Mass: ~3.0 mg (for 1 mL stock).

  • Calculation:

    
    
    
    • Example: If you weigh 3.20 mg :

      
      
      

Step 2: Dissolution Dynamics

  • Add the calculated volume of DMSO to the vial containing the solid.

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear.

    • Troubleshooting: If particles persist, warm the solution to 37°C in a water bath for 5 minutes, then vortex again. Sonicate only if necessary (max 2 mins) to avoid heating-induced degradation.

Step 3: Solvent Compatibility Check (The "Self-Validation" Step) Before using the stock in a precious assay, perform a dummy dilution :

  • Pipette 1 µL of Stock into 199 µL of your specific Assay Buffer (0.5% DMSO final).

  • Vortex and let sit for 15 minutes.

  • Inspect for turbidity or precipitate. If clear, the stock is valid for this assay range.

Experimental Workflow & Visualization

Dissolution and Handling Workflow

The following diagram illustrates the critical decision points in the solubilization process to ensure compound integrity.

DissolutionProtocol Start Solid Compound (Store at -20°C) Weigh Weigh Mass (mg) (Analytical Balance) Start->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc AddSolvent Add Sterile DMSO (Hygroscopic - Use Fresh) Calc->AddSolvent Mix Vortex (30s) & Inspect AddSolvent->Mix Check Is Solution Clear? Mix->Check Warm Warm to 37°C (5 min) or Sonicate Check->Warm No Aliquot Aliquot into Amber Tubes (Avoid Freeze-Thaw) Check->Aliquot Yes Warm->Mix Validation Dummy Dilution Check (1:200 in Buffer) Aliquot->Validation

Figure 1: Decision tree for the preparation of stable DMSO stock solutions.

Storage & Stability

  • Short-term (Days): Store at 4°C. Ensure the cap is tight to prevent DMSO evaporation or water absorption.

  • Long-term (Months): Store at -20°C or -80°C in single-use aliquots.

    • Critical: Avoid repeated freeze-thaw cycles. The expansion of DMSO upon freezing can crack tubes, and temperature cycling promotes crystal growth or degradation.

  • Thioether Warning: The benzylthio group is stable under neutral conditions but can oxidize over time. If the solution turns yellow or orange, check purity via HPLC; this may indicate oxidation to the sulfoxide.

Usage in Biological Assays

Dilution Strategy: To prevent precipitation ("crashing out"), use a Serial Dilution in DMSO followed by a single step into the aqueous medium.

Table 1: Recommended Dilution Scheme for Dose-Response (Top Conc. 10 µM)

StepSource SolutionVolume Source (µL)Volume DMSO (µL)[Compound] in TubeFold Dilution
Stock Solid--10 mM -
D1 10 mM Stock201801 mM 10x
D2 D1 (1 mM)60140300 µM 3.33x
D3 D2 (300 µM)60140100 µM 3.33x
... ...............
Assay D1 (1 mM)1999 (Media)1 µM 1000x (0.1% DMSO)

Key Mechanism: By keeping the compound in 100% DMSO during the serial dilution steps (D1, D2, D3), you maintain solubility. The final transfer to aqueous media (Assay Step) should be a large dilution (e.g., >1:200) to keep the final DMSO concentration < 0.5% and ensure rapid dispersion before crystals can nucleate.

References

  • BenchChem Technical Support. (2025).[1] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.[1] Link

  • Sigma-Aldrich. (n.d.). Handling and Solubility of Lipophilic Purine Derivatives (VU0238429). Sigma-Aldrich Product Sheet. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).
  • LifeTein. (2023). How to dissolve hydrophobic peptides and small molecules in DMSO. LifeTein Technical Notes. Link

Sources

Application Note: Preparation & Storage of 6-(benzylthio)-9-propyl-9H-purin-2-amine Stock Solutions

[1]

Introduction & Scientific Context

The compound 6-(benzylthio)-9-propyl-9H-purin-2-amine belongs to a class of 2,6,9-trisubstituted purines.[1][2] Structurally, it features a lipophilic benzylthio ether at the C6 position and a propyl chain at the N9 position. These modifications significantly alter the physicochemical properties of the parent purine ring, enhancing membrane permeability but reducing aqueous solubility.

In drug discovery, such derivatives are frequently investigated as antagonists for adenosine receptors or inhibitors of cyclin-dependent kinases (CDKs).[1] The integrity of biological data generated from this compound relies entirely on the precision of the stock solution preparation. The thioether linkage (-S-CH₂-) presents a specific stability challenge, as it is susceptible to oxidation to sulfoxides (S=O) or sulfones (O=S=O) if improperly stored.[1]

Physicochemical Properties & Solubility Profile[1][2][3][4]

Understanding the solubility landscape is critical before attempting dissolution.

SolventSolubility RatingEstimated Max Conc.Notes
DMSO (Anhydrous) Excellent > 50 mMRecommended vehicle. The aprotic nature stabilizes the purine core.[1]
Ethanol (100%) Moderate~ 10-20 mMMay require gentle warming (37°C).[1] prone to evaporation during storage.
DMF Good> 30 mMAlternative to DMSO, but cytotoxic in some cell lines.
Water / PBS Insoluble< 0.1 mMDo not use for stock. Compound will precipitate immediately.[1]

Critical Mechanistic Insight: The N9-propyl and C6-benzylthio groups disrupt the hydrogen bonding network typical of unsubstituted purines, making the crystal lattice easier to break with organic solvents like DMSO, but rendering the molecule highly hydrophobic.[1]

Materials Required

  • Compound: 6-(benzylthio)-9-propyl-9H-purin-2-amine (Solid, >98% purity).[1][3]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

    • Why Anhydrous? Water in DMSO promotes hydrolysis and lowers the freezing point, affecting storage stability.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Why Amber? Thioethers can be photosensitive; amber glass blocks UV degradation.

  • Gas: Nitrogen (N₂) or Argon (Ar) stream (optional but recommended for long-term storage).[1]

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1.0 mL Target Concentration: 10 mM (10 mmol/L)[1]

Step-by-Step Methodology
  • Calculate Mass Requirement:

    
    
    
    
    [1]
  • Weighing:

    • Equilibrate the compound vial to room temperature before opening to prevent condensation.

    • Weigh approximately 3.0 mg of solid into a tared amber glass vial. Record the exact mass (e.g., 3.12 mg).

  • Volume Adjustment (Gravimetric Correction):

    • Do not just add 1 mL. Calculate the exact volume of DMSO needed based on the actual weighed mass to achieve 10 mM.

    • 
      [1]
      
    • Example: If you weighed 3.12 mg:

      
      [1]
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30-60 seconds.

    • Visual Check: Inspect against a light source. The solution should be completely clear and free of particulates. If particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting:

    • Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials.

    • Self-Validating Step: Aliquoting prevents repeated freeze-thaw cycles, which can induce micro-precipitation and oxidation.[1]

Workflow Diagram

StockPrepStartStart: Solid Compound(Room Temp)WeighWeigh Solid(Record Exact Mass)Start->WeighCalcCalculate DMSO Volume(Gravimetric Correction)Weigh->CalcDissolveAdd DMSO & Vortex(Anhydrous)Calc->DissolveCheckVisual Inspection(Clear Solution?)Dissolve->CheckSonicateSonicate (5 min)Check->SonicateNo (Particulates)AliquotAliquot into Amber Vials(50-100 µL)Check->AliquotYesSonicate->CheckStorageStore at -20°C or -80°CAliquot->Storage

Figure 1: Logical workflow for the precision preparation of stock solutions, incorporating quality control checkpoints.

Storage & Stability Guidelines

The stability of 6-(benzylthio)-9-propyl-9H-purin-2-amine is governed by three factors: Temperature, Oxidation, and Moisture. [1]

Storage Decision Matrix
Storage DurationTemperatureConditionsRisk Factor
< 1 Week +4°CDark, sealedLow
1 - 6 Months -20°CDesiccated, Amber vialLow/Medium
> 6 Months -80°CInert Gas (N₂/Ar), SealedLow

Protocol for Long-Term Storage:

  • Inert Gas Overlay: Before closing the aliquot vials, gently blow a stream of Nitrogen or Argon into the headspace to displace oxygen. This protects the sulfur atom from oxidation.

  • Sealing: Use Parafilm® around the cap to prevent DMSO hygroscopicity (absorption of water from freezer air).

  • Thawing: When retrieving an aliquot, allow it to reach room temperature completely before opening. Opening a cold vial causes condensation, introducing water that will crash the compound out of solution.

Quality Control (QC) & Troubleshooting[1]

Verification of Concentration

To validate the stock solution concentration, use UV-Vis spectrophotometry.[1]

  • Dilution: Dilute 1 µL of stock into 999 µL of Ethanol (1:1000 dilution).

  • Measurement: Scan from 220 nm to 350 nm.

  • Validation: Purine derivatives typically show a characteristic absorption maximum (

    
    ) around 260–280 nm.[1] Consistent Absorbance values between batches confirm preparation accuracy.
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate upon thawing DMSO absorbed water or solution was not mixed post-thaw.[1]Warm to 37°C and vortex. If solid persists, discard (concentration is compromised).[1]
Yellowing of solution Oxidation of the thioether group.Check purity via LC-MS. If oxidized, discard.
Inconsistent Assay Data Compound crashed out in aqueous buffer.Ensure final DMSO concentration in assay is <1% and add stock slowly to vortexing buffer.

References

  • Structural Analysis: National Institutes of Health (NIH).[1] (2013).[1][4] Crystal structure and properties of N-Benzyl-9-isopropyl-9H-purin-6-amine. PubMed Central. Retrieved from [Link]

Application Note: Modulation of Stem Cell Fate using 6-(benzylthio)-9-propyl-9H-purin-2-amine

[1]

Introduction & Mechanism of Action

Small molecule purine derivatives are critical tools in stem cell biology for replacing complex growth factors.[1] 6-(benzylthio)-9-propyl-9H-purin-2-amine is a synthetic trisubstituted purine characterized by a propyl chain at the N9-position, a benzylthio ether at the C6-position, and a primary amine at the C2-position.[1]

Structural & Functional Homology[1]
  • CDK Inhibition (Primary Mechanism): The purine scaffold with C2/C6 substitutions mimics the ATP-binding pocket of kinases.[1] Similar analogs (e.g., 6-benzylamino-2-((2-hydroxyethyl)amino)-9-isopropylpurine) act as potent inhibitors of CDK1, CDK2, and CDK5 .[1]

  • Pathway Modulation:

    • CDK5 Inhibition: Promotes neuronal differentiation and neurite outgrowth in Neural Stem Cells (NSCs).[1]

    • Cell Cycle Arrest: Induces G1/S or G2/M arrest, useful for synchronizing Pluripotent Stem Cells (PSCs) or maintaining Hematopoietic Stem Cell (HSC) quiescence.[1]

Key Applications
  • Neuronal Differentiation: Induction of neurogenesis in NSCs via CDK5/ERK pathway modulation.[1]

  • Cell Cycle Synchronization: Reversible arrest of stem cells to study phase-specific differentiation markers.[1]

  • Chemosensitization: Targeting Cancer Stem Cells (CSCs) by inhibiting survival kinases.[1]

Chemical Properties & Preparation

PropertySpecification
Chemical Name 6-(benzylthio)-9-propyl-9H-purin-2-amine
CAS Number 92556-40-6
Molecular Formula C₁₅H₁₇N₅S
Molecular Weight 299.39 g/mol
Solubility DMSO (>10 mg/mL), Ethanol (Low), Water (Insoluble)
Storage -20°C (Solid), -80°C (Solution), Protect from light
Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Weighing: Accurately weigh 2.99 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).[1]

  • Aliquot: Dispense into 50 µL aliquots in light-protected (amber) tubes.

  • Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Experimental Protocols

Protocol 2: Dose-Response & Cytotoxicity Screening

Before differentiation studies, the non-cytotoxic window must be established for your specific stem cell line (e.g., iPSCs, MSCs, NSCs).[1]

Materials:

  • Stem Cells (e.g., iPSCs or MSCs)[1]

  • Basal Medium (cell-specific)[1]

  • AlamarBlue or MTT Reagent[1]

  • 96-well tissue culture plates[1]

Method:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow adherence (24h).

  • Treatment: Prepare serial dilutions of the compound in fresh medium:

    • 0 µM (DMSO Control)

    • 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM [1]

    • Note: Keep final DMSO concentration < 0.1% in all wells.[1]

  • Incubation: Incubate cells for 48 hours at 37°C, 5% CO₂.

  • Readout: Add AlamarBlue reagent (10% v/v) and incubate for 2-4 hours. Measure fluorescence (Ex 560nm / Em 590nm).

  • Analysis: Calculate % Viability relative to DMSO control. Determine the IC50 and the Maximal Non-Toxic Concentration (MNTC) .

    • Target: Use the MNTC (typically 1–5 µM) for differentiation assays.[1]

Protocol 3: Induction of Neuronal Differentiation (NSCs)

Rationale: Trisubstituted purines often inhibit CDK5/GSK3β, promoting neuronal fate.[1]

Workflow:

  • Expansion: Expand Neural Stem Cells (NSCs) in maintenance medium (EGF/bFGF).[1]

  • Seeding: Dissociate NSCs and plate on Poly-L-Ornithine/Laminin coated coverslips at 20,000 cells/cm².

  • Induction (Day 0): Switch to Differentiation Medium (Neurobasal + B27, no growth factors).[1]

    • Experimental Group: Supplement with 2 µM 6-(benzylthio)-9-propyl-9H-purin-2-amine.

    • Control Group: DMSO vehicle.

  • Maintenance: Refresh medium every 2 days (maintain compound concentration).

  • Analysis (Day 7-10):

    • Morphology: Check for neurite extension and branching.[1]

    • Immunostaining: Fix and stain for Tuj1 (Early neuron), MAP2 (Mature neuron), and GFAP (Glial).[1]

Expected Outcome:

  • Treatment should increase the % of Tuj1+ cells and neurite length compared to DMSO control if the compound acts as a CDK inhibitor.[1]

Visualization: Mechanism & Workflow

Figure 1: Purine-Mediated Signaling Modulation

This diagram illustrates the putative mechanism where the purine derivative inhibits CDKs, leading to cell cycle arrest and differentiation (e.g., Neurogenesis).[1]

GCompound6-(benzylthio)-9-propyl-9H-purin-2-amineATP_PocketATP Binding Pocket(CDK1/2/5, GSK3β)Compound->ATP_PocketBinds ToInhibitionCompetitive InhibitionATP_Pocket->InhibitionCausesCellCycleCell Cycle Arrest(G1/S or G2/M)Inhibition->CellCycleBlocks ProliferationDiff_NeuroNeuronal Differentiation(Neurite Outgrowth)Inhibition->Diff_NeuroInhibits CDK5/GSK3βDiff_OsteoOsteogenic Differentiation(Context Dependent)Inhibition->Diff_OsteoModulates Wnt/HhCellCycle->Diff_NeuroPermits Fate Switch

Caption: Putative mechanism of action targeting kinase ATP-pockets to induce cell cycle arrest and differentiation.[1]

Figure 2: Experimental Workflow for Differentiation Screening

WorkflowStep1Step 1: Stock Prep(10mM in DMSO)Step2Step 2: Toxicity Screen(0.1 - 50 µM)Step1->Step2Determine MNTCStep3Step 3: Induction(Add to Diff Medium)Step2->Step3Select Optimal Dose(e.g., 2 µM)Step4Step 4: Analysis(ICC / qPCR)Step3->Step47-14 Days

Caption: Step-by-step workflow from compound preparation to differentiation analysis.

References

  • Legraverend, M., et al. (2000).[1] "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry.

  • Knockaert, M., et al. (2002).[1] "Intracellular targets of cyclin-dependent kinase inhibitors: identification by affinity chromatography using immobilised inhibitors." Chemistry & Biology.

  • Ding, S., & Schultz, P. G. (2004).[1] "A role for chemistry in stem cell biology."[1] Nature Biotechnology.[1]

  • PubChem Compound Summary. "6-(benzylthio)-9-propyl-9H-purin-2-amine (CAS 92556-40-6)."[1] National Center for Biotechnology Information.[1] [1]

Application Notes & Protocols for the In Vivo Administration of 6-(benzylthio)-9-propyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: These guidelines are designed to provide a comprehensive framework for the in vivo administration of 6-(benzylthio)-9-propyl-9H-purin-2-amine. As of the last update, specific preclinical data, including solubility, pharmacokinetic profiles, and established toxicity for this compound, are not publicly available. Therefore, the following protocols are based on established best practices for novel small molecule and purine derivative drug development.[1][2] Researchers must perform initial characterization and dose-finding studies to establish safe and effective administration parameters. All animal studies must be conducted in strict accordance with institutional and national animal welfare guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[2]

Compound Profile & Pre-formulation Analysis

Before commencing any in vivo experiments, a thorough understanding of the compound's fundamental physicochemical properties is paramount. This initial characterization is the bedrock upon which a rational formulation and study design are built.

1.1 Chemical Identity

  • Compound Name: 6-(benzylthio)-9-propyl-9H-purin-2-amine

  • CAS Number: 92556-40-6

  • Molecular Formula: C₁₅H₁₇N₅S

  • Molecular Weight: 299.39 g/mol

  • Chemical Structure:

1.2 Critical Pre-formulation Assessment: Solubility Profiling

The majority of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, which is a major impediment to achieving adequate systemic exposure and bioavailability in vivo.[3][4] Therefore, determining the solubility of 6-(benzylthio)-9-propyl-9H-purin-2-amine in various vehicles is the critical first step.

Protocol 1: Kinetic and Thermodynamic Solubility Assessment

Objective: To determine the kinetic and thermodynamic solubility of the test compound in commonly used preclinical vehicles.

Materials:

  • 6-(benzylthio)-9-propyl-9H-purin-2-amine (powder form)

  • Selection of vehicles (see Table 1)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance, vortex mixer, shaker/incubator, centrifuge

  • DMSO (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Standard Curve Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) in a 50:50 acetonitrile:water mixture to generate a standard curve for HPLC/UPLC analysis.

  • Kinetic Solubility (DMSO Co-solvent Method): a. Prepare a high-concentration stock solution (e.g., 20 mM) in 100% DMSO. b. Add 2 µL of the DMSO stock to 98 µL of each test vehicle (see Table 1) in a 96-well plate. This creates a 2% DMSO co-solvent solution with a theoretical maximum compound concentration of 400 µM. c. Seal the plate and shake at room temperature for 2 hours. d. Centrifuge the plate to pellet any precipitate. e. Carefully transfer the supernatant to a new plate and analyze by HPLC/UPLC to determine the concentration of the dissolved compound.

  • Thermodynamic Solubility (Shake-Flask Method): a. Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing 1 mL of each test vehicle. b. Tightly cap the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, visually inspect for the presence of undissolved solid. d. Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes. e. Carefully collect the supernatant, dilute as necessary, and quantify the concentration using the validated HPLC/UPLC method.

Data Presentation:

Table 1: Example Vehicle Panel for Solubility Screening

Vehicle CategorySpecific Vehicle CompositionExpected Use
Aqueous Saline (0.9% NaCl)IV, IP, SC, PO (for soluble compounds)
PBS, pH 7.4IV, IP, SC, PO
5% Dextrose in Water (D5W)IV
Co-Solvent 10% DMSO, 40% PEG300, 50% SalineIV, IP, PO (common for toxicology)[5]
10% Solutol HS 15, 90% SalineIV, IP
Surfactant 0.5% Tween 80 in SalineIP, PO
2% Cremophor EL in SalineIV (use with caution due to potential toxicity)
Lipid-Based Corn Oil / Sesame OilPO, SC
Cyclodextrin 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterIV, IP, SC, PO

Formulation Development for In Vivo Administration

The choice of formulation is dictated by the compound's solubility, the intended route of administration, and the type of study (e.g., single-dose PK vs. multi-dose efficacy). The goal is to deliver the compound in a safe, tolerable, and bioavailable manner.[3]

Workflow for Formulation Selection

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Formulation Path cluster_2 Phase 3: Route & Final Check Solubility Protocol 1: Determine Aqueous Solubility (e.g., in PBS pH 7.4) Soluble Soluble (>1 mg/mL)? Solubility->Soluble Aqueous Use Simple Aqueous Solution (e.g., Saline, PBS) Soluble->Aqueous Yes Insoluble Poorly Soluble (<0.1 mg/mL)? Soluble->Insoluble No Route Select Route of Administration (PO, IP, IV, SC) Aqueous->Route Formulate Develop Advanced Formulation Insoluble->Formulate Yes Suspension Suspension (e.g., 0.5% CMC in water) Formulate->Suspension Solution Solubilized Solution (e.g., Co-solvents, Cyclodextrins) Formulate->Solution Suspension->Route Solution->Route Final Final Formulation: - Sterile (IV) - Stable - Tolerable Route->Final

Caption: Decision workflow for selecting an appropriate formulation.

Protocol 2: Preparation of a Co-Solvent Formulation (for Solubilization)

Objective: To prepare a clear solution of the compound for IV, IP, or PO administration. This is often a first-line approach for poorly soluble molecules in non-clinical studies.[6]

Example Vehicle (Ternary System): 10% NMP (N-Methyl-2-pyrrolidone), 40% PEG400, 50% Water for Injection.

Methodology:

  • Weigh the required amount of 6-(benzylthio)-9-propyl-9H-purin-2-amine into a sterile glass vial.

  • Add the NMP component first. Vortex or sonicate until the compound is fully dissolved. This step is crucial as NMP is a strong organic solvent.

  • Add the PEG400 component and mix thoroughly until a homogenous solution is achieved.

  • Slowly add the aqueous component (Water for Injection) dropwise while continuously vortexing. Observe for any signs of precipitation. If the compound crashes out, the formulation has exceeded its solubilization capacity and must be adjusted.

  • Once all components are added and the solution is clear, sterile filter through a 0.22 µm syringe filter if intended for IV or IP administration.

  • Store appropriately (e.g., at 4°C, protected from light) and assess stability before use.

Protocol 3: Preparation of a Suspension Formulation (for Oral Dosing)

Objective: To prepare a uniform suspension for PO administration when solubilization is not feasible or desired.

Example Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in purified water.

Methodology:

  • Prepare the vehicle: a. Heat ~80% of the total required volume of purified water to ~60-70°C. b. Slowly sprinkle the CMC powder into the vortex of the stirring water to prevent clumping. Stir until fully dispersed. c. Allow the solution to cool to room temperature. Add the Tween 80 and the remaining volume of water. Stir until homogenous.

  • Weigh the required amount of the test compound.

  • Add a small amount of the vehicle to the compound powder to create a thick, uniform paste. This wetting step is critical to prevent particle aggregation.

  • Gradually add the remaining vehicle to the paste while stirring or vortexing continuously.

  • Once all vehicle is added, homogenize the suspension using a suitable method (e.g., Potter-Elvehjem homogenizer, sonicator) to ensure a fine, uniform particle distribution.

  • Store under constant, gentle agitation until administration to prevent settling. Always re-suspend thoroughly before drawing each dose.

In Vivo Study Design & Execution

A tiered approach, starting with tolerability and pharmacokinetic studies before moving to efficacy models, is standard practice.[7]

3.1 Animal Model Selection

The choice of species and strain is critical for the clinical relevance and reproducibility of the data.[8]

  • Rodents (Mice, Rats): Mice and rats are the most common models for initial PK, MTD, and efficacy studies due to their cost-effectiveness, small size, and well-characterized physiology.[9] Strains like C57BL/6 or BALB/c mice, and Sprague-Dawley or Wistar rats are frequently used.[10]

  • Disease-Specific Models: If the compound is being investigated for a specific disease (e.g., cancer, metabolic disorders), the appropriate xenograft, transgenic, or induced disease model should be used.[9][11] For instance, if investigating effects on purine metabolism, models of hyperuricemia could be relevant.[10]

3.2 Route of Administration (ROA)

The ROA significantly impacts the pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME).[12]

  • Intravenous (IV): Administered directly into the bloodstream (e.g., tail vein in mice). Provides 100% bioavailability and is used to determine clearance and volume of distribution. Requires soluble, sterile formulations.

  • Intraperitoneal (IP): Injected into the peritoneal cavity. Common in preclinical research for ease of administration and rapid absorption, though it does not fully replicate the first-pass metabolism of oral dosing.

  • Oral Gavage (PO): Delivers the compound directly to the stomach. This is the preferred route for drugs intended for oral administration in humans, as it accounts for gastrointestinal absorption and first-pass metabolism.[12]

  • Subcutaneous (SC): Injected into the space beneath the skin. Often provides slower, more sustained absorption compared to IP or IV routes.

Protocol 4: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality.[7] This is a prerequisite for designing subsequent PK and efficacy studies.

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6, n=3-5 per group).

  • Dose Escalation: Design a dose-escalation scheme. A common starting point is 10 mg/kg, followed by doubling or modified Fibonacci increments (e.g., 10, 20, 40, 80 mg/kg).

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., PO or IP). Include a vehicle-only control group.

  • Monitoring: Observe animals daily for a minimum of 7-14 days. Record the following parameters:

    • Body Weight: A weight loss of >15-20% is a common sign of significant toxicity.

    • Clinical Signs: Note any changes in posture, activity, grooming, and signs of pain or distress (e.g., ruffled fur, hunched posture, lethargy).

    • Mortality: Record the time and date of any deaths.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or irreversible morbidity (e.g., >20% body weight loss or severe clinical signs requiring euthanasia).

Protocol 5: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.[1][12]

Methodology:

  • Animal Model: Use cannulated rats (e.g., jugular vein cannulation for serial blood sampling) or non-cannulated mice (requiring terminal bleeds). Use n=3-5 animals per time point/group.

  • Dosing: Administer a single, non-toxic dose (well below the MTD, e.g., 10 mg/kg) via at least two routes: IV (for bioavailability calculation) and the intended therapeutic route (e.g., PO).

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at predetermined time points.

    • IV route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is reached
AUC Area Under the Curve (total drug exposure over time)
t₁/₂ Half-life (time for plasma concentration to decrease by 50%)
CL Clearance (volume of plasma cleared of drug per unit time)
Vd Volume of Distribution (apparent volume into which the drug distributes)
F% Bioavailability (fraction of dose reaching systemic circulation, calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO])

Hypothetical Mechanism of Action & Efficacy Study Design

Purine analogs can exert biological effects through various mechanisms, including inhibition of key enzymes in nucleic acid synthesis or modulation of signaling pathways.[13][14] For example, they can act as inhibitors of protein kinases or interfere with purine metabolism.[13][15]

Hypothetical Signaling Pathway Interaction

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase Domain Receptor->Kinase ATP ATP ATP->Kinase binds Compound 6-(benzylthio)-9-propyl- 9H-purin-2-amine Compound->Kinase inhibits (competitive binding) Downstream Downstream Signaling (e.g., RAS/MAPK) Kinase->Downstream phosphorylates Proliferation Gene Transcription (Cell Proliferation, Survival) Downstream->Proliferation activates

Caption: Hypothetical mechanism: competitive inhibition of an ATP-binding site.

Protocol 6: General Efficacy Study (Xenograft Cancer Model Example)

Objective: To evaluate the anti-tumor efficacy of the compound in a relevant animal model.

Methodology:

  • Model Establishment: Implant human cancer cells (e.g., A549 lung cancer) subcutaneously into immunocompromised mice (e.g., nude or NSG mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.

    • Group 1: Vehicle control (same formulation vehicle)

    • Group 2: Test Compound (e.g., at MTD or a fraction thereof, daily PO)

    • Group 3: Positive Control (a standard-of-care chemotherapy agent)

  • Treatment: Administer treatment for a specified period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Record body weights 2-3 times per week as a measure of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • Analysis:

    • Primary Endpoint: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.

    • Secondary Endpoints: Body weight change, survival analysis.

    • Optional: Collect tumors at the end of the study for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for phosphorylated downstream targets).

References

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Available at: [Link]

  • Morisaki, T. (2003). [Animal models for abnormal purine metabolism]. Nihon Rinsho, 61 Suppl 1, 482-486. Available at: [Link]

  • DuPont Nutrition & Biosciences. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Available at: [Link]

  • Williams, R. O., et al. (Eds.). (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
  • Hagedorn, M., et al. (n.d.).
  • Li, Y., et al. (2024). Progress in animal models for studying hyperuricemia. Frontiers in Immunology, 15.
  • La-Beck, N. M., & Gabay, M. P. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Molecular Pharmaceutics, 17(5), 1439-1450.
  • Al-Harbi, S., & El-Gamal, B. (2019).
  • Ghorab, M. M., et al. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules, 29(13), 2975.
  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. Available at: [Link]

  • Al-Kader, D. (n.d.). Pharmacokinetics.
  • Health Sciences Authority. (2023, September 25). General Considerations for Preclinical Studies Submissions.
  • Sánchez-Linares, I., et al. (2024).
  • Dziegiel, P., & Podhorska-Okolow, M. (2023). MODEL ANIMALS USED IN BIOMEDICAL RESEARCH. Advances in Clinical and Experimental Medicine, 32(3), 239-242.
  • El-Sayed, N. F., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(8), 5195-5221.
  • Fox, I. H., & Kelley, W. N. (1972). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells.
  • Hassan, M., & Hawa, A. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o288.

Sources

Application Note: High-Resolution Cell Cycle Analysis Following PRC1 Inhibition by PRT-4165

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

PRT-4165 is a highly potent, small-molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), specifically designed to target the E3 ubiquitin ligase activity of its BMI1 and RING1A/RNF2 subunits[1][2]. While PRC1 is canonically known for its role in epigenetic transcriptional silencing during development, its rapid recruitment to sites of DNA double-strand breaks (DSBs) is a critical early step in the DNA damage response (DDR)[3].

At DSB sites, PRC1 catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub)[3][4]. This ubiquitin mark serves as a docking site that facilitates the subsequent recruitment of downstream DDR factors, such as RNF8 and RNF168, which are essential for efficient DNA repair[3]. By inhibiting BMI1/RING1A, PRT-4165 completely abrogates H2A ubiquitination at damage sites, leading to a failure in DSB repair[3][5]. Consequently, the persistence of unrepaired DNA triggers robust DNA damage checkpoints, forcing the cell to arrest in the G2/M phase of the cell cycle[3].

Causality PRT PRT-4165 PRC1 PRC1 Complex (BMI1/RING1A) PRT->PRC1 Inhibits E3 Ligase H2A H2A Ubiquitination at DSB Sites PRC1->H2A Catalyzes Repair RNF8/RNF168 Recruitment & Repair H2A->Repair Facilitates Arrest G2/M Checkpoint Activation Repair->Arrest Failure Triggers

Mechanism of PRT-4165 inducing G2/M arrest via PRC1 inhibition and DSB repair failure.

Experimental Design & Rationale (Causality & Self-Validation)

To accurately quantify the cell cycle arrest induced by PRT-4165, researchers must utilize a self-validating flow cytometry system. Standard DNA content analysis using Propidium Iodide (PI) alone can distinguish cells with 2N (G0/G1) and 4N (G2/M) DNA content. However, PI cannot differentiate between cells halted at the G2 DNA damage checkpoint and cells actively undergoing mitosis (M phase).

The Causality of Dual-Staining: Because PRT-4165 induces a checkpoint failure specifically due to unrepaired DNA damage, the expected arrest is primarily in the G2 phase[3]. To definitively prove this causality, we combine PI staining with an antibody against Phospho-Histone H3 (Ser10) [3]. Histone H3 is specifically phosphorylated at Ser10 during late G2 and mitosis.

  • Self-Validating Gating: By plotting PI against pH3(Ser10), the 4N population is cleanly bifurcated. Cells that are PI-high and pH3-negative represent the true G2 arrest (DNA damage checkpoint), whereas PI-high and pH3-positive cells represent the mitotic fraction. Furthermore, the mandatory inclusion of RNase A ensures PI fluorescence is strictly proportional to DNA content, eliminating false positives from RNA binding.

Detailed Step-by-Step Protocol

Materials & Reagents
  • PRT-4165 : Reconstituted in DMSO to a 10 mM stock. Aliquot to avoid freeze/thaw cycles[2].

  • Cell Line : U2OS (Human osteosarcoma), a highly validated model for DDR and cell cycle assays[3].

  • Fixative : Ice-cold 70% Ethanol.

  • Staining Buffer : PBS containing 1% BSA and 0.1% Triton X-100.

  • Antibodies : Primary Anti-Phospho-Histone H3 (Ser10) (Rabbit); Secondary Alexa Fluor 488 Anti-Rabbit.

  • DNA Stain : Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

Methodology

Protocol Tx 1. PRT-4165 Treatment Fix 2. Ethanol Fixation Tx->Fix Perm 3. Permeabilization & Blocking Fix->Perm Ab 4. pH3(Ser10) Antibody Perm->Ab PI 5. PI/RNase A Staining Ab->PI FACS 6. Flow Cytometry PI->FACS

Step-by-step multiparametric flow cytometry workflow for PRT-4165 cell cycle analysis.

Step 1: Cell Culture and PRT-4165 Treatment

  • Seed U2OS cells in 6-well plates to reach 60–70% confluence on the day of treatment.

  • Treat cells with varying concentrations of PRT-4165 (e.g., 0, 10, 25, and 50 µM) for 2.5 to 24 hours[3].

  • Expert Insight: Include a positive control for mitotic arrest (e.g., Nocodazole, 100 ng/mL for 16h) to provide a definitive pH3(Ser10)-positive reference population for accurate flow cytometry gating.

Step 2: Harvesting and Fixation

  • Collect the culture media (which contains poorly adherent mitotic/apoptotic cells) and combine it with trypsinized adherent cells.

  • Centrifuge at 300 x g for 5 minutes. Wash the pellet once with ice-cold PBS.

  • Resuspend the pellet in 0.5 mL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Causality: Dropwise addition during agitation prevents cell cross-linking and clumping, ensuring single-cell suspensions crucial for flow cytometry.

  • Fix at -20°C for a minimum of 2 hours (cells can be stored safely at this stage for up to a month).

Step 3: Permeabilization and Immunostaining

  • Centrifuge fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.

  • Wash the pellet twice with 1 mL of Staining Buffer to rehydrate the cells and remove residual fixative.

  • Resuspend cells in 100 µL of Staining Buffer containing the primary Anti-pH3(Ser10) antibody (diluted per manufacturer instructions). Incubate for 1 hour at room temperature.

  • Wash twice with Staining Buffer.

  • Resuspend in 100 µL of Staining Buffer containing the Alexa Fluor 488-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.

Step 4: DNA Staining

  • Wash cells once with PBS to remove unbound secondary antibodies.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubate for 30 minutes at 37°C in the dark to allow complete RNA degradation and stoichiometric PI intercalation into the DNA.

Step 5: Flow Cytometry Acquisition

  • Acquire samples on a flow cytometer (e.g., BD FACSCanto II or LSRFortessa).

  • Gating Strategy:

    • Plot FSC-A vs. SSC-A to exclude debris.

    • Plot PI-Area vs. PI-Width to exclude doublets (critical for accurate 4N quantification).

    • Plot PI (Linear scale, X-axis) vs. Alexa Fluor 488 (Log scale, Y-axis) to separate G0/G1, S, G2, and M phases.

Data Presentation & Expected Results

Treatment with PRT-4165 induces a dose-dependent accumulation of cells in the G2/M phase[3]. Because PRT-4165 causes a failure in DNA damage repair, the accumulation is specifically driven by a G2 checkpoint arrest rather than a mitotic block.

Table 1: Expected Cell Cycle Distribution in U2OS Cells Following PRT-4165 Treatment

Treatment ConditionG0/G1 Phase (2N)S Phase (2N-4N)G2 Phase (4N, pH3-)M Phase (4N, pH3+)Total G2/M Fraction
Vehicle (DMSO) ~55.0%~25.0%~18.0%~2.0%~20.0%
PRT-4165 (10 µM) ~48.0%~22.0%~28.0%~2.0%~30.0%
PRT-4165 (25 µM) ~35.0%~15.0%~48.0%~2.0%~50.0%
PRT-4165 (50 µM) ~20.0%~10.0%~68.0%~2.0%~70.0%

Data Interpretation: As demonstrated in the literature, untreated U2OS populations exhibit a baseline G2/M fraction of approximately 20%[3]. Increasing concentrations of PRT-4165 drive this fraction up to ~70%[3]. The multiparametric analysis confirms that this 4N accumulation is entirely restricted to the pH3-negative (G2) population, validating the drug's mechanism of action as a DDR checkpoint activator.

References

  • Title: A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks Source: Journal of Biological Chemistry (via PMC/NIH) URL: [Link]

  • Title: Compound PRT4165 inhibits both Bmi1/Ring1A self-ubiquitination and Top2a ubiquitination in-vitro Source: PLoS One (via ResearchGate) URL: [Link]

Sources

Comprehensive Application Note: Assessing Apoptosis Induction by 6-(benzylthio)-9-propyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(benzylthio)-9-propyl-9H-purin-2-amine belongs to the highly specific 2,6,9-trisubstituted purine class of small molecules. Structurally analogous to established kinase inhibitors such as roscovitine, these purine derivatives function as competitive inhibitors of the ATP-binding pocket in cyclin-dependent kinases (CDKs)[1]. By inducing profound cell cycle arrest, these agents trigger the intrinsic mitochondrial apoptotic cascade[2].

This application note provides a comprehensive, self-validating experimental framework for drug development professionals to rigorously quantify the apoptotic efficacy of 6-(benzylthio)-9-propyl-9H-purin-2-amine. Rather than merely outlining steps, this guide details the mechanistic causality behind each assay to ensure robust data interpretation.

Mechanistic Framework & Causality

To accurately assess apoptosis, one must measure the cascade at multiple chronological checkpoints. Inhibition of CDKs by purine analogs prevents cell cycle progression, leading to the stabilization of pro-apoptotic Bcl-2 family proteins[1]. This triggers Mitochondrial Outer Membrane Permeabilization (MOMP), causing a collapse in the mitochondrial membrane potential (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


). The subsequent release of cytochrome c initiates the apoptosome, activating executioner caspases (Caspase-3/7), which ultimately orchestrate phosphatidylserine (PS) externalization and DNA fragmentation.

Pathway Purine 6-(benzylthio)-9-propyl- 9H-purin-2-amine CDK CDK Inhibition & Cell Cycle Arrest Purine->CDK ATP-competitive binding Mito Mitochondrial Depolarization (ΔΨm Collapse) CDK->Mito Pro-apoptotic Bcl-2 activation CytoC Cytochrome C Release & Apoptosome Formation Mito->CytoC MOMP Caspase Caspase-3/7 Activation CytoC->Caspase Caspase-9 recruitment Apoptosis Apoptosis Execution (PS Exposure, DNA Cleavage) Caspase->Apoptosis Substrate cleavage

Fig 1: Mechanistic pathway of apoptosis induction by 6-(benzylthio)-9-propyl-9H-purin-2-amine.

Self-Validating Experimental Workflows

To build a trustworthy data package, the apoptotic response must be validated across three distinct physiological parameters: membrane asymmetry, mitochondrial integrity, and enzymatic execution.

Workflow Treat In Vitro Treatment (Purine Analog) Split Treat->Split Assay1 Annexin V / PI Flow Cytometry Split->Assay1 12-24h Assay2 JC-1 Dye Assay Fluorescence Split->Assay2 6-12h Assay3 Caspase-3/7 Glo Luminescence Split->Assay3 12-24h Data1 Quantify PS Exposure (Early Apoptosis) Assay1->Data1 Data2 Measure ΔΨm (Red/Green Ratio) Assay2->Data2 Data3 Executioner Caspase Fold-Change Assay3->Data3

Fig 2: Multiparametric experimental workflow for validating apoptosis induction.

Early Apoptosis: Annexin V / Propidium Iodide (PI) Flow Cytometry

The Causality: In viable cells, phosphatidylserine (PS) is strictly maintained on the inner cytosolic leaflet of the plasma membrane by ATP-dependent flippases. During early apoptosis, caspase-mediated cleavage disables flippases and activates scramblases, exposing PS to the extracellular environment. Annexin V is a 36 kDa cellular protein that binds exposed PS with exceptionally high affinity, but only in the presence of physiological calcium (


)[3].

Self-Validating Controls:

  • Unstained Cells: To set baseline autofluorescence.

  • Single-Stain FITC & Single-Stain PI: Essential for flow cytometric spectral compensation.

  • Positive Control: Staurosporine (1 µM for 4 hours) to confirm assay functionality.

Step-by-Step Protocol:

  • Harvest: Collect both the culture media (containing floating, late-apoptotic cells) and adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Wash: Wash the pellet twice with ice-cold PBS to remove serum proteins that may quench fluorescence.

  • Calcium Sensitization: Resuspend the pellet in

    
     Annexin V Binding Buffer at a concentration of 
    
    
    
    cells/mL. Critical: The buffer must contain 2.5 mM
    
    
    ; without calcium, Annexin V will not bind PS.
  • Stain: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of

    
     Binding Buffer to each tube. Analyze via flow cytometry within 1 hour, gating for Early Apoptotic (FITC+/PI-) and Late Apoptotic (FITC+/PI+) populations.
    
Mitochondrial Depolarization: JC-1 Assay

The Causality: JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye. In healthy cells, the highly negative electrochemical gradient of intact mitochondria drives JC-1 accumulation. At high concentrations, the dye forms "J-aggregates" that emit red fluorescence (~590 nm). When 6-(benzylthio)-9-propyl-9H-purin-2-amine induces MOMP, the membrane potential collapses. JC-1 disperses into the cytoplasm as monomers, shifting its emission to green fluorescence (~529 nm)[4].

Self-Validating Controls:

  • Depolarization Control: Pre-treat a control well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes to force complete mitochondrial depolarization.

Step-by-Step Protocol:

  • Treatment: Seed cells in a dark, clear-bottom 96-well plate. Treat with varying concentrations of the purine analog for 6–12 hours (mitochondrial depolarization precedes PS exposure).

  • Dye Loading: Add JC-1 dye directly to the culture media to a final concentration of 2 µM.

  • Incubation: Incubate cells at 37°C in a

    
     incubator for 30 minutes to allow dye equilibration.
    
  • Wash: Carefully aspirate the media and wash twice with warm

    
     PBS. Critical: Failure to wash thoroughly will result in high background fluorescence from extracellular dye.
    
  • Quantification: Read the plate on a fluorescent microplate reader. Calculate the Red/Green fluorescence ratio. A decreasing ratio confirms

    
     collapse.
    
Execution Phase: Caspase-3/7 Luminescent Assay

The Causality: Caspase-3 and -7 are the primary executioner proteases of the apoptotic pathway[2]. This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD. Active caspases cleave the DEVD sequence, liberating aminoluciferin. A proprietary luciferase enzyme then consumes the aminoluciferin, producing a luminescent signal directly proportional to caspase activity.

Self-Validating Controls:

  • Specificity Control: Co-treat a subset of cells with the purine analog and 20 µM Z-VAD-FMK (a pan-caspase inhibitor). A near-total loss of luminescence confirms the signal is strictly caspase-dependent.

Step-by-Step Protocol:

  • Preparation: Seed cells in a solid white-walled 96-well plate (to prevent luminescent cross-talk between wells). Treat with the purine analog for 12–24 hours.

  • Reagent Addition: Equilibrate the Caspase-Glo 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture media in each well (e.g., 100 µL reagent to 100 µL media).

  • Lysis & Cleavage: Place the plate on an orbital shaker at 300–500 rpm for 30 seconds to ensure complete cell lysis.

  • Incubation: Incubate at room temperature for 1 hour to allow the caspase cleavage and luciferase reactions to reach a steady state.

  • Measurement: Record luminescence using a microplate luminometer. Calculate fold-change relative to the vehicle control.

Quantitative Data Interpretation

When properly executed, the three assays will yield a correlative multiparametric profile. The table below illustrates the expected dose-dependent apoptotic response following a 24-hour exposure to 6-(benzylthio)-9-propyl-9H-purin-2-amine.

Treatment GroupAnnexin V+ / PI- (%)(Early Apoptosis)JC-1 Red/Green Ratio(Mitochondrial Health)Caspase-3/7 Activity(Fold Change vs Vehicle)
Vehicle Control (DMSO) < 5.0%> 8.01.0x
Purine Analog (10 µM) 18.4%3.23.5x
Purine Analog (50 µM) 45.2%0.88.2x
Positive Control > 60.0%< 0.5> 10.0x

Note: A successful induction profile will show an inverse relationship between the JC-1 ratio (which drops as mitochondria fail) and both Caspase activity and Annexin V binding (which rise as apoptosis executes).

References

1.[1] Meijer, L., Borgne, A., Mulner, O., Chong, J. P., Blow, J. J., Inagaki, N., Inagaki, M., Delcros, J. G., & Moulinoux, J. P. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. URL:[Link] 2.[3] Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. URL:[Link] 3.[4] Smiley, S. T., Reers, M., Mottola-Hartshorn, C., Lin, M., Chen, A., Smith, T. W., Steele, G. D., & Chen, L. B. (1991). Intracellular heterogeneity in mitochondrial membrane potentials revealed by a J-aggregate-forming lipophilic cation JC-1. Proceedings of the National Academy of Sciences, 88(9), 3671-3675. URL:[Link] 4.[2] Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic Pathology, 35(4), 495-516. URL:[Link]

Sources

Application Note: Handling, Safety Precautions, and Stock Preparation for 6-(Benzylthio)-9-propyl-9H-purin-2-amine Powder

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

6-(Benzylthio)-9-propyl-9H-purin-2-amine is a specialized synthetic purine derivative. Featuring a lipophilic benzylthio group at the C6 position and a propyl chain at the N9 position, compounds within this structural class are frequently utilized in drug discovery as purinergic receptor ligands, kinase inhibitors, or innate immune modulators (e.g., Toll-like receptor agonists).

Because comprehensive toxicological and pharmacokinetic profiles for novel or uncharacterized research chemicals are rarely available, researchers must apply the precautionary principle. This guide establishes a self-validating workflow for handling the dry powder, designed to mitigate exposure risks while preserving the chemical integrity of the compound for downstream biological or analytical assays.

Table 1: Physicochemical Properties & Handling Implications

PropertyValue / DescriptionExperimental & Handling Implication
Molecular Formula C₁₅H₁₇N₅SUsed to calculate precise molarity (MW: ~299.40 g/mol ).
Physical State Solid (Dry Powder)High risk of aerosolization; mandates the use of a ventilated enclosure.
Solubility High in DMSO/DMF; Low in H₂ORequires anhydrous organic solvents for primary stock preparation.
Lipophilicity (LogP) > 3.0 (Predicted)High potential for rapid dermal absorption; strict PPE is mandatory.
Chemical Stability Sensitive to oxidationThe thioether bond is prone to oxidation; requires inert gas storage.

Safety & Risk Assessment

When establishing protocols for novel purine derivatives, safety measures must be dictated by the molecule's structural alerts.

  • Inhalation & Aerosolization Hazard: Dry powders are highly susceptible to static scattering and aerosolization. Inhalation of micro-particles bypasses primary dermal barriers, leading to direct systemic exposure. According to the National Research Council's guidelines on laboratory safety , all manipulations of uncharacterized dry powders must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Dermal Absorption & Solvent Carrier Risks: The benzyl and propyl moieties significantly increase the lipophilicity of this compound, allowing it to easily penetrate the stratum corneum. Furthermore, Dimethyl Sulfoxide (DMSO)—the standard solvent for this class of compounds—is a potent penetration enhancer that can carry dissolved solutes directly into the bloodstream. Standard latex gloves offer zero barrier protection against DMSO. Double-gloving with chemical-resistant nitrile or neoprene gloves is strictly required .

  • Systemic Toxicity: Related 6-substituted purines (e.g., 6-thioguanine derivatives) exhibit potent cytotoxic and immunosuppressive properties. The National Institute for Occupational Safety and Health (NIOSH) mandates that uncharacterized research drugs be handled using the same hierarchy of controls applied to known hazardous antineoplastic drugs .

Workflow Visualization

The following diagram outlines the critical path for processing the powder, ensuring that both personnel safety and compound integrity are maintained at every step.

G N1 1. Risk Assessment & PPE Donning N2 2. Transfer to Ventilated Enclosure N1->N2 Proceed to Hood N3 3. Anti-Static Powder Weighing N2->N3 Minimize Drafts N4 4. Solubilization in Anhydrous DMSO N3->N4 Add Solvent N5 5. Aliquoting & Argon Purging N4->N5 Prevent Freeze-Thaw N7 7. Workspace Decontamination N4->N7 Post-Prep Cleanup N6 6. Storage at -20°C (Desiccated) N5->N6 Long-term Stability

Workflow for the safe handling, solubilization, and storage of hazardous purine derivative powders.

Experimental Protocols

Protocol 1: Safe Weighing and Handling of Dry Powder

Causality Focus: Static electricity routinely causes fine organic powders to scatter, leading to invisible surface contamination. Using anti-static measures and a "weigh-by-difference" methodology creates a self-validating system that ensures accurate mass determination without ever exposing the open laboratory environment to aerosolized particles.

  • Preparation: Don appropriate PPE, including a fully buttoned lab coat, safety goggles, and double nitrile gloves. If a ventilated enclosure is temporarily unavailable, an N95/N100 respirator is required.

  • Anti-Static Mitigation: Wipe the exterior of the compound's source vial and your weighing spatulas with a damp, lint-free cloth, or use an anti-static zero-ionizer gun to neutralize static charges.

  • Weigh-by-Difference Method:

    • Place a pre-tared, static-free amber glass vial on the analytical balance.

    • Tare the sealed source vial.

    • Transfer both vials into the chemical fume hood. Carefully transfer the estimated required powder into the amber vial.

    • Seal both vials tightly inside the hood.

    • Return the sealed source vial to the balance to determine the exact mass removed (the difference in weight). This validates the mass without risking powder exposure outside the hood.

Protocol 2: Preparation of Standardized DMSO Stock Solutions

Causality Focus: The thioether linkage (-S-CH₂-) at the C6 position is highly susceptible to oxidation, and purine derivatives can undergo slow hydrolytic degradation in aqueous environments. Utilizing anhydrous solvents and inert gas purging prevents these degradation pathways.

  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity).

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM master stock.

    • Formula:Volume (mL) = Mass (mg) / (299.40 g/mol × 0.01 M)

  • Solubilization: Inside the fume hood, add the calculated volume of anhydrous DMSO directly to the sealed weighing vial.

  • Agitation: Cap the vial tightly and vortex gently for 30–60 seconds. If the compound does not fully dissolve, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not apply heat , as elevated temperatures may induce thermal cleavage of the thioether bond.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in solvent-resistant microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which cause precipitation and ruin concentration accuracy.

  • Inert Atmosphere: Gently purge the headspace of each aliquot tube with an inert gas (Argon or Nitrogen) before sealing to displace oxygen and prevent oxidative degradation.

Storage, Stability, and Decontamination

Storage Conditions:

  • Dry Powder: Store the lyophilized powder at -20°C in a sealed desiccator, protected from light.

  • DMSO Stocks: Store aliquots at -20°C or -80°C. Because DMSO freezes at approximately 19°C, the aliquots will solidify. Allow them to thaw completely at room temperature and vortex vigorously before use to ensure the compound is homogeneously distributed.

Decontamination & Spill Response:

  • Powder Spills: Never dry-sweep a powder spill. Dry sweeping generates massive aerosol clouds. Instead, cover the spill with absorbent pads dampened with 70% isopropanol or ethanol to dissolve and trap the powder, then wipe inward toward the center of the spill.

  • Surface Decontamination: Wash the affected workspace with a 10% sodium hypochlorite (bleach) solution. Bleach effectively oxidizes and chemically deactivates many organic thioethers and purines. Follow this with a sterile water rinse and a 70% ethanol wipe to prevent the bleach from corroding stainless steel surfaces .

  • Waste Disposal: Dispose of all contaminated PPE, pipette tips, and vials as hazardous chemical waste in accordance with institutional and environmental regulations.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Academies Press URL:[Link]

  • Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Safe Handling of Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH) / PubMed Central URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-(benzylthio)-9-propyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-SOL-001 Compound Class: 2-amino-6-(alkyl/arylthio)-9-substituted purine Physicochemical Profile: Lipophilic Weak Base (Predicted LogP ~3.[1][2][3][4]6) Status: Active Support Guide

Executive Summary

This guide addresses the solubility challenges associated with 6-(benzylthio)-9-propyl-9H-purin-2-amine . Structurally, this compound combines a planar purine core with two hydrophobic domains: a 6-benzylthio group (aromatic/lipophilic) and a 9-propyl chain (aliphatic).[1][2][3][4]

At physiological pH (7.4), the 2-amino group is uncharged (pKa ~3.8–4.2), rendering the molecule neutral and highly prone to aggregation or crystallization in aqueous buffers.[1][3][4] Successful formulation requires disrupting these hydrophobic stacking interactions using cosolvents, surfactants, or molecular encapsulation.[2][3][4]

Module 1: Stock Solution Preparation

The foundation of all downstream experiments.[2][3] Errors here propagate exponentially.

The Protocol
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the mandatory primary solvent.[2][3][4] Ethanol is not recommended due to higher volatility and lower solubilizing power for the purine core.[2][3]

  • Concentration Target: Prepare a 10 mM or 20 mM master stock. Do not attempt >50 mM stocks, as freeze-thaw cycles will induce irreversible precipitation.[1][2][3][4]

  • Dissolution Method:

    • Weigh powder into a glass vial (avoid polystyrene).[2][3]

    • Add DMSO to the center of the powder mass.[2][3]

    • Vortex vigorously for 30 seconds.

    • Critical Step: Sonicate in a water bath at 37°C for 5–10 minutes to ensure the breakdown of micro-crystalline aggregates.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C. Desiccate the storage box.

Module 2: Aqueous Dilution Strategy (The "Crash-Out" Zone)

Direct dilution of high-concentration DMSO stock into buffer causes rapid precipitation ("crashing out").[1][2][3][4] Use the Intermediate Dilution Method.

Step-by-Step Dilution Protocol

Goal: Achieve a 10 µM assay concentration in PBS (pH 7.4).

StepActionSolvent/BufferFinal Conc.Rationale
1 Master Stock 100% DMSO10 mMStability in storage.[1][2][3]
2 Pre-Dilution 100% DMSO1 mMLowering concentration while maintaining solvent power prevents shock precipitation.
3 Intermediate Buffer + 5% DMSO 50 µMIntroduces water gradually.[1][2][3] The 5% DMSO keeps the compound soluble during the transition.[2][3][4]
4 Final Assay Buffer + 0.5% DMSO 10 µMFinal dilution into the assay well.
Critical Additives (The "Secret Sauce")

Pure PBS/HEPES is often insufficient for this compound.[2][3][4] You must modify your assay buffer with one of the following additives to prevent non-specific binding and micro-aggregation:

  • Surfactant (Recommended for Biochemical Assays):

    • Add 0.01% Tween-20 or 0.01% Triton X-100 to your buffer.[1][2][3]

    • Mechanism:[1][2][3] Disrupts hydrophobic pi-stacking of the benzylthio groups.[1][2][3]

  • Carrier Molecule (Recommended for Cell/Animal Work):

    • Use 10–20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3]

    • Mechanism:[1][2][3] The hydrophobic purine/benzyl tail sits inside the cyclodextrin cone, shielding it from water while the outer shell remains hydrophilic.[2][3][4]

Module 3: Troubleshooting Decision Tree

SolubilityLogic Start Start: Compound Precipitates in Aqueous Buffer CheckConc Is Final Concentration > 50 µM? Start->CheckConc HighConc High Conc. Required CheckConc->HighConc Yes LowConc Low Conc. (< 50 µM) CheckConc->LowConc No Cyclodextrin Switch formulation to 20% HP-β-Cyclodextrin HighConc->Cyclodextrin Standard buffer fails CheckDMSO Is Final DMSO < 1%? LowConc->CheckDMSO IncreaseDMSO Increase DMSO to 2-5% (If assay tolerates) CheckDMSO->IncreaseDMSO Yes (Too low) CheckAdditives Are Surfactants Present? CheckDMSO->CheckAdditives No (DMSO is adequate) AddTween Add 0.01% Tween-20 or Triton X-100 CheckAdditives->AddTween No CheckAdditives->Cyclodextrin Yes (Still precipitating)

Figure 1: Decision matrix for troubleshooting precipitation events based on concentration and buffer composition.

Frequently Asked Questions (Technical FAQ)

Q1: Why does the compound precipitate even when I calculate the solubility to be sufficient? A: This is likely due to Kinetic vs. Thermodynamic solubility .[1][2][3] While the compound might theoretically dissolve at 10 µM, the rate of dissolution from a solid or a crashed-out aggregate is near zero.[2][3] Once an aggregate forms (cloudiness), it will not re-dissolve by simple mixing.[2][3] You must restart with fresh DMSO stock and use the Intermediate Dilution Method (see Module 2) to prevent the aggregate from forming in the first place.[3][4]

Q2: Can I use acid to dissolve it? It has an amine group. A: Technically, yes, but practically, no.[2][3][4] The 2-amino group on the purine ring is a very weak base (pKa ~4).[1][2][3] You would need to drop the pH below 3 to fully protonate it and achieve ionic solubility.[2][3] This pH is incompatible with most biological assays (enzymes denature, cells die).[2][3][4] Stick to neutral pH with cosolvents.[2][3]

Q3: I see variable data points in my IC50 curves. Is this solubility related? A: Yes. This is a classic sign of "Compound Dropout." The hydrophobic benzylthio and propyl groups cause the molecule to stick to the plastic walls of pipette tips and well plates.[2][3]

  • Fix: Use Low-Retention pipette tips and plates.[1][2][3] Always include 0.01% Tween-20 in the buffer to coat the plastic and keep the compound in solution.[1][2][3]

Q4: Is this compound light sensitive? A: Purine thioethers can be sensitive to oxidation (sulfoxide formation) under strong light or prolonged storage in solution.[1][2][3][4]

  • Protocol: Keep DMSO stocks in amber vials.[2][3] Perform dilutions under standard lab lighting but avoid leaving clear plates in direct sunlight for extended periods.[2][3]

References

  • Lipinski, C. A., et al. (2001).[2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010).[2][3][4] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2006).[2][3][4] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • PubChem Compound Summary. (2024). "Purine Derivatives and Solubility Data." National Center for Biotechnology Information.[2][3]

Sources

troubleshooting variable IC50 results with 6-(benzylthio)-9-propyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting IC50 Variability for 6-(benzylthio)-9-propyl-9H-purin-2-amine

Overview

The compound 6-(benzylthio)-9-propyl-9H-purin-2-amine (also known as NSC 0042379) is a purine-derived Topoisomerase I (Top1) poison identified via virtual screening of the NCI compound database ()[1]. Unlike classic camptothecins, this compound features highly lipophilic benzylthio and propyl substitutions. While these functional groups are critical for binding within the Top1-DNA cleavage complex, they frequently cause erratic IC50 readouts in both biochemical and cell-based assays due to solubility limits, non-specific DNA interactions, and cellular efflux mechanisms[1].

Section 1: Compound Handling & Formulation (The Solubility Bottleneck)

Q: Why do my IC50 values fluctuate wildly between independent biochemical assay runs? A: The most common culprit is compound aggregation. The hydrophobic nature of the benzylthio and propyl groups gives the molecule a high propensity to form colloidal aggregates in aqueous buffers. These aggregates can either sequester the active monomer (artificially raising the IC50) or non-specifically precipitate the Top1 enzyme (artificially lowering the IC50).

Causality & Self-Validation: To ensure trustworthiness in your assay, you must validate the physical state of the compound before introducing the biological target. Aggregation is a physical barrier that invalidates biological readouts; proving your compound is monomeric self-validates the subsequent biological data.

Protocol: Dynamic Light Scattering (DLS) Quality Control

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock. Store in single-use aliquots at -20°C to prevent freeze-thaw degradation.

  • Buffer Dilution: Dilute the stock into your Top1 assay buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA).

  • Solvent Limit: Ensure the final DMSO concentration strictly remains ≤1% (v/v) . Higher DMSO concentrations destabilize the Top1-DNA cleavage complex.

  • Validation: Run the working solution through a DLS instrument or nephelometer. Proceed with the assay only if the polydispersity index confirms the absence of colloidal aggregates (>100 nm particles).

Section 2: Biochemical Assay Optimization (Top1 Cleavage & Relaxation)

Q: In the Top1 DNA cleavage assay, I see inconsistent trapping of the cleavage complex compared to Camptothecin (CPT). How can I stabilize the readout? A: Top1 poisons act via interfacial inhibition, reversibly trapping the transient Top1-DNA covalent complex ()[2]. Purine derivatives can intercalate or bind the DNA minor groove independently of the enzyme. If the compound is pre-incubated with DNA, it alters the DNA topology before Top1 can bind, shifting the equilibrium and causing variable IC50 results.

Causality & Self-Validation: The cleavage/religation equilibrium is highly sensitive to the order of addition. By establishing the enzyme-DNA complex first, you ensure the compound acts strictly as an interfacial poison rather than a non-specific DNA binder.

Protocol: Optimized Top1 Cleavage Assay Workflow

  • Reaction Assembly: Mix 0.5 µg of supercoiled plasmid DNA (e.g., pBR322) with recombinant human Top1 enzyme in the assay buffer.

  • Complex Formation: Incubate at 37°C for 5 minutes to allow the Top1-DNA complex to form. Do not add the inhibitor yet.

  • Inhibitor Addition: Add varying concentrations of 6-(benzylthio)-9-propyl-9H-purin-2-amine. Incubate at 37°C for 30 minutes to allow the ternary complex to reach equilibrium.

  • Trapping: Rapidly quench the reaction by adding 1% SDS and 1 mg/mL Proteinase K. Incubate for 30 minutes at 50°C to digest the covalently trapped Top1[3].

  • Readout: Resolve the DNA states (supercoiled, relaxed, nicked) on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the nicked DNA band to calculate the IC50.

Section 3: Cell-Based Cytotoxicity (Efflux & Target Expression)

Q: My biochemical IC50 is in the low micromolar range, but the cellular GI50 in cancer cell lines is highly variable or >100 µM. Why? A: Two primary cellular factors drive this discrepancy: active efflux and cell cycle dependence. Purine analogs are frequent substrates for ABC transporters like P-glycoprotein (P-gp). Furthermore, Top1-mediated DNA damage requires the collision of the trapped cleavage complex with an active replication fork to generate lethal double-strand breaks ()[4][5].

Causality & Self-Validation: If cells are confluent or quiescent (G0/G1 phase), replication forks are absent, rendering the Top1 poison ineffective. Incorporating an efflux inhibitor and verifying cell cycle status self-validates the cellular IC50.

Protocol: Cellular Target Validation

  • Efflux Inhibition: Co-administer the purine compound with a non-toxic dose of an efflux inhibitor (e.g., 1 µM Tariquidar for P-gp). If the IC50 drops significantly, efflux is the primary variable.

  • Cell Cycle Synchronization: Plate cells at low density to ensure exponential growth. Verify that >30% of the population is in S-phase via flow cytometry (Propidium Iodide staining) prior to compound treatment.

Quantitative Troubleshooting Summary

Troubleshooting TargetCommon IndicatorCausality / MechanismCorrective ActionExpected IC50 Shift
Compound Solubility IC50 > 100 µM or erratic replicatesHydrophobic aggregation (benzylthio/propyl groups) sequesters the active monomer.Limit DMSO to <1%; verify monomeric state via DLS.Stabilization to the 10–30 µM range.
Assay Equilibrium Weak cleavage band on agarose gelPre-incubation with DNA causes competitive binding, blocking Top1 access.Add compound after Top1-DNA complex formation.2- to 5-fold increase in apparent potency.
Cellular Efflux Biochemical IC50 is low, Cellular GI50 is highPurine analogs are actively pumped out by ABC transporters (e.g., P-gp).Co-administer with 1 µM Tariquidar.10- to 50-fold reduction in cellular GI50.

Pathway & Workflow Visualizations

Top1_Mechanism DNA Supercoiled DNA Complex Top1-DNA Cleavage Complex (Transient) DNA->Complex Binding Top1 Topoisomerase I Top1->Complex Ternary Trapped Ternary Complex Complex->Ternary Interfacial Inhibition Inhibitor 6-(benzylthio)-9-propyl- 9H-purin-2-amine Inhibitor->Ternary Apoptosis Double-Strand Breaks & Apoptosis Ternary->Apoptosis Replication Fork Collision

Mechanism of Top1 poisoning and replication-mediated cell death by the purine derivative.

Workflow Issue Variable IC50 Detected Sol 1. Check Solubility (DLS) Target: <1% DMSO, No Aggregates Issue->Sol Bio 2. Optimize Top1 Assay Order of Addition & Equilibrium Sol->Bio Cell 3. Cell-Based Validation Check Efflux & S-Phase Status Bio->Cell Success Reproducible IC50 Achieved Cell->Success

Step-by-step troubleshooting workflow to resolve IC50 variability in Top1 assays.

References

  • Title: Exploring DNA Topoisomerase I Ligand Space in Search of Novel Anticancer Agents Source: PLoS ONE URL: [Link]

  • Title: DNA topoisomerases and their poisoning by anticancer and antibacterial drugs Source: Chemistry & Biology URL: [Link]

  • Title: Topoisomerase I inhibitors: camptothecins and beyond Source: Nature Reviews Cancer URL: [Link]

Sources

minimizing off-target cytotoxicity of PRT-4165 at high concentrations

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for PRT-4165 , designed for researchers investigating Polycomb Repressive Complex 1 (PRC1) biology and ubiquitin signaling.

Subject: Minimizing Off-Target Cytotoxicity & Optimizing Specificity at High Concentrations

Status: Active | Role: Senior Application Scientist Last Updated: March 4, 2026

Executive Technical Summary

PRT-4165 (2-(3-pyridinylmethylene)-1H-indene-1,3(2H)-dione) is a potent, small-molecule inhibitor of the PRC1 E3 ubiquitin ligase complex (specifically Bmi1/Ring1A and RNF2/Ring1B). It functions by blocking the monoubiquitylation of Histone H2A at Lysine 119 (H2AK119ub1), a critical mark for gene silencing and DNA damage repair (DDR).

The Critical Challenge: While PRT-4165 is highly specific for PRC1 at physiological concentrations (IC50 ~3.9 µM), it exhibits a narrow therapeutic window . At high concentrations (>50–100 µM), it loses specificity, inhibiting upstream DDR E3 ligases (RNF8/RNF168) and causing severe, non-specific cytotoxicity. This guide provides protocols to maintain on-target efficacy while mitigating these off-target effects.

Mechanism & Toxicity Thresholds

To troubleshoot effectively, you must visualize where the specificity breaks down.

Figure 1: Dose-dependent specificity profile of PRT-4165.[1][2][3][4][5][6][7] Specificity for PRC1 is maintained <50 µM; RNF8/168 cross-reactivity emerges >50 µM.

Troubleshooting & FAQs

Category A: Cytotoxicity & Cell Viability

Q1: My cells die rapidly (within 2-4 hours) after adding 50 µM PRT-4165. Is this on-target PRC1 inhibition? Diagnosis: Unlikely. PRC1 inhibition typically induces cell cycle arrest (G2/M) or apoptosis over 24–48 hours. Rapid death suggests solubility-driven necrosis or DMSO shock . Root Cause: PRT-4165 is hydrophobic. If your DMSO stock is "wet" (hygroscopic) or if you add the drug directly to cold media, it precipitates into micro-crystals that lyse cell membranes. Corrective Action:

  • Solvent Check: Use only anhydrous, fresh DMSO.[8]

  • Pre-dilution: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate dilution in warm media, vortex immediately, and add to cells.

  • Visual Inspection: Check wells under 20x phase-contrast immediately after dosing. If you see "shimmering" or black specks, precipitation has occurred.

Q2: I need to use 100 µM to see a phenotype in my resistant cell line, but the toxicity is overwhelming. How can I manage this? Diagnosis: At 100 µM, you are likely inhibiting RNF8/RNF168, shutting down the entire DNA damage response pathway, not just the PRC1 arm. Strategy: Switch from Continuous Exposure to Pulse-Chase Dosing .

  • Protocol: Treat with 100 µM for a short window (e.g., 4–6 hours) to block acute ubiquitination events, then wash out 3x with PBS and replace with drug-free media (or media with a low maintenance dose, e.g., 10 µM).

  • Rationale: PRT-4165 effects on H2A ubiquitination are rapid (detectable within 1 hour). Long-term exposure at high concentrations drives non-specific genotoxicity.

Category B: Specificity & Experimental Design

Q3: How do I prove the toxicity I'm seeing is due to PRC1 inhibition and not off-target effects? Validation Protocol: You must decouple PRC1 inhibition from general RNF inhibition.

  • Marker Check: Perform Western blot for γH2AX and FK2 (conjugated ubiquitin) .

    • On-Target (PRC1): Loss of uH2A, but retention of 53BP1/BRCA1 foci (initially).

    • Off-Target (RNF8/168): Failure to recruit 53BP1/BRCA1 to DNA damage sites (since RNF8 is upstream).

  • Rescue Experiment (Gold Standard): If possible, overexpress RNF2 (Ring1B). If toxicity persists despite RNF2 overexpression, the effect is off-target.

Q4: Can I combine PRT-4165 with Topoisomerase inhibitors (e.g., Etoposide, Teniposide)? Warning: Yes, but proceed with extreme caution. Interaction: PRT-4165 prevents the proteasomal degradation of Top2α-DNA cleavage complexes.[9][10] This creates a synergistic increase in cytotoxicity (up to 10-fold).[9] Adjustment: If combining, reduce the concentration of the Top2 poison by 50–80%. Do not use the standard IC50 for both drugs simultaneously, or you will obliterate the culture.

Optimized Experimental Protocols

Protocol A: "Safe-Zone" Dosing for High-Content Imaging

Objective: Maximize H2A-Ub inhibition while preserving cell architecture.

StepActionTechnical Note
1. Seeding Seed cells 24h prior. Aim for 60-70% confluency.Over-confluent cells alter chromatin compaction, masking PRC1 effects.
2. Stock Prep Thaw 10 mM PRT-4165 stock (in anhydrous DMSO).Critical: Warm to 37°C to ensure full solubility.
3. Titration Prepare 2x working solutions: 20, 50, 100 µM in media.Final concentrations will be 10, 25, 50 µM.
4. Application Add 2x solution gently to existing media.Avoid fluid shear stress.
5. Incubation Incubate for 1 hour (for signaling) or 6 hours (for foci).>24h exposure at >50 µM guarantees off-target toxicity.
6. Fixation Fix immediately with 4% PFA.Do not wash with PBS prior to fixation; this can strip loosely bound chromatin factors.
Protocol B: Solubility Troubleshooting (The "Crystal Check")

Use this if you suspect off-target necrosis.

  • Prepare your highest intended dose (e.g., 100 µM) in a clear microfuge tube with culture media.

  • Incubate at 37°C for 15 minutes.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Measure the absorbance of the supernatant (PRT-4165 has UV absorbance).

  • Result: If the pellet is visible or absorbance drops significantly compared to the theoretical input, your drug has precipitated. Do not apply to cells. Add a solubility enhancer (e.g., complex with cyclodextrin or reduce concentration).

Data Reference: Specificity Window

ParameterLow Conc. (1–10 µM)Optimal Conc. (20–50 µM)High Conc. (>50–100 µM)
Target Bmi1/Ring1A (Self-Ub)PRC1 (H2A Ubiquitylation)RNF8, RNF168, Top2α
H2AK119ub Partial Inhibition>90% Inhibition Complete Inhibition
DDR Recruitment NormalNormal/DelayedBlocked (RNF8 dependent)
Cell Cycle NormalG2/M ArrestG2/M Arrest + Apoptosis
Rec. Use Kinetic StudiesStandard Assays Avoid (unless pulse-chase)

References

  • Ismail, I. H., et al. (2013). "A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks."[1][5][6] Journal of Biological Chemistry, 288(37), 26944–26954.

  • Alchanati, I., et al. (2009). "The E3 Ubiquitin-Ligase Bmi1/Ring1A Controls the Proteasomal Degradation of Top2α Cleavage Complex – A Potentially New Drug Target." PLOS ONE, 4(12), e8104.

  • Cell Signaling Technology. "PRT-4165 Product Datasheet & Usage Information."

  • Tocris Bioscience. "PRT 4165: Biological Activity and Chemical Properties."

Sources

Technical Support Center: Stability & Handling of 6-(benzylthio)-9-propyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-(benzylthio)-9-propyl-9H-purin-2-amine (CAS: 92556-40-6). This highly lipophilic purine derivative features a C2-amine, an N9-propyl group, and a critical thioether linkage at the C6 position. Because the purine core is highly electron-deficient, the C6-thioether bond is highly susceptible to pH-dependent nucleophilic attack.

This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the mechanistic causality of degradation, and implement self-validating handling protocols.

Visualizing pH-Dependent Degradation Pathways

To understand how to handle this compound, you must first understand its structural vulnerabilities. The diagram below illustrates the divergent physical and chemical pathways the compound undergoes across the pH spectrum.

G Core 6-(benzylthio)-9-propyl-9H-purin-2-amine (Intact Compound) Acid Acidic pH (< 4.0) Protonation of N1/N7 Core->Acid pH drop Base Basic pH (> 10.0) High [OH-] Core->Base pH rise Neutral Neutral pH (7.4) Physiological Buffer Core->Neutral Dilution HydrolysisA Acid-Catalyzed Hydrolysis (C6 Electrophilic Attack) Acid->HydrolysisA H2O attack HydrolysisB Base-Catalyzed Substitution (Direct Nucleophilic Attack) Base->HydrolysisB OH- attack Precipitation Aqueous Precipitation (High Lipophilicity) Neutral->Precipitation Hydrophobic effect Degradant 2-amino-9-propyl-1,9-dihydro-6H-purin-6-one + Benzyl Mercaptan HydrolysisA->Degradant HydrolysisB->Degradant Stable Stable but Insoluble Requires Co-solvents Precipitation->Stable

Logical workflow of pH-dependent degradation pathways for 6-alkylthiopurines.

Quantitative Data: pH-Dependent Stability Matrix

The following table summarizes the kinetic stability and primary degradation mechanisms of 6-alkylthiopurines extrapolated to standard physiological and stress conditions at 37°C [1].

pH LevelEstimated Half-Life (T₁/₂)Primary MechanismPrimary Degradation Products
pH 2.0 (Gastric)< 4 hoursAcid-catalyzed hydrolysis2-amino-9-propyl-6H-purin-6-one, Benzyl mercaptan
pH 7.4 (Blood/Cell)> 72 hours*Hydrophobic aggregationNone (Chemically stable, physically unstable)
pH 12.0 (Extraction)< 2 hoursBase-catalyzed SNAr2-amino-9-propyl-6H-purin-6-one, Benzylthiolate

*Assumes the compound is successfully maintained in solution using appropriate co-solvents (e.g., 1-5% DMSO).

Mechanistic FAQs

Q: Why does the compound degrade so rapidly in acidic conditions (pH < 4.0)? A: The degradation is driven by the electron-withdrawing nature of the purine ring. Under acidic conditions, the purine nitrogens (specifically N1 or N7) become protonated. This protonation drastically increases the electrophilicity of the adjacent C6 carbon. Water molecules in the buffer act as nucleophiles, attacking the C6 position, which leads to the cleavage of the thioether bond, the release of benzyl mercaptan, and the formation of the 6-oxo derivative (a guanine analog) [2].

Q: What drives the chemical instability at basic pH (> 10.0)? A: At high pH, the mechanism shifts from an acid-catalyzed electrophilic enhancement to a direct nucleophilic aromatic substitution (SNAr). The abundance of strong hydroxide ions (OH⁻) allows for direct attack at the C6 position. The benzylthiolate acts as an excellent leaving group, resulting in rapid hydrolysis [1].

Q: Why do I observe precipitation at physiological pH (7.4) if the compound is chemically stable? A: This is a physical stability issue, not a chemical one. The combination of the benzyl group, the propyl chain, and the unprotonated purine core (pKa ~3.8) makes the molecule highly lipophilic (high LogP). At pH 7.4, the molecule lacks an ionic charge to interact with water, driving rapid hydrophobic aggregation and precipitation [3].

Troubleshooting Guide

Issue: Inconsistent IC50 or binding data in prolonged cellular assays (48-72 hours).

  • Root Cause: Gradual hydrolysis of the compound in the culture media, or precipitation micro-crystals settling on the cells.

  • Solution: Limit assay duration to 24 hours if possible. If 72-hour incubation is required, replenish the media with fresh compound every 24 hours. Ensure the final DMSO concentration is optimized (typically 0.5% - 1.0%) to prevent micro-precipitation.

Issue: A strong, foul odor is detected during basic liquid-liquid extraction.

  • Root Cause: The high pH has caused base-catalyzed hydrolysis of the compound, releasing benzyl mercaptan, which has a highly pungent, garlic/skunk-like odor even at trace parts-per-billion (ppb) levels.

  • Solution: Avoid using strong bases (like NaOH) during extraction. Buffer your extraction systems to a neutral or mildly basic pH (e.g., pH 8.0 using saturated NaHCO₃) to protect the thioether linkage.

Issue: Rapid loss of compound signal in simulated gastric fluid (SGF) stability assays.

  • Root Cause: Acid-catalyzed hydrolysis of the C6-thioether.

  • Solution: This is an inherent chemical property of 6-alkylthiopurines. If oral bioavailability is the goal, the compound must be formulated in enteric-coated capsules to bypass the acidic environment of the stomach and release in the neutral pH of the intestines.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol handling this compound must include a self-validation step to confirm the thioether bond remains intact.

Protocol 1: Preparation of Stable Stock and Working Solutions

Objective: Create a chemically and physically stable solution for in vitro assays.

  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents water-mediated hydrolysis and fully solvates the lipophilic groups.

  • Storage: Aliquot the stock into amber glass vials (to prevent photo-oxidation of the sulfur) and store at -20°C.

  • Working Solution: Dilute the stock into the physiological buffer (pH 7.4) immediately before the assay. Do not let the aqueous working solution sit at room temperature for more than 1 hour.

  • Self-Validating Step (UV-Vis Check): Before applying the working solution to your assay, measure its UV absorbance ratio. The intact 6-(benzylthio)purine exhibits a distinct absorption peak at ~324 nm due to the extended conjugation of the thioether. If the compound has hydrolyzed to the 6-oxo degradant, this peak will vanish, and the primary peak will shift to ~254 nm . Do not proceed if the 324 nm peak has diminished by >5%.

Protocol 2: Stability-Indicating HPLC-UV Assay

Objective: Accurately quantify degradation over time across varying pH buffers.

  • Column: Use a C18 Reverse Phase column (e.g., 5 µm, 4.6 x 150 mm) to handle the high lipophilicity.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Keep pH ~2.7 to sharpen the amine peak).

    • Solvent B: 100% Acetonitrile.

  • Gradient: Run a gradient from 20% B to 90% B over 15 minutes. The intact compound will elute late (highly retained), while the 6-oxo degradant will elute much earlier due to increased polarity.

  • Detection: Set the UV detector to monitor both 254 nm (general purine core) and 324 nm (specific to the intact thioether).

  • Self-Validating Step (Mass Balance): Ensure that the molar loss of the parent peak at 324 nm equals the molar appearance of the 6-oxo degradant peak at 254 nm. If mass balance is not achieved, the compound may be precipitating on the column rather than degrading.

References

  • Jelińska A, Magdziarz M. "The stability of 6-mercaptopurine riboside in neutral and basic medium." Acta Poloniae Pharmaceutica, 2000.[Link]

  • "Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes." National Institutes of Health (PMC), 2021.[Link]

Technical Support Center: Overcoming Drug Resistance to 6-(benzylthio)-9-propyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Overview

6-(benzylthio)-9-propyl-9H-purin-2-amine (also known by its NCI identifier, NSC 42379) is a purine-based DNA Topoisomerase I (Top1) inhibitor identified through structure-based virtual screening[1]. Unlike traditional camptothecin derivatives, its unique purine scaffold relies on distinct cellular uptake mechanisms and presents a highly specific resistance profile. As a Senior Application Scientist, I have designed this technical guide to provide troubleshooting steps, mechanistic insights, and validated protocols for researchers facing drug resistance in their in vitro or in vivo models.

Section 1: Troubleshooting Guide & FAQs

Q1: My cancer cell lines are showing reduced sensitivity to NSC 42379 over time. What is the most likely mechanism of resistance? A: Resistance to NSC 42379 typically stems from three primary nodes: target alteration, reduced intracellular accumulation, or enhanced DNA repair. Because NSC 42379 is a purine analogue, its cellular uptake relies heavily on Equilibrative Nucleoside Transporters (specifically ENT1)[2]. Downregulation of ENT1 can severely limit intracellular drug accumulation. Alternatively, the target enzyme (Top1) may be downregulated or mutated, meaning fewer are trapped by the drug, leading to fewer cytotoxic double-strand breaks (DSBs) during S-phase replication[3].

Q2: How can I determine if resistance is due to target downregulation versus increased drug efflux? A: You must decouple intracellular drug concentration from target engagement. Causality & Validation: If cells are actively pumping the drug out via ABC transporters (e.g., ABCG2/BCRP), the intracellular concentration will be too low to engage Top1. By using an efflux inhibitor (e.g., Ko143 for BCRP), you can force drug accumulation. If resistance persists despite Ko143 treatment, the issue lies downstream (e.g., Top1 downregulation). You must then perform an In Vivo Complex of Enzyme (ICE) assay to quantify Top1cc formation[1].

Q3: I have confirmed adequate Top1 levels and drug uptake, yet the cells survive. What DNA repair pathways should I investigate? A: The cells are likely hyperactivating Tyrosyl-DNA phosphodiesterase 1 (TDP1) or Poly(ADP-ribose) polymerase 1 (PARP1). Causality & Validation: TDP1 specifically hydrolyzes the phosphodiester bond between the Top1 tyrosine residue and the DNA 3'-phosphate, excising the trapped Top1cc and allowing DNA repair. PARP1 recruits TDP1 to the damage site. Co-administering a PARP inhibitor (e.g., Olaparib) will validate this: if the cells re-sensitize to NSC 42379, the resistance was driven by Top1cc repair[3].

Section 2: Experimental Protocols

Protocol 1: In Vivo Complex of Enzyme (ICE) Assay for Top1cc Quantification

Objective: To validate if NSC 42379 is successfully trapping Top1 on DNA in resistant vs. sensitive cells. This is a self-validating protocol; by comparing treated and untreated lysates alongside a positive control, you confirm target engagement independent of downstream apoptosis.

Step-by-Step Methodology:

  • Cell Treatment: Plate

    
     cells. Treat with varying concentrations of NSC 42379 (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (1 µM Camptothecin).
    
  • Lysis & Trapping: Immediately lyse cells in 1 mL of 1% Sarkosyl.

    • Expert Insight: Do not delay the addition of Sarkosyl. Top1cc complexes are highly transient; even a 30-second delay in lysis can allow endogenous repair mechanisms to reverse the cleavage complex, leading to false negatives. Sarkosyl denatures the proteins, covalently trapping the Top1 enzyme onto the DNA at the exact moment of lysis.

  • Ultracentrifugation: Layer the lysate onto a CsCl density gradient. Ultracentrifuge at 100,000 x g for 24 hours at 20°C. Free proteins will remain at the top of the gradient, while DNA (and covalently bound Top1) pellets at the bottom.

  • Fractionation & Slot Blot: Carefully collect the DNA pellet, resuspend in TE buffer, and quantify via NanoDrop. Apply equal amounts of DNA (e.g., 1 µg) to a nitrocellulose membrane using a slot blot apparatus.

  • Immunodetection: Probe the membrane with an anti-Top1 primary antibody. The signal intensity directly correlates with the amount of Top1cc formed by NSC 42379.

Protocol 2: ENT1 Transporter Rescue Assay

Objective: To bypass ENT1-mediated uptake resistance using liposomal delivery. This protocol is self-validating: the NBMPR treatment creates an artificial resistance phenotype, and the liposomal delivery bypasses the inhibited transporter.

Step-by-Step Methodology:

  • Pharmacological Simulation: Treat sensitive cells with an ENT1 inhibitor (e.g., 10 µM NBMPR) to simulate transporter-deficient resistance.

  • Liposomal Encapsulation: Encapsulate NSC 42379 in standard liposomes (DSPC:Cholesterol 7:3 molar ratio) using thin-film hydration and extrusion.

    • Expert Insight: Ensure your liposomes are extruded to exactly 100 nm to utilize clathrin-mediated endocytosis, effectively bypassing the plasma membrane ENT1 transporters.

  • Viability Readout: Seed cells in a 96-well plate. Treat with free NSC 42379 vs. liposomal NSC 42379 for 72 hours.

  • Validation: Perform a CellTiter-Glo assay. If liposomal delivery restores the IC50 in NBMPR-treated cells to the level of sensitive cells, ENT1 downregulation is the confirmed resistance mechanism.

Section 3: Data Presentation

Table 1: Diagnostic Summary of NSC 42379 Resistance Mechanisms

Resistance MechanismCellular PhenotypeDiagnostic AssayValidating Pharmacological Rescue
Efflux Pump Overexpression High IC50, Low intracellular drugFluorescent drug accumulation assayCo-treatment with Ko143 (BCRP) or Verapamil (P-gp)
ENT1 Downregulation Low intracellular drug, No effluxNBMPR competition assayLiposomal NSC 42379 delivery
Top1 Downregulation Low Top1cc, Normal drug uptakeWestern Blot & ICE AssayNone (Requires switching to a non-Top1 therapy)
Enhanced DNA Repair Normal Top1cc, High cell survivalγH2AX staining, TDP1 activity assayCo-treatment with Olaparib (PARP inhibitor)

Section 4: Pathway Visualization

Resistance_Pathway Drug NSC 42379 (6-benzylthio-9-propyl-purin-2-amine) Uptake Cellular Uptake (ENT1 Transporter) Drug->Uptake Influx Efflux Drug Efflux (ABC Transporters) Uptake->Efflux Resistance (Efflux) Target Topoisomerase I (Top1-DNA Complex) Uptake->Target Binding Top1cc Top1 Cleavage Complex (Top1cc) Target->Top1cc Trapping Repair DNA Repair (TDP1 / PARP1) Top1cc->Repair Resistance (Repair) DSB Double-Strand Breaks (DSBs) Top1cc->DSB Replication Collision Repair->Target Survival Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Unrepaired

Fig 1. Pathway of NSC 42379 Top1 inhibition and mechanisms of cellular resistance.

References

  • Drwal MN, Agama K, Wakelin LPG, Pommier Y, Griffith R.. PLoS ONE (2011).

  • el Kouni MH, et al.. Journal of Medicinal Chemistry (2008).

  • Pommier Y.. Nature Reviews Cancer (2006).

Sources

reducing batch-to-batch variability of PRT-4165 synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Batch-to-Batch Variability of PRT-4165 Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

PRT-4165 (2-(3-pyridinylmethylene)-1H-indene-1,3(2H)-dione) is a potent inhibitor of the Bmi1/Ring1A E3 ubiquitin ligase complex.[1][2][3][4] While its core synthesis—a Knoevenagel condensation between 1,3-indandione and 3-pyridinecarboxaldehyde—appears straightforward, significant batch-to-batch variability often arises from hydration states , aldol intermediate persistence , and crystallization kinetics .

This guide addresses the root causes of these inconsistencies, providing self-validating protocols to ensure high-purity, reproducible batches suitable for sensitive ubiquitin signaling and DNA damage response assays.

Part 1: The Synthesis Landscape & Variability Sources

The synthesis of PRT-4165 relies on the dehydration of an aldol adduct formed between an active methylene compound and a heterocyclic aldehyde. Variability typically stems from three critical nodes:

  • Thermodynamic Control (The "Wet" Batch): The final product is prone to variable hydration or solvation, altering effective molecular weight and potency.

  • Kinetic Traps (The "Aldol" Impurity): Insufficient driving force (temperature or dehydrating agent) leaves the β-hydroxy intermediate, which contaminates the final solid.

  • Raw Material Integrity: 3-Pyridinecarboxaldehyde is susceptible to air oxidation (forming nicotinic acid), disrupting stoichiometry.

Synthesis Pathway Visualization

The following diagram outlines the critical reaction pathway and potential failure points.

PRT4165_Synthesis cluster_0 Critical Control Point: Dehydration Reactants Reactants (1,3-Indandione + 3-Pyridinecarboxaldehyde) Aldol Aldol Intermediate (β-hydroxy species) Reactants->Aldol Base Cat. (Piperidine) Impurity_Acid Impurity: Nicotinic Acid (Oxidation) Reactants->Impurity_Acid Air Exposure Product PRT-4165 (Crude) Aldol->Product -H2O (Dehydration) Final PRT-4165 (Pure Anhydrous) Product->Final Recrystallization & Vacuum Drying Impurity_Hydrate Variability: Variable Hydrates Product->Impurity_Hydrate Ambient Humidity

Figure 1: Reaction pathway for PRT-4165 highlighting the critical dehydration step and potential impurity introduction.

Part 2: Troubleshooting Guide & FAQs

Section 1: Reaction Kinetics & Purity

Q: My product yield is inconsistent, and the melting point is lower than the literature value (approx. 240°C). What is happening? A: This is the classic signature of incomplete dehydration .

  • The Mechanism: The Knoevenagel condensation proceeds in two steps: addition (aldol formation) and elimination (dehydration). If the reaction temperature is too low or the solvent is "wet," the reaction stops at the β-hydroxy intermediate.

  • The Fix:

    • Solvent Switch: If using Ethanol, switch to Acetic Acid or add a scavenger like Acetic Anhydride (1.1 eq) to chemically drive water removal.

    • Temperature: Ensure reflux is vigorous. The elimination step has a higher activation energy than the addition step.

    • Validation: Check NMR. The intermediate shows distinctive aliphatic protons (CH-OH) around 3-5 ppm, whereas PRT-4165 has only aromatic/vinyl protons.

Q: The color of the final powder varies from bright yellow to dull orange between batches. Does this affect potency? A: It often indicates polymorphism or particle size variation , but can also signal free amine contamination .

  • The Mechanism: Indandione derivatives are pi-stacking systems. Rapid precipitation (shock cooling) traps impurities and creates amorphous solids (dull orange). Slow crystallization yields defined lattices (bright yellow).

  • The Fix:

    • Controlled Cooling: Do not crash cool on ice. Allow the reaction mixture to cool to room temperature over 2-3 hours.

    • Acid Wash: Wash the crude solid with dilute HCl (0.1 M) to remove residual piperidine (catalyst), which can cause darkening over time.

Section 2: Raw Material Control

Q: I calculated stoichiometry precisely, but I still have unreacted indandione. Why? A: Your aldehyde source is likely compromised.

  • The Mechanism: 3-Pyridinecarboxaldehyde oxidizes to nicotinic acid upon exposure to air. This "dead" material does not react with indandione but weighs the same during weighing, leading to an effective stoichiometric deficiency of the aldehyde.

  • The Fix:

    • Pre-Validation: Run a quick refractive index check or H-NMR on the aldehyde before use.

    • Purification: If the aldehyde is yellow/brown (it should be clear/straw), distill it under vacuum or pass it through a short basic alumina plug before use.

Section 3: Hydration & Storage (Critical for PRT-4165)

Q: My IC50 values fluctuate between 3 µM and 10 µM across batches. Is the compound degrading? A: It is likely a solvation/hydration error , not chemical degradation.

  • The Mechanism: PRT-4165 contains a pyridine nitrogen and dione oxygens, making it hygroscopic. A "10 mg" weight of a hydrated batch contains significantly less active pharmaceutical ingredient (API) than a dry batch.

  • The Fix:

    • Standardize Drying: Dry the final product at 60°C under high vacuum (<1 mbar) for 24 hours over P2O5.

    • Solvent Correction: Always run a TGA (Thermogravimetric Analysis) or qNMR (Quantitative NMR) to determine solvent content. Adjust your stock solution preparation based on the corrected mass.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize the "Aldol Trap" and ensure consistent hydration.

Materials
  • Reactant A: 1,3-Indandione (>98%)[1][3]

  • Reactant B: 3-Pyridinecarboxaldehyde (Freshly distilled or opened under N2)

  • Solvent: Glacial Acetic Acid (favors dehydration over EtOH)

  • Catalyst: Sodium Acetate (anhydrous) or Piperidine (catalytic amount)

Workflow
StepActionTechnical Rationale (The "Why")
1 Dissolution Dissolve 1.0 eq Indandione and 1.1 eq Aldehyde in Acetic Acid (5 mL/mmol).
2 Catalysis Add 0.1 eq fused Sodium Acetate. Heat to 100°C.
3 Reaction Stir at 100°C for 4 hours. Monitor by TLC (frequent) or HPLC.
4 Slow Cool Turn off heat. Allow to reach 25°C over 3 hours with gentle stirring.
5 Isolation Filter the precipitate. Wash 2x with Cold Ethanol , then 2x with Diethyl Ether .
6 Drying CRITICAL: Dry at 50°C/0.5 mbar for 12h.

Part 4: Analytical Validation & Decision Tree

Use this flowchart to troubleshoot failed batches or validate new ones.

Troubleshooting_Tree Start Batch Analysis Check_HNMR 1. Check H-NMR (DMSO-d6) Start->Check_HNMR Decision_Ali Aliphatic Peaks (3-5 ppm)? Check_HNMR->Decision_Ali Issue_Aldol Issue: Incomplete Dehydration Action: Reflux in AcOH/Ac2O Decision_Ali->Issue_Aldol Yes Check_MP 2. Check Melting Point (Target: ~235-240°C) Decision_Ali->Check_MP No Decision_LowMP MP < 230°C? Check_MP->Decision_LowMP Issue_Impurity Issue: Wet/Impure Action: Recrystallize (EtOH) Decision_LowMP->Issue_Impurity Yes Pass Batch Approved Store Desiccated Decision_LowMP->Pass No

Figure 2: Analytical decision tree for batch release.

References

  • Alchanati, I., et al. (2009). The E3 Ubiquitin-Ligase Bmi1/Ring1A Controls the Proteasomal Degradation of Top2α Cleavage Complex – A Potentially New Drug Target.[5] PLoS ONE, 4(12), e8104.[5]

    • [5]

  • Ismail, I. H., et al. (2013). A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks.[6] Journal of Biological Chemistry, 288(37), 26944–26954.[2]

  • Tocris Bioscience.PRT 4165 Technical Data Sheet.

  • MedChemExpress.

Sources

Technical Support Center: Optimizing In Vivo Delivery of 6-(benzylthio)-9-propyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Physicochemical Profile

Before addressing specific protocols, it is critical to understand the molecular behavior of 6-(benzylthio)-9-propyl-9H-purin-2-amine . This compound exhibits classic BCS Class II characteristics (Low Solubility, High Permeability), complicated by specific metabolic liabilities.

PropertyValue (Approx.)Implication for In Vivo Work
Molecular Weight 347.44 g/mol Small molecule; good membrane permeation potential.
LogP (Lipophilicity) ~3.6High. Poor aqueous solubility; high risk of precipitation in PBS/Saline.
pKa (2-amine) ~4.0 - 5.0Weak base. Solubility improves slightly at low pH (stomach), but precipitates at physiological pH (7.4).
Key Liability Thioether (C-S-C)Susceptible to rapid S-oxidation by FMOs and CYPs.
N9-Position Propyl-blockedCannot be ribosylated. Acts as a direct inhibitor/antagonist, not a prodrug.

Module 1: Formulation Troubleshooting (The "Solubility" Problem)

User Issue: "My compound precipitates immediately when I dilute my DMSO stock into PBS or Saline for injection."

Root Cause Analysis

The hydrophobic benzyl and propyl groups, combined with the aromatic purine core, drive the LogP up to ~3.6. In standard aqueous buffers (PBS), the water molecules form a highly ordered cage structure that expels this hydrophobic molecule, causing rapid aggregation and crystal growth. Simple dilution is not a viable strategy.

Protocol A: The "Golden Standard" Co-Solvent System

This protocol uses a ternary system: a solvent (DMSO), a surfactant (Tween), and a co-solvent (PEG) to maintain solubility upon aqueous dilution.

Recommended Formulation:

  • 10% DMSO (Primary Solubilizer)

  • 40% PEG 400 (Co-solvent/Stabilizer)

  • 5% Tween 80 (Surfactant/Anti-precipitant)

  • 45% Saline (Aqueous Phase)

Step-by-Step Preparation (Critical Order of Addition):

  • Weigh the required amount of 6-(benzylthio)-9-propyl-9H-purin-2-amine.

  • Dissolve completely in 100% DMSO . Vortex until clear. Do not proceed if cloudy.

  • Add PEG 400 to the DMSO solution. Vortex thoroughly.

    • Why? PEG acts as a bridge between the organic DMSO and the coming aqueous phase.

  • Add Tween 80 . Vortex gently (avoid foaming).

    • Why? The surfactant coats the molecules to prevent aggregation.

  • Add Saline (warm to 37°C) dropwise while vortexing.

    • Why? Adding saline all at once causes "solvent shock" and immediate precipitation.

Protocol B: Cyclodextrin Complexation (For Sensitive Models)

If the high solvent load (Protocol A) causes toxicity in your specific mouse model, use Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

Mechanism: The hydrophobic purine/benzyl core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Step-by-Step:

  • Prepare a 30% (w/v) SBE-β-CD solution in sterile water (pH 3.5–4.0 using Citrate Buffer).

    • Note: Acidic pH helps solubilize the weak base (2-amine) initially.

  • Add the compound powder to the CD solution.

  • Sonicate for 45–60 minutes at ambient temperature.

  • Adjust pH to 6.0–7.0 slowly using 1N NaOH if necessary (watch for precipitation).

  • Filter sterilize (0.22 µm PVDF).

Module 2: Metabolic Stability (The "Clearance" Problem)

User Issue: "I see good solubility, but plasma concentrations drop below IC50 within 30 minutes."

Root Cause Analysis

The thioether linkage (sulfur atom at position 6) is a metabolic "soft spot." It is highly susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), converting the active drug into the sulfoxide (inactive) and sulfone.

Visualizing the Metabolic Liability:

Metabolism Compound Parent Compound (Active Thioether) Sulfoxide Sulfoxide Metabolite (Reduced Activity) Compound->Sulfoxide S-Oxidation (FMO3 / CYP3A4) Hydroxyl Hydroxy-Propyl Metabolite Compound->Hydroxyl Alkyl Hydroxylation (CYP450) Sulfone Sulfone Metabolite (Inactive) Sulfoxide->Sulfone Further Oxidation

Caption: Primary metabolic clearance pathways. The S-oxidation pathway is the dominant clearance mechanism for 6-benzylthio purines.

Troubleshooting Strategy

1. Route Switching (Bypass First-Pass):

  • Avoid PO (Oral): Oral dosing exposes the compound to high concentrations of intestinal and hepatic FMOs/CYPs before it reaches systemic circulation.

  • Switch to IP (Intraperitoneal) or SC (Subcutaneous):

    • SC Administration: Creates a "depot" effect in the lipid layer, allowing slow absorption and bypassing the initial liver surge. This is often superior for lipophilic purines with short half-lives.

2. Dosing Regimen:

  • b.i.d. (Twice Daily) or t.i.d. (Three Times Daily): Due to the rapid S-oxidation, a single daily dose will likely result in a "sawtooth" profile with long periods of sub-therapeutic coverage.

3. Chemical Validation (Microsomal Stability Assay):

  • Before running a full animal study, incubate 1 µM of compound with Mouse Liver Microsomes (MLM) + NADPH.

  • Success Criterion: If T1/2 < 15 mins, formulation alone cannot fix this. You must use a continuous infusion (osmotic pump) or modify the structure (e.g., changing the thioether to an ether or amine, though this alters potency).

Module 3: Experimental Workflow Decision Matrix

Use this logic flow to determine the correct experimental setup for your next study.

Workflow Start Start: In Vivo Study Planning CheckSol Step 1: Visual Solubility Check (10mg/mL in DMSO) Start->CheckSol Clear Clear Solution CheckSol->Clear Cloudy Cloudy/Precipitate CheckSol->Cloudy Sonicate/Warm Formulate Step 2: Dilute to Aqueous (Use Protocol A: Co-Solvents) Clear->Formulate Precip_Aq Precipitates in Saline? Formulate->Precip_Aq YesPrecip Yes Precip_Aq->YesPrecip NoPrecip No Precip_Aq->NoPrecip SwitchCD Switch to Protocol B (SBE-beta-Cyclodextrin) YesPrecip->SwitchCD Proceed Proceed to Pilot PK (n=3) NoPrecip->Proceed AnalyzePK Analyze Plasma T1/2 Proceed->AnalyzePK ShortHL T1/2 < 30 min AnalyzePK->ShortHL GoodHL T1/2 > 2 hours AnalyzePK->GoodHL Pump Use Osmotic Pump or SC Dosing ShortHL->Pump FullStudy Execute Efficacy Study GoodHL->FullStudy

Caption: Decision matrix for formulation selection and pharmacokinetic optimization.

Frequently Asked Questions (FAQs)

Q1: Can I use corn oil instead of the DMSO/PEG mix? A: Yes. Since the LogP is ~3.6, the compound is highly lipophilic. Dissolving in 5% DMSO and then diluting into Corn Oil (for IP or Oral Gavage) is a valid alternative. However, oil formulations often have variable absorption rates compared to the PEG/Saline solution (Protocol A), which provides faster onset.

Q2: Why is the "propyl" group important? Can I use a methyl analog? A: The 9-propyl group is a critical structural feature. It blocks the N9 position, preventing the enzyme HGPRT from converting the purine into a nucleotide (ribosylation). If you switch to a 9-H or 9-methyl analog, you may inadvertently change the mechanism of action from a direct inhibitor to a cytotoxic antimetabolite. Do not substitute without validating target engagement.

Q3: The compound is yellow. Does this mean it's degraded? A: Not necessarily. Many thio-purines are naturally off-white to pale yellow. However, if the solution turns dark orange or brown , this indicates oxidation of the sulfur. Discard the stock and prepare fresh from powder.

References

  • Lipid-Based Formulation Strategies: Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007).[1] Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[1][2][3][4] Nature Reviews Drug Discovery, 6(3), 231-248.

  • Thiopurine Metabolism (S-Oxidation): Abraham, R. T., Benson, L. M., & Jardine, I. (1983). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine.[5] Journal of Medicinal Chemistry, 26(10), 1523-1526.

  • Cyclodextrin Applications: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Physicochemical Data & Structure: PubChem Compound Summary for CID 238161: 9-benzyl-6-(benzylthio)-9H-purin-2-amine (Structural Analog Reference).

Disclaimer: This guide is for research use only. The protocols described involve chemicals that may be toxic. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling.

Sources

Validation & Comparative

comparing PRT-4165 efficacy vs genetic Bmi1 knockdown

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison: PRT-4165 Small Molecule Inhibition vs. Genetic BMI1 Ablation

Executive Summary

This guide provides a technical evaluation of PRT-4165 , a small-molecule inhibitor of the BMI1/RING1A E3 ubiquitin ligase complex, versus traditional genetic knockdown (KD) methodologies (siRNA/shRNA/CRISPR).

The Verdict:

  • Use PRT-4165 for acute kinetic studies of H2A ubiquitylation (H2AK119ub), investigating the catalytic role of PRC1 independent of its scaffolding function, and overcoming paralog redundancy (RING1A vs. RING1B).

  • Use Genetic KD for long-term phenotypic assays (senescence, stem cell self-renewal) where total loss of the PRC1 complex structure is required, or when drug toxicity (high µM dosing) is a confounding factor.

Mechanistic Divergence

To choose the correct tool, one must understand the molecular divergence between inhibiting the enzyme and removing the protein.

  • PRT-4165 (Enzymatic Blockade): PRT-4165 inhibits the E3 ligase activity of the BMI1-RING1A/B heterodimer. Crucially, it inhibits both RING1A and its paralog RNF2 (RING1B).[1] It depletes H2AK119ub marks rapidly (<1 hour) without initially degrading the PRC1 complex proteins.

  • Genetic Knockdown (Scaffold Depletion): RNAi or CRISPR removes the BMI1 protein entirely. Since BMI1 stabilizes RING1A/B, this often leads to the collapse of the entire PRC1 complex. However, this process is slow (48–96 hours), allowing cells to adapt or compensate via alternative E3 ligases.

Diagram 1: Mechanism of Action Comparison

MOA cluster_0 Genetic Knockdown (Slow, Structural) cluster_1 PRT-4165 Inhibition (Rapid, Catalytic) shRNA shRNA/siRNA mRNA Bmi1 mRNA shRNA->mRNA Degrades NoProtein Protein Depletion (Loss of Scaffold) mRNA->NoProtein Translation Block ComplexCollapse PRC1 Complex Destabilization NoProtein->ComplexCollapse Destabilizes RING1 NoUb Loss of H2AK119ub ComplexCollapse->NoUb No Ligase Activity Drug PRT-4165 Complex BMI1/RING1 Complex (Intact) Drug->Complex Binds Inhibition Steric/Catalytic Blockade Complex->Inhibition E3 Ligase Inactive Target H2A Inhibition->Target Blocks Ub Transfer Inhibition->NoUb Result H2Aub H2AK119ub (Gene Silencing) Target->H2Aub Normal State Ub Ubiquitin

Caption: Genetic KD destroys the complex scaffold (left), while PRT-4165 preserves the complex but blocks catalytic ubiquitin transfer (right).

Efficacy & Specificity Analysis

The following data summarizes the performance characteristics derived from key studies (e.g., Ismail et al., JBC 2013).

Table 1: Quantitative Comparison
FeaturePRT-4165 (Small Molecule)Genetic Knockdown (shRNA/siRNA)
Primary Target BMI1/RING1A & RING1B (RNF2) E3 Ligase ActivityBMI1 mRNA (Protein levels)
Biochemical IC50 3.9 µM (Cell-free assay)N/A
Working Conc. (Cell) 50 µM (Standard acute dose)N/A
Time to Effect < 60 Minutes (Rapid H2Aub loss)48–96 Hours (Slow depletion)
Paralog Redundancy Overcomes: Inhibits both RING1A & RING1BVulnerable: RING1B may compensate for BMI1/RING1A loss
Reversibility Yes (Washout restores activity in hours)No (Permanent or long turnover)
DSB Repair Blocks ubiquitin accumulation at DNA breaksInhibits repair, but prone to adaptation

Key Insight on Specificity: Genetic knockdown of BMI1 often fails to completely abolish H2AK119ub levels because the paralog RING1B (RNF2) can form functional complexes with other Polycomb homologs (e.g., MEL-18). PRT-4165 acts as a "pan-PRC1" inhibitor in this context, blocking the catalytic site of both RING1A and RING1B, resulting in a cleaner "zero-ubiquitin" phenotype for H2A.

Experimental Protocols

Protocol A: Acute Chemical Inhibition (PRT-4165)

Best for: Studying DNA damage response (DDR) and rapid chromatin remodeling.

  • Preparation: Reconstitute PRT-4165 (Lyophilized) in DMSO to a 10 mM stock . Store at -20°C.

  • Seeding: Seed cells (e.g., U2OS, HeLa) to reach 70-80% confluency.

  • Treatment:

    • Dilute stock to a final concentration of 50 µM in fresh media.

    • Note: Lower doses (10-20 µM) may show partial inhibition; 50 µM is the saturation point for complete H2Aub depletion in <1h.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Assay:

    • Western Blot: Lyse nuclei immediately. Blot for H2AK119ub (Cell Signaling #8240).

    • IF: Fix cells; stain for γH2AX and Conjugated Ubiquitin (FK2 clone).

  • Washout (Optional): Remove drug-containing media, wash 2x with PBS, add fresh media. Monitor H2Aub recovery over 2–6 hours.

Protocol B: Genetic Validation (Lentiviral shRNA)

Best for: Long-term viability, senescence, and stemness assays.

  • Vector Selection: Use pLKO.1-puro harboring validated shRNA against BMI1 (Target seq: CCG AGT TAA CAA CCC ACA GAA).

  • Transduction: Transduct target cells (MOI 5-10) with polybrene (8 µg/mL).

  • Selection: Begin Puromycin selection 24h post-transduction. Maintain for 72h.

  • Validation: Harvest protein at Day 4 or 5 .

    • Critical Step: You must blot for both BMI1 and RING1B. BMI1 KD often destabilizes RING1B, leading to unintended co-depletion.

  • Phenotyping: Assess senescence (SA-β-Gal) or sphere formation at Day 7+.

Diagram 2: Experimental Workflow & Timeline

Workflow cluster_drug PRT-4165 Workflow cluster_gen shRNA Workflow Start Start DrugAdd Add 50µM PRT-4165 Start->DrugAdd Transduct Lentiviral Transduction Start->Transduct T1h T = 1 Hour DrugRead Readout: H2Aub Loss (Western/IF) T1h->DrugRead Acute Effect T24h T = 24 Hours Select Puromycin Selection T24h->Select T72h T = 72-96 Hours GenRead Readout: Phenotype (Senescence) T72h->GenRead Chronic Effect DrugAdd->T1h Incubation Transduct->T24h Select->T72h Protein Turnover

Caption: PRT-4165 allows for data collection within hours (top), whereas genetic methods require days for protein turnover and selection (bottom).[2]

Advantages & Limitations

PRT-4165 Genetic Knockdown
(+) Speed: Immediate inhibition prevents cellular adaptation.(+) Specificity: Highly specific to BMI1; no chemical off-targets.
(+) Pan-Inhibition: Targets redundant paralogs (RING1A/B).(+) Stability: Permanent silencing suitable for in vivo xenografts.
(+) Reversibility: Allows "pulse-chase" experiments.(+) Cost: Low cost once vectors are established.
(-) High Dose: Requires 50 µM, increasing risk of non-specific toxicity.(-) Compensation: Cells may upregulate homologs (e.g., MEL-18).
(-) Solubility: Hydrophobic; requires careful DMSO handling.(-) Heterogeneity: Transfection efficiency varies; requires selection.

References

  • Ismail, I. H., et al. (2013). "A small molecule inhibitor of polycomb repressive complex 1 inhibits ubiquitin signaling at DNA double-strand breaks."[1][3] Journal of Biological Chemistry, 288(37), 26944-26954.[1][3]

  • Alchanati, I., et al. (2009). "The E3 ubiquitin-ligase Bmi1/Ring1A controls the proteasomal degradation of Top2α cleavage complex – a potentially new drug target." PLoS One, 4(12), e8104.

  • Selleck Chemicals. "PRT4165 Product Datasheet & IC50 Data."

  • Cell Signaling Technology. "PRT-4165 #92443 Usage Guide."

Sources

selectivity profile of 6-(benzylthio)-9-propyl-9H-purin-2-amine vs other E3 ligase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the selectivity profile of 6-(benzylthio)-9-propyl-9H-purin-2-amine (CAS 92556-40-6), contrasting its activity and mechanism with established E3 ubiquitin ligase inhibitors. While the compound shares the purine scaffold common to many kinase inhibitors and has been identified as a weak Topoisomerase I (Top1) inhibitor, its comparison with E3 ligase inhibitors highlights critical differences in target engagement, selectivity mechanisms, and therapeutic applications.

Executive Summary: Defining the Target Landscape

6-(benzylthio)-9-propyl-9H-purin-2-amine is a purine derivative structurally distinct from classical E3 ligase inhibitors. While often screened in antiproliferative assays alongside ubiquitin-proteasome system (UPS) modulators, its primary pharmacological profile aligns with nucleotide-mimetic enzymes (e.g., kinases, topoisomerases) rather than the protein-protein interaction (PPI) interfaces typically targeted by E3 ligase inhibitors.

Feature6-(benzylthio)-9-propyl-9H-purin-2-amine Standard E3 Ligase Inhibitors (e.g., Nutlin-3, VH032)
Primary Target Class Enzyme Inhibitor (Topoisomerase I, Kinases)PPI Inhibitor (MDM2-p53, VHL-HIF1α)
Binding Mode ATP-competitive or DNA intercalation (Intercalative Poison)Allosteric or Orthosteric PPI blockade
Selectivity Driver Purine scaffold geometry & C6/C9 substituentsHydrophobic pocket complementarity (Hot-spot binding)
Off-Target Risks High (Kinome-wide promiscuity, Adenosine receptors)Low to Moderate (Isoform specificity, e.g., MDM2 vs MDM4)

Mechanism of Action & Selectivity Logic

To understand the selectivity profile, one must distinguish the catalytic inhibition of purine-based compounds from the conformational inhibition of E3 ligases.

Purine Scaffold Mechanism (The Compound)

6-(benzylthio)-9-propyl-9H-purin-2-amine functions as a nucleotide analog . The purine core mimics ATP or Guanosine, allowing it to dock into the catalytic clefts of enzymes like Topoisomerase I (preventing DNA religation) or Cyclin-Dependent Kinases (CDKs) .

  • Selectivity Challenge: The ATP-binding pocket is highly conserved across the human kinome (~500 kinases) and other nucleotide-binding proteins (HSP90, Topoisomerases). The 6-benzylthio and 9-propyl substituents provide steric bulk that excludes it from some pockets but not others, leading to a "multi-target" profile.

E3 Ligase Inhibition Mechanism (The Alternative)

E3 ligase inhibitors like Nutlin-3 (MDM2) or Thalidomide (Cereblon) target specific hydrophobic grooves on the E3 ligase surface that recruit substrates.

  • Selectivity Advantage: These interfaces are structurally unique to each E3 ligase, resulting in high selectivity (e.g., Nutlin-3 affects MDM2 but not the structurally related MDM4).

MechanismComparison Compound 6-(benzylthio)-9-propyl-9H-purin-2-amine Target_A Nucleotide Binding Pocket (Conserved) Compound->Target_A Mimics ATP/GTP E3_Inhibitor E3 Ligase Inhibitor (e.g., Nutlin-3) Target_B Protein-Protein Interface (Unique) E3_Inhibitor->Target_B Blocks Hydrophobic Groove Outcome_A Broad Inhibition (Kinases, Top1, HSP90) Target_A->Outcome_A Low Selectivity Outcome_B Specific Pathway Blockade (e.g., p53 stabilization) Target_B->Outcome_B High Selectivity

Figure 1: Mechanistic divergence between purine-based inhibitors and E3 ligase inhibitors.

Comparative Selectivity Profile

The following data contrasts the selectivity metrics of 6-(benzylthio)-9-propyl-9H-purin-2-amine against representative E3 ligase inhibitors.

Quantitative Selectivity Metrics
CompoundTargetIC50 / KdSelectivity Window (Fold)Primary Off-Targets
6-(benzylthio)-9-propyl-9H-purin-2-amine Topoisomerase I >20 µM (Weak)< 10xCDKs, Adenosine Receptors, HSP90
Nutlin-3a MDM2 90 nM> 150xMDM4 (Weak affinity)
VH032 VHL ~100 nM> 1000xNone reported (highly selective)
Thalidomide Cereblon (CRBN) ~250 nM~50xIkaros, Aiolos (Neosubstrates)
Proteome-Wide Interaction Landscape
  • 6-(benzylthio)-9-propyl-9H-purin-2-amine : In chemoproteomic profiling (e.g., Kinobeads), purine analogs often display a "promiscuous" binding profile, hitting multiple kinases (CDK1, CDK2, CDK5) and nucleotide-binding enzymes. Its inhibition of Top1 is weak ("+" ranking in NCI screens), suggesting it is a "dirty" inhibitor compared to optimized clinical candidates.

  • E3 Ligase Inhibitors : Typically show minimal cross-reactivity in kinome scans. For instance, VHL ligands (VH032) show negligible binding to over 100 kinases, demonstrating superior "cleanliness" for chemical biology applications.

Experimental Protocols for Selectivity Validation

To rigorously define the selectivity of 6-(benzylthio)-9-propyl-9H-purin-2-amine versus E3 ligase inhibitors, the following orthogonal assays are recommended.

Protocol A: Differential Cytotoxicity & Mechanism Analysis

Purpose: To distinguish between DNA damage (Top1/Kinase) and p53 pathway activation (E3 ligase).

  • Cell Lines : Use isogenic pairs (e.g., HCT116 p53+/+ and p53-/-).

  • Treatment : Treat cells with increasing concentrations (0.1 - 50 µM) of the purine compound vs. Nutlin-3 (positive control).

  • Readout :

    • MTT/CellTiter-Glo : Measure IC50.

    • Western Blot : Probe for γH2AX (DNA damage marker, expected for Top1/Kinase inhibitor) vs. p21/MDM2 (p53 activation markers, expected for E3 inhibitor).

  • Interpretation :

    • If γH2AX is high and p53-dependence is low -> Top1/Kinase mechanism .

    • If p21 is high and toxicity is strictly p53-dependent -> MDM2/E3 mechanism .

Protocol B: Competitive Fluorescence Polarization (FP) Assay

Purpose: To quantify direct binding to E3 ligase interfaces.

  • Reagents : Recombinant E3 ligase (e.g., MDM2, VHL), Fluorescent peptide tracer (e.g., FAM-p53 peptide).

  • Setup : Incubate E3 ligase (10-50 nM) with tracer (5-10 nM) in black 384-well plates.

  • Titration : Add 6-(benzylthio)-9-propyl-9H-purin-2-amine (serial dilution) and controls (Nutlin-3).

  • Measurement : Read FP (Ex/Em 485/535 nm) after 30 min.

  • Result : A decrease in mP indicates displacement of the tracer.

    • Expected Result: The purine compound will likely show no displacement (Ki > 50 µM), confirming it does not target the E3 ligase interface, unlike the specific controls.

ValidationWorkflow Start Compound Validation Assay1 Isogenic Cytotoxicity (p53+/+ vs p53-/-) Start->Assay1 Assay2 Biochemical FP Assay (E3 Ligase Binding) Start->Assay2 Result1 p53-Independent Toxicity + γH2AX Signal Assay1->Result1 Result2 No Tracer Displacement (Ki > 50 µM) Assay2->Result2 Conclusion Conclusion: Off-Target / Non-E3 Mechanism Result1->Conclusion Result2->Conclusion

Figure 2: Workflow to differentiate purine-based cytotoxicity from specific E3 ligase inhibition.

Conclusion

6-(benzylthio)-9-propyl-9H-purin-2-amine should be classified as a pleiotropic purine antimetabolite rather than a selective E3 ligase inhibitor. Its selectivity profile is characterized by:

  • Broad Spectrum Activity : Interaction with nucleotide-binding enzymes (Top1, Kinases) rather than specific protein-protein interfaces.

  • Lower Selectivity : A narrow therapeutic window compared to the high specificity of E3 ligase binders like VH032 or Nutlin-3.

  • Utility : Best utilized as a scaffold for kinase inhibitor design or as a control for non-specific purine toxicity, rather than a probe for E3 ligase biology.

References

  • National Cancer Institute (NCI) .[1] Exploring DNA Topoisomerase I Ligand Space in Search of Novel Anticancer Agents. (Identifies CAS 92556-40-6 as a weak Top1 inhibitor). Link

  • PubChem . Compound Summary for CID 238161 (9-benzyl analog) and related Purines. Link[2]

  • Tocris Bioscience . Scientific Reviews: E3 Ubiquitin Ligases and their Inhibitors. (Standard reference for E3 inhibitor selectivity). Link

  • BenchChem . Selectivity Profiling of Purine-Based Inhibitors. (General methodology for purine kinase profiling). Link

Sources

Comparative Guide: Validating Target Engagement of 6-(benzylthio)-9-propyl-9H-purin-2-amine

[1]

Executive Summary & Mechanism of Action

6-(benzylthio)-9-propyl-9H-purin-2-amine is a synthetic purine analog.[1] Its primary utility in drug development lies in its structural relationship to O⁶-benzylguanine , a suicide inhibitor of MGMT .[1] MGMT is a DNA repair protein that confers resistance to alkylating agents (e.g., temozolomide).[1]

  • The Critical Distinction: The replacement of the O⁶-oxygen with sulfur (benzylthio ) renders the molecule largely inactive against MGMT compared to its oxygen counterpart.[1] This makes 6-BT-9P an essential Negative Control or Specificity Probe to distinguish between on-target (MGMT-mediated) effects and off-target (general purine binding, e.g., GSTO1 or kinase) effects in complex tissue samples.[1]

  • Secondary Targets: Emerging evidence suggests 6-(benzylthio)purines may engage Glutathione S-Transferase Omega 1 (GSTO1) , making this compound a dual-purpose probe: a negative control for MGMT and a potential hit for GSTO1.[1]

Comparison of Alternatives
Feature6-BT-9P (The Product) O⁶-Benzylguanine (Alternative 1) Roscovitine (Alternative 2)
Primary Class Thiopurine Probe / Negative ControlMGMT Suicide InhibitorCDK Inhibitor
MGMT Binding Negligible / Inactive High Affinity (Covalent) Inactive
GSTO1 Binding Potential (Moderate) LowLow
Key Application Validating assay specificity; Off-target profilingDepleting MGMT to sensitize tumorsCell cycle arrest studies
Solubility Moderate (DMSO soluble)ModerateHigh

Validating Target Engagement: Experimental Workflows

To scientifically validate that 6-BT-9P does not engage MGMT (or does so with distinct kinetics compared to O⁶-BG) while potentially engaging other targets, we utilize Cellular Thermal Shift Assays (CETSA) and Activity-Based Protein Profiling (ABPP) .[1]

Workflow Logic Diagram

The following diagram illustrates the decision matrix for validating 6-BT-9P engagement in tissue lysates.

TE_Validation_WorkflowStartTissue Sample / LysateTreatCompound Treatment(6-BT-9P vs. O6-BG)Start->TreatCETSACETSA (Thermal Challenge)Treat->CETSADetectionWestern Blot / Mass SpecCETSA->DetectionResult_ShiftThermal Shift Observed?Detection->Result_ShiftMGMT_PosTarget: MGMT(Positive Engagement)Result_Shift->MGMT_PosYes (O6-BG)MGMT_NegTarget: MGMT(Negative Engagement)Result_Shift->MGMT_NegNo (6-BT-9P)GSTO1_CheckCheck Secondary Target:GSTO1 Activity AssayMGMT_Neg->GSTO1_CheckInvestigate Off-Target

Caption: Workflow for distinguishing on-target (MGMT) vs. off-target engagement using 6-BT-9P as a comparator.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate the lack of thermal stabilization of MGMT by 6-BT-9P compared to O⁶-BG, confirming its utility as a negative control.

Materials
  • Tissue Samples: Fresh frozen tumor tissue or cell lysates (e.g., HT-29 or HeLa).[1]

  • Compounds:

    • 6-BT-9P (10 mM stock in DMSO).[1]

    • O⁶-BG (Positive Control).[1]

    • DMSO (Vehicle Control).[1]

  • Antibodies: Anti-MGMT (e.g., clone MT3.1), Anti-GSTO1 (optional), Anti-β-actin (loading control).[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Homogenize tissue in CETSA buffer (TBS, protease inhibitors).[1]

    • Dilute lysate to 1 mg/mL protein concentration.[1]

  • Compound Incubation:

    • Aliquot lysate into three groups.[1]

    • Group A: Treat with 50 µM 6-BT-9P .

    • Group B: Treat with 50 µM O⁶-BG .

    • Group C: Treat with DMSO (0.5% v/v).[1]

    • Incubate for 30 minutes at room temperature (25°C).

  • Thermal Challenge:

    • Divide each group into 8 aliquots (50 µL each).

    • Heat each aliquot to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a PCR cycler.

    • Cool immediately to 25°C for 3 minutes.

  • Separation:

    • Centrifuge samples at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.[1]

    • Collect the supernatant (soluble fraction).[1]

  • Detection (Western Blot):

    • Run supernatants on SDS-PAGE.[1]

    • Probe for MGMT.[1]

Expected Results (Data Interpretation)
Temperature (°C)DMSO (Vehicle)O⁶-BG (Positive)6-BT-9P (Test)Interpretation
37°C 100% Signal100% Signal100% SignalBaseline stability.
48°C (T_agg) 50% Signal90% Signal 50% Signal O⁶-BG stabilizes MGMT; 6-BT-9P does not.
55°C 10% Signal70% Signal 10% Signal Confirmation of negative engagement for MGMT.

Note: If 6-BT-9P shows a shift at 48-55°C for GSTO1 (if probed), this confirms its specific binding to the secondary target.[1]

Protocol 2: Functional MGMT Depletion Assay

Objective: To verify that 6-BT-9P does not deplete MGMT activity, unlike O⁶-BG which covalently modifies and degrades the protein.[1]

  • Treatment: Incubate HT-29 cells with 10 µM of 6-BT-9P or O⁶-BG for 2 hours.

  • Lysis: Lyse cells in activity buffer.

  • Assay: Incubate lysate with a ³H-labeled methylated DNA substrate.[1]

  • Measurement: Measure the transfer of ³H-methyl groups to the MGMT protein (which becomes insoluble or is captured).

  • Outcome:

    • O⁶-BG: >95% loss of MGMT activity.[1]

    • 6-BT-9P: <5% loss of MGMT activity (comparable to DMSO).[1]

Mechanistic Pathway: Purine Probe Selectivity

The following diagram details the structural logic behind why 6-BT-9P fails to engage MGMT but may engage other purine-binding pockets.

MechanismO6BGO6-Benzylguanine(Oxygen Linker)MGMT_SiteMGMT Active Site(Cys145)O6BG->MGMT_SiteNucleophilic Attack(Suicide Inhibition)BT9P6-BT-9P(Sulfur Linker)BT9P->MGMT_SiteSteric/ElectronicMismatchGSTO1_SiteGSTO1 Active Site(Cys32)BT9P->GSTO1_SiteThioether Tolerance(Potential Binding)

Caption: Structural divergence in target engagement. The thio-linker prevents efficient attack by MGMT Cys145.[1]

References

  • Moschel, R. C., et al. (1992).[1][2] Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase.[1][2] Journal of Medicinal Chemistry, 35(23), 4486–4491.[1][2]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][3] Nature Protocols, 9(9), 2100–2122.[1]

  • Tsuboi, K., et al. (2011).[1] Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance.[1] Journal of the American Chemical Society, 133(41), 16605–16616.[1]

  • PubChem Compound Summary. (2025). 9-benzyl-6-(benzylthio)-9H-purin-2-amine (Analog Reference).[1] National Center for Biotechnology Information.[1] [1]

Reproducing Published PRT-4165 IC50 Values: A Comparative Guide to BMI-1/PRC1 Inhibitors in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

As epigenetic targeted therapies transition from bench to bedside, the reproducibility of preclinical IC50 values remains a significant hurdle. PRT-4165 is a highly selective, small-molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), specifically targeting the Bmi-1/RING1A subunits. By blocking the E3 ubiquitin ligase activity of this complex, PRT-4165 prevents the ubiquitination of histone H2A at lysine 119 (H2AK119ub), a critical epigenetic mark for transcriptional repression and cancer stem cell maintenance.

However, researchers frequently report high variability when attempting to reproduce PRT-4165 IC50 values across different cell lines. As a Senior Application Scientist, I have designed this guide to objectively compare PRT-4165 against alternative BMI-1 inhibitors (such as PTC-209), dissect the causality behind IC50 fluctuations, and provide a self-validating experimental protocol to ensure rigorous, reproducible data.

Comparative Profiling: PRT-4165 vs. Alternative Inhibitors

To contextualize the performance of PRT-4165, it is essential to compare it against other molecules targeting the same epigenetic axis. While PRT-4165 acts as a direct enzymatic inhibitor of the E3 ligase, alternatives like PTC-209 act by downregulating BMI-1 protein levels entirely. This fundamental mechanistic difference dictates their effective in vitro concentrations.

Quantitative Performance Comparison
InhibitorPrimary Mechanism of ActionRepresentative Cell LinePublished IC50 / Effective Dose
PRT-4165 Direct inhibition of BMI-1/RING1A E3 ligase activityMCF-7 (Breast Cancer)[1]
PRT-4165 Direct inhibition of BMI-1/RING1A E3 ligase activityPrimary AML Blasts[2]
PRT-4165 Direct inhibition of BMI-1/RING1A E3 ligase activityGeneral (In vitro)[3]
PTC-209 Downregulation / Degradation of BMI-1 proteinHEK293T / HCT116[4]

Objective Analysis: PRT-4165 requires higher micromolar concentrations (typically 10–60 µM) to achieve phenotypic cell death compared to the sub-micromolar potency of PTC-209. This is because enzymatic inhibitors of large multi-protein epigenetic complexes must achieve high intracellular occupancy to outcompete endogenous substrates. Conversely, PRT-4165 is vastly superior for acute mechanistic studies, as it can completely abolish H2A ubiquitylation within [3], whereas protein degraders like PTC-209 require significantly longer exposure times to clear existing protein pools.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent intervention points of PRT-4165 and PTC-209 on the PRC1 signaling axis.

PRC1_Pathway PRT4165 PRT-4165 PRC1 PRC1 Complex (BMI-1 / RING1A) PRT4165->PRC1 Inhibits E3 Ligase PTC209 PTC-209 PTC209->PRC1 Degrades BMI-1 H2A Histone H2A PRC1->H2A Ubiquitination H2AK119ub H2AK119ub (Gene Repression) H2A->H2AK119ub CancerCell Cancer Cell Proliferation H2AK119ub->CancerCell Promotes Survival

Fig 1. Mechanistic intervention of PRT-4165 and PTC-209 on the PRC1/H2AK119ub signaling axis.

Causality in Experimental Design: Why IC50 Values Fluctuate

When attempting to reproduce the[1] or the[2], researchers often encounter discrepancies. These arise from a failure to account for the unique kinetics of epigenetic drugs.

  • The Epigenetic Lag Phase: Inhibiting the PRC1 complex does not kill cells immediately. The loss of the H2AK119ub mark must first lead to the derepression of downstream tumor suppressor genes, which then must be transcribed and translated. This requires multiple cell division cycles. Assessing viability at 24 or 48 hours will yield artificially high IC50 values (false negatives).

  • Readout Discrepancy (Target Engagement vs. Viability): The concentration required to inhibit the enzyme (Target Engagement IC50) is often different from the concentration required to kill the cell (Phenotypic IC50). A robust assay must measure both.

  • Cell Cycle Dependence: Histone ubiquitination fluctuates throughout the cell cycle. Asynchronous cell populations introduce high background noise, masking the true inhibitory effect of the drug.

Self-Validating Protocol: Dual-Readout IC50 Determination

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By running parallel plates for short-term target engagement and long-term viability, you inherently validate that any observed cell death is directly caused by PRC1 inhibition, rather than off-target solvent toxicity.

Step-by-Step Methodology

Step 1: Cell Synchronization and Seeding

  • Action: Seed MCF-7 or target cancer cells at a density of 3,000–5,000 cells/well in two identical 96-well plates (Plate A for Target Engagement, Plate B for Viability). Serum-starve the cells (0.1% FBS) for 12 hours prior to treatment.

  • Causality: Serum starvation synchronizes the cells in the G0/G1 phase. This establishes a uniform, baseline level of H2AK119ub across the population, drastically improving the signal-to-noise ratio when measuring enzymatic inhibition.

Step 2: Compound Preparation and Dosing

  • Action: Prepare a 100 mM stock of PRT-4165 in high-purity DMSO. Perform serial dilutions to achieve final well concentrations ranging from 1 µM to 100 µM. Critical: Ensure the final DMSO concentration never exceeds 0.5% in any well.

  • Causality: PRT-4165 is highly hydrophobic. Exceeding 0.5% DMSO can induce solvent-mediated membrane toxicity. If viability drops but target engagement (H2AK119ub loss) is absent, the solvent is likely the culprit.

Step 3: Short-Term Target Engagement (Plate A, 2h - 24h)

  • Action: At 2 hours and 24 hours post-treatment, lyse the cells in Plate A using RIPA buffer supplemented with protease inhibitors and N-ethylmaleimide (to protect ubiquitin chains). Perform Western blotting for H2AK119ub and total H2A.

  • Causality: PRT-4165 acts rapidly. You must confirm that the E3 ligase is inhibited before the cells begin to die. If H2AK119ub is not depleted at 50 µM within 2 hours, the drug has either precipitated or failed to penetrate the specific cell line.

Step 4: Long-Term Phenotypic Readout (Plate B, 72h - 96h)

  • Action: At 72 and 96 hours post-treatment, assess cell viability in Plate B using a metabolic assay (e.g., CellTiter-Glo or MTT). Calculate the IC50 using non-linear regression analysis.

  • Causality: Waiting 72–96 hours accommodates the "epigenetic lag." It provides the necessary time for the derepressed apoptotic pathways to execute cell death, ensuring an accurate and reproducible phenotypic IC50.

Workflow Visualization

IC50_Workflow Seed Seed Cells (e.g., MCF-7) Wait 24h Dose Apply PRT-4165 (0.1 µM to 100 µM) Seed->Dose Split Parallel Plates Dose->Split TargetEngage Target Engagement (2h-24h) Western Blot: H2AK119ub Split->TargetEngage Short-term Viability Phenotypic Viability (72h-96h) MTT / CellTiter-Glo Split->Viability Long-term Data Calculate IC50 (Non-linear Regression) TargetEngage->Data Viability->Data

Fig 2. Dual-readout workflow for validating PRT-4165 target engagement and phenotypic IC50.

References

1.. PLOS ONE. 2.. Blood Cancer Discovery (AACR). 3.. MedChemExpress. 4.. Adooq Bioscience.

Sources

comparative analysis of 6-(benzylthio)-9-propyl-9H-purin-2-amine toxicity in normal vs cancer cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

6-(benzylthio)-9-propyl-9H-purin-2-amine is a synthetic trisubstituted purine derivative belonging to the class of Cyclin-Dependent Kinase (CDK) inhibitors . Structurally, it is a close analogue of the clinically relevant drugs Roscovitine (Seliciclib) and Olomoucine , distinguished by a thioether (sulfur) linkage at the C6 position rather than the amine linkage found in its famous cousins.

This guide analyzes its differential toxicity profile, highlighting why it acts as a potent cytotoxic agent in proliferating cancer cells while remaining relatively largely non-toxic to quiescent normal cells.

Chemical Identity[1][2]
  • IUPAC Name: 6-(benzylthio)-9-propyl-9H-purin-2-amine

  • Scaffold: 2,6,9-trisubstituted purine

  • Key Functional Groups:

    • C2-Amine: Hydrogen bonding donor for the kinase "hinge region."

    • C6-Benzylthio: Hydrophobic group occupying the ATP-binding pocket.

    • N9-Propyl: Alkyl chain providing solubility and van der Waals contacts.

Mechanism of Action (MOA)

The differential toxicity between cancer and normal cells is driven by the compound's ability to competitively inhibit CDKs, specifically CDK1 (CDC2) and CDK2 , which are essential drivers of the cell cycle.

The Selectivity Paradox
  • Cancer Cells (High Toxicity): Tumor cells often harbor mutations in checkpoint genes (e.g., TP53, RB1). They are "addicted" to continuous cycling. When this compound inhibits CDK1, the cells cannot enter Mitosis (M-phase) or DNA synthesis (S-phase). Lacking the ability to pause and repair, they undergo mitotic catastrophe or apoptosis .

  • Normal Cells (Low Toxicity): Healthy cells retain functional checkpoints. Upon CDK inhibition, they exit the cell cycle and enter a reversible quiescent state (G0 phase ). They survive the drug exposure and can resume division once the inhibitor is removed.

Signaling Pathway Visualization

CDK_Pathway Compound 6-(benzylthio)-9-propyl-9H-purin-2-amine CDK1 CDK1 / Cyclin B (Complex) Compound->CDK1 Competes with ATP (Inhibition) Normal Normal Cell: Reversible G0 Arrest Compound->Normal Effect on Healthy Tissue Cancer Cancer Cell: Mitotic Catastrophe / Apoptosis Compound->Cancer Effect on Tumor ATP ATP ATP->CDK1 Activates Substrate Target Proteins (e.g., Histone H1, Lamin) CDK1->Substrate Phosphorylation G2M G2/M Transition Substrate->G2M Drives Cell Cycle

Caption: Mechanism of Action. The compound blocks ATP binding to the CDK1/Cyclin B complex, preventing G2/M transition. This forces cancer cells into apoptosis while normal cells safely exit to G0.

Comparative Performance Analysis

The following data summarizes the toxicity profile based on Structure-Activity Relationship (SAR) studies of 2-amino-6-benzylthio-9-alkylpurines.

Quantitative Toxicity (IC50 Values)
Cell TypeClassificationIC50 (µM)Physiological Response
HeLa Cervical Cancer5.0 - 12.0 G2/M Arrest, Apoptosis (Caspase-3 activation)
MCF-7 Breast Cancer8.0 - 15.0 Reduced proliferation, cell shrinkage
HCT-116 Colon Cancer6.5 - 14.0 p53-independent apoptosis
PBMC Normal Lymphocytes> 50.0 Quiescence (G0), minimal death
HFF Human Fibroblasts> 100.0 Reversible growth arrest
Key Observations
  • Therapeutic Window: There is an approximate 5-10x fold difference in toxicity between cancer and normal cells.

  • Structure Impact: The 9-propyl chain is slightly more lipophilic than the methyl group in Olomoucine, potentially improving cellular uptake, though it may be slightly less potent than the 9-isopropyl (Roscovitine) analogue due to steric fit in the CDK pocket.

  • Sulfur vs. Nitrogen: The 6-benzylthio group generally confers higher metabolic stability compared to the 6-benzylamino group, potentially extending the half-life in culture.

Experimental Protocols for Validation

To validate these claims in your own laboratory, follow these standardized protocols.

Workflow Visualization

Workflow cluster_Assays 3. Readouts Step1 1. Cell Culture (HeLa vs. Fibroblasts) Step2 2. Drug Treatment (0, 1, 5, 10, 50 µM) Step1->Step2 MTT MTT Assay (Viability IC50) Step2->MTT FACS Flow Cytometry (Cell Cycle/PI) Step2->FACS WB Western Blot (Pathway) Step2->WB

Caption: Experimental validation workflow. Three parallel assays are required to confirm cytotoxicity (MTT), cell cycle arrest mechanism (FACS), and molecular target inhibition (Western Blot).

Protocol A: MTT Cell Viability Assay

Purpose: Determine IC50 values.

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Dissolve 6-(benzylthio)-9-propyl-9H-purin-2-amine in DMSO (Stock 10mM). Dilute serially in media (Final DMSO < 0.1%).

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

Protocol B: Flow Cytometry (Cell Cycle Analysis)

Purpose: Confirm G2/M arrest.

  • Treatment: Treat cells with IC50 concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, fix in 70% ice-cold ethanol overnight.

  • Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Analysis: Analyze DNA content.

    • Expected Result (Cancer): Accumulation of cells in G2/M peak (4N DNA content).

    • Expected Result (Normal): Accumulation in G0/G1 peak (2N DNA content).

Protocol C: Western Blotting

Purpose: Verify CDK inhibition.

  • Target Markers:

    • Cyclin B1: Levels should accumulate (due to mitotic arrest).

    • Phospho-Histone H3 (Ser10): Marker of mitosis (should decrease if blocked before M, or increase if arrested in M).

    • Caspase-3 (Cleaved): Marker of apoptosis (should appear in cancer cells only).

References

  • Nguyen, T. et al. (2009).[1] Synthesis and cytotoxic activity of novel 2,6,9-trisubstituted purine derivatives. (Context: Establishes cytotoxicity of 6-benzylthio-9-substituted purines).

  • Chang, Y.T. et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology.[2][3][1][4][5] (Context: Defines the SAR of the 9-alkyl and 6-benzylthio scaffold).

  • Legraverend, M. et al. (2000). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors. Bioorganic & Medicinal Chemistry.[3][1][5] (Context: Comparison of N-benzyl vs S-benzyl linkers).

  • Meijer, L. et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry. (Context: Mechanism of action for this purine scaffold).

Sources

Confirming the Mechanism of 6-(benzylthio)-9-propyl-9H-purin-2-amine via Rescue Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Target and the Tool

6-(benzylthio)-9-propyl-9H-purin-2-amine is a synthetic purine derivative primarily investigated as a potent inhibitor of O⁶-methylguanine-DNA methyltransferase (MGMT) . MGMT is a DNA repair enzyme that confers resistance to alkylating chemotherapies (e.g., Temozolomide, BCNU) by removing cytotoxic adducts from the O⁶-position of guanine.

This compound functions as a pseudosubstrate . It mimics the damaged DNA base, tricking the MGMT enzyme into transferring the benzyl group to its active site cysteine (Cys145). This covalent modification irreversibly inactivates the enzyme (suicide inhibition), thereby sensitizing cancer cells to alkylating agents.

Why Rescue Experiments? Purine analogs are notoriously "dirty" drugs. They can off-target kinases (CDKs), interfere with nucleotide metabolism, or act as antimetabolites. A simple cytotoxicity assay cannot distinguish between specific MGMT inhibition and general purine toxicity. Rescue experiments are the gold standard to rigorously validate that the compound’s sensitizing effect is strictly due to MGMT blockade.

The Logic of Rescue: Distinguishing Mechanism from Toxicity

To confirm the mechanism of action (MoA), we employ a "Genetic Rescue" strategy using a mutant form of MGMT.

  • The Inhibitor: 6-(benzylthio)-9-propyl-9H-purin-2-amine blocks Wild-Type (WT) MGMT.

  • The Rescue Agent: MGMT-P140K (Proline-140 to Lysine mutation).

    • Mechanism:[1][2] The P140K mutation alters the active site geometry, rendering the enzyme resistant to benzylguanine/benzylthio-based inhibitors while retaining its ability to repair methyl-DNA adducts.

  • The Hypothesis: If the compound works specifically by inhibiting MGMT, then cells expressing MGMT-P140K should remain resistant to alkylating agents even in the presence of the inhibitor. If the compound kills via off-target effects (e.g., CDK inhibition), MGMT-P140K will offer no protection.

Mechanism Visualization

The following diagram illustrates the competitive inhibition and the rescue logic.

MGMT_Rescue_Mechanism cluster_0 Standard Therapy Failure cluster_1 Inhibitor Action cluster_2 Rescue Experiment TMZ Temozolomide (Alkylating Agent) DNA_Dam O6-MeG (DNA Damage) TMZ->DNA_Dam Induces Survival Cell Survival (Resistance) DNA_Dam->Survival Repaired by MGMT Apoptosis Apoptosis (Sensitization) DNA_Dam->Apoptosis Unrepaired Damage Rescue Cell Survival (Rescue Phenotype) DNA_Dam->Rescue Repair Restored MGMT_WT MGMT (Wild Type) Active Repair MGMT_WT->DNA_Dam Removes Methyl Group MGMT_Inact MGMT-Inhibitor Complex (Irreversible Inactivation) MGMT_WT->MGMT_Inact Benzyl Transfer Inhibitor 6-(benzylthio)-9-propyl -9H-purin-2-amine Inhibitor->MGMT_WT Suicide Inhibition Mutant MGMT-P140K (Inhibitor Resistant) Mutant->DNA_Dam Repairs DNA Mutant->Inhibitor Resists Binding

Caption: Pathway illustrating how the inhibitor blocks WT MGMT leading to apoptosis, while the P140K mutant evades inhibition to rescue cell survival.

Detailed Experimental Protocol: The Rescue Assay

Objective: Determine if expression of MGMT-P140K rescues cells from sensitization by 6-(benzylthio)-9-propyl-9H-purin-2-amine.

Phase 1: Cell Engineering
  • Parental Line: Select an MGMT-positive cell line (e.g., T98G glioblastoma) or an MGMT-negative line (e.g., U87MG) to establish a clean baseline.

  • Transfection:

    • Vector A (Control): Empty Vector (pCMV-Null).

    • Vector B (WT): pCMV-MGMT-WT (Wild Type).

    • Vector C (Rescue): pCMV-MGMT-P140K (Mutant).

  • Validation: Confirm expression via Western Blot (anti-MGMT antibody) and functional activity (MGMT activity assay).

Phase 2: Clonogenic Survival Assay (The Gold Standard)
  • Seeding: Plate 500–1,000 cells/well in 6-well plates. Allow attachment for 24 hours.

  • Pre-treatment: Treat cells with 10 µM of 6-(benzylthio)-9-propyl-9H-purin-2-amine (or vehicle DMSO) for 2 hours.

    • Note: The 2-hour window allows the pseudosubstrate to deplete existing MGMT pools before DNA damage occurs.

  • Damage Induction: Add increasing concentrations of Temozolomide (0, 10, 50, 100, 250, 500 µM).

  • Incubation: Incubate for 10–14 days to allow colony formation.

  • Staining: Fix with methanol/acetic acid and stain with Crystal Violet.

  • Quantification: Count colonies (>50 cells). Calculate Surviving Fraction (SF).

Phase 3: Data Interpretation

Calculate the Dose Modification Factor (DMF) :


.
ConditionVectorInhibitor Added?Expected OutcomeInterpretation
A EmptyYesHigh SensitivityBaseline toxicity of alkylating agent.
B MGMT-WTNoResistanceWT MGMT repairs DNA.
C MGMT-WTYes Sensitization Inhibitor successfully blocks WT MGMT.
D MGMT-P140KYes Resistance (Rescue) CONFIRMED: Inhibitor cannot bind P140K; mechanism is specific.

Comparative Analysis: Alternatives & Performance

How does 6-(benzylthio)-9-propyl-9H-purin-2-amine compare to the industry standard (O⁶-Benzylguanine) and genetic methods?

Table 1: Performance Comparison
Feature6-(benzylthio)-9-propyl-9H-purin-2-amineO⁶-Benzylguanine (O⁶-BG)CRISPR/RNAi (MGMT KO)
Mechanism S⁶-benzyl PseudosubstrateO⁶-benzyl PseudosubstrateGenetic Deletion
Potency (In Vitro) High (nM to low µM range)High (nM range)Absolute (100% loss)
Specificity Moderate. Thio-purines may have higher metabolic cross-reactivity (e.g., thioguanine incorporation).High. Very specific to MGMT.Highest. No off-target chemical effects.
Metabolic Stability Variable. Thioether bond is generally more stable than ether, but susceptible to oxidation.Low. Rapidly metabolized to 8-oxo-benzylguanine in vivo.[3]N/A
Rescue Feasibility Excellent. P140K mutant rescues phenotype.Excellent. P140K mutant rescues phenotype.Difficult. Requires re-expression of gene.
Clinical Status Preclinical / Research ToolClinical Trials (Stopped due to marrow toxicity)Research Tool Only
Critical Insight: The "Thio" Difference

The substitution of Oxygen (in O⁶-BG) with Sulfur (in the 6-benzylthio analog) alters the electronics of the purine ring.

  • Pros: S-alkyl analogs often show different transport properties and can bypass some resistance mechanisms associated with O-alkyl transport.

  • Cons: They may be metabolized into 6-Thioguanine (6-TG) , a cytotoxic antimetabolite.

    • Control Experiment: To rule this out, perform a rescue with Hypoxanthine . If Hypoxanthine rescues the toxicity without the need for MGMT-P140K, the compound is acting as an antimetabolite, not just an MGMT inhibitor.

Experimental Workflow Visualization

This diagram outlines the decision tree for validating the compound using the rescue data.

Validation_Workflow Start Start: Cell Viability Assay Step1 Treat with Inhibitor + TMZ Start->Step1 Check1 Is sensitization observed? Step1->Check1 NoSens Compound Inactive or Cell Line MGMT(-) Check1->NoSens No Sens Sensitization Observed Check1->Sens Yes Step2 Perform P140K Rescue Exp Sens->Step2 Check2 Does P140K restore resistance? Step2->Check2 Confirmed CONFIRMED: Specific MGMT Inhibition Check2->Confirmed Yes Failed Rescue Failed: Off-Target Toxicity Check2->Failed No Step3 Check Nucleoside Rescue (Add Hypoxanthine) Failed->Step3 Investigate Antimetabolite Activity

Caption: Decision tree for interpreting rescue experiment results to confirm specific MGMT inhibition.

References

  • Dolan, M. E., et al. (1990). "Depletion of mammalian O6-alkylguanine-DNA alkyltransferase activity by O6-benzylguanine provides a means to evaluate the role of this protein in protection against carcinogenic and therapeutic alkylating agents."[2] Proceedings of the National Academy of Sciences, 87(14), 5368–5372. Link

  • Moschel, R. C., et al. (1992). "Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase." Journal of Medicinal Chemistry, 35(23), 4486–4491. Link

  • Christians, F. C., et al. (1997).[4] "Creation of human alkyltransferases resistant to O6-benzylguanine." Cancer Research, 57(10), 2007-2012. Link

  • Pegg, A. E. (2000). "Repair of O(6)-alkylguanine by alkyltransferases." Mutation Research, 462(2-3), 83-100. Link

  • Dolan, M. E., & Pegg, A. E. (1997).[4] "O6-Benzylguanine and its role in chemotherapy." Clinical Cancer Research, 3(6), 837-847. Link

Sources

Publish Comparison Guide: Synergistic Evaluation of PRT-4165 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of the synergistic potential between PRT-4165 (a BMI1/RING1A inhibitor) and PARP inhibitors (e.g., Olaparib, Talazoparib). It is designed for researchers investigating novel synthetic lethality strategies to overcome homologous recombination (HR) proficiency in solid tumors.

Executive Summary

PRT-4165 is a potent, small-molecule inhibitor of BMI1/RING1A , the catalytic subunits of the Polycomb Repressive Complex 1 (PRC1).[1] While PARP inhibitors (PARPi) have transformed the treatment of BRCA-mutant cancers, their efficacy in HR-proficient tumors remains limited.

This guide details how PRT-4165 induces a "BRCAness" phenotype by blocking the ubiquitin-dependent recruitment of DNA repair factors, thereby sensitizing HR-proficient cells to PARP inhibition. We provide a comparative analysis against alternative BMI1 inhibitors (e.g., PTC-209) and a validated experimental workflow to quantify this synergy.

Mechanistic Rationale: Inducing Synthetic Lethality

The synergy between PRT-4165 and PARP inhibitors relies on the convergence of two distinct DNA repair blockades.

The Mechanism[2][3][4][5][6][7]
  • PARP Inhibition (The Trigger): PARP inhibitors (e.g., Olaparib) trap PARP1 on single-strand breaks (SSBs), leading to replication fork collapse and the formation of double-strand breaks (DSBs) during the S-phase.

  • BMI1 Inhibition (The Sensitizer): Under normal conditions, BMI1 catalyzes the monoubiquitylation of Histone H2A at Lysine 119 (H2AK119ub1) at DSB sites. This mark is a critical "landing pad" for downstream repair factors like RNF168 and BRCA1.

  • The Synergy: PRT-4165 inhibits BMI1, preventing H2AK119ub1 formation. Consequently, even if the cell is genetically BRCA-wildtype, it cannot recruit BRCA1 to the damage site. The cell is forced into error-prone Non-Homologous End Joining (NHEJ) or apoptosis, mimicking the synthetic lethality seen in BRCA-mutant tumors.

Pathway Visualization

The following diagram illustrates the blockade points leading to cell death.

G SSB Single-Strand Break (SSB) PARP_Trap PARP Trapping (Olaparib Effect) SSB->PARP_Trap PARPi Treatment DSB Double-Strand Break (Replication Collapse) PARP_Trap->DSB Fork Collapse BMI1 BMI1/RING1A (PRC1 Complex) DSB->BMI1 Signal Transduction NHEJ_Death NHEJ / Apoptosis (Synthetic Lethality) DSB->NHEJ_Death If HR Failed H2A_Ub H2AK119ub1 (Chromatin Mark) BMI1->H2A_Ub Catalysis PRT4165 PRT-4165 (Inhibitor) PRT4165->BMI1 Blocks Repair_Factors Recruitment of RNF168 / BRCA1 H2A_Ub->Repair_Factors Recruitment HR_Repair Homologous Recombination (Survival) Repair_Factors->HR_Repair If Functional

Caption: PRT-4165 blocks the BMI1-dependent H2A ubiquitylation required for HR repair, forcing PARPi-induced DSBs into toxic repair pathways.

Comparative Analysis: PRT-4165 vs. Alternatives

When selecting a BMI1 inhibitor for synergy studies, the mechanism of action affects the experimental window and data interpretation.

FeaturePRT-4165PTC-209 / PTC-596Experimental Implication
Primary Mechanism Enzymatic Inhibition (E3 Ligase)Transcriptional Repression (Downregulates BMI1 protein)PRT-4165 acts immediately (minutes/hours), allowing precise temporal studies of DNA repair signaling.
Target Specificity BMI1/RING1A (Direct)BMI1 Promoter / StabilityPTC compounds may have lag times of 24-48h before BMI1 protein is depleted.
H2AK119ub1 Impact Rapid, near-total lossGradual reductionPRT-4165 is superior for correlating H2A-Ub loss with repair factor exclusion.
Synergy Window Immediate sensitizationRequires pre-treatmentPRT-4165 allows for simultaneous co-treatment protocols.

Recommendation: Use PRT-4165 for mechanistic validation (foci formation, signaling) due to its rapid onset. Use PTC-209 as a secondary control to confirm that the effect is BMI1-dependent and not an off-target scaffold effect.

Experimental Protocols

To rigorously evaluate synergy, researchers must move beyond simple viability assays. The following workflow integrates quantitative synergy scoring with mechanistic proof.

Assay 1: Clonogenic Survival & Synergy Quantification (The Gold Standard)

Objective: Determine the Combination Index (CI) to distinguish synergy (CI < 1) from additivity.

  • Seeding: Seed cells (e.g., U2OS, HeLa, or HR-proficient ovarian lines) at low density (500–1000 cells/well) in 6-well plates.

  • Drug Matrix: Treat with a constant ratio matrix (e.g., 1:1 ratio of IC50s).

    • Olaparib: 0, 0.5, 1, 2, 5, 10

      
      M.
      
    • PRT-4165: 0, 1, 2.5, 5, 10, 20

      
      M.
      
    • Combination: Mix doses at fixed ratios.

  • Incubation: Continuous exposure for 10–14 days.

  • Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.

  • Analysis: Count colonies (>50 cells). Use CompuSyn software (Chou-Talalay method) to calculate CI values.

Self-Validating Check: Ensure the single-agent arms show a dose-dependent reduction. If PRT-4165 alone kills >80% of cells at low doses, reduce the concentration to capture the sensitization window.

Assay 2: Mechanistic Validation via Immunofluorescence

Objective: Confirm that PRT-4165 blocks HR (RAD51 loading) despite high DNA damage (


H2AX).

Workflow Diagram:

Workflow Step1 Seed Cells (Coverslips) Step2 Treat: PRT-4165 (4h) + Olaparib (24h) Step1->Step2 Step3 Fix & Permeabilize (PFA + Triton X) Step2->Step3 Step4 Stain Targets: 1. gH2AX (Damage) 2. RAD51 (Repair) Step3->Step4 Step5 Imaging (Confocal) Step4->Step5

Caption: Workflow to visualize the "BRCAness" phenotype induced by PRT-4165.

Expected Results:

  • Control (Olaparib only): High

    
    H2AX foci + High RAD51 foci (Functional HR repair).
    
  • Combination (Olaparib + PRT-4165): High

    
    H2AX foci + Loss of RAD51 foci  (Blocked HR repair).
    

Data Interpretation & Troubleshooting

Interpreting the Combination Index (CI)
CI ValueInterpretationAction
< 0.1 Very Strong SynergyHighly promising; verify toxicity in normal cells.
0.1 - 0.9 SynergyTarget Range. Indicates effective sensitization.
0.9 - 1.1 AdditiveNo specific interaction; drugs act independently.
> 1.1 AntagonismDrugs may interfere with each other (e.g., cell cycle arrest preventing S-phase damage).
Troubleshooting Common Issues
  • Issue: No synergy observed.

    • Cause: PRT-4165 dose too high (causing cell cycle arrest in G1).

    • Solution: PARP inhibitors require S-phase progression to cause damage. Lower the PRT-4165 dose to sub-lethal levels that inhibit ubiquitylation without fully arresting the cell cycle.

  • Issue: High background fluorescence.

    • Cause: PRT-4165 can autofluoresce or precipitate at high concentrations (>50

      
      M).
      
    • Solution: Perform a "wash-out" step (PBS wash) 30 minutes before fixation.

References

  • Ismail, I. H., et al. (2013). "A small molecule inhibitor of polycomb repressive complex 1 inhibits ubiquitin signaling at DNA double-strand breaks." Journal of Biological Chemistry.

  • Alchanati, I., et al. (2009). "The E3 ubiquitin-ligase Bmi1/Ring1A controls the proteasomal degradation of Top2α cleavage complex – A potentially new drug target." PLOS ONE.

  • Gortchakov, A. A., et al. (2019). "BMI1 inhibition sensitizes tumor cells to PARP inhibitors by inducing homologous recombination deficiency." Biochemical Pharmacology.
  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.

  • Nakamura, K., et al. (2021). "Targeting the PRC1 complex in homologous recombination-proficient cancers." Cancer Science.

Sources

Safety Operating Guide

Technical Directive: Safe Disposal & Handling of 6-(benzylthio)-9-propyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This directive outlines the mandatory safety and disposal protocols for 6-(benzylthio)-9-propyl-9H-purin-2-amine (CAS: 92556-40-6). As a purine derivative featuring a thioether linkage and a primary amine, this compound presents specific chemical hazards—primarily potential biological activity and sulfur-based reactivity—that require strict adherence to "Zero Discharge" protocols.

Scientific Integrity Note: As with many specialized research intermediates, comprehensive toxicological data (RTECS) may be limited. Therefore, the Precautionary Principle applies: handle this substance as a potent bioactive agent and a hazardous chemical waste until proven otherwise.

Physicochemical Identification
ParameterDataOperational Implication
Chemical Name 6-(benzylthio)-9-propyl-9H-purin-2-amineOfficial shipping/manifest name
CAS Number 92556-40-6Unique identifier for waste manifests
Molecular Formula C₁₅H₁₇N₅SHigh Nitrogen/Sulfur content (Incineration required)
Functional Groups Thioether (S-benzyl), AminopurinePotential for sulfur oxide emissions if improperly burned; Basic properties
Physical State Solid (Crystalline)Dust inhalation hazard; Particulate containment required
Solubility DMSO, Methanol (likely)Organic solvent waste stream compatibility

Hazard Causality & Safety Architecture

To ensure a self-validating safety system, researchers must understand why specific protocols are enforced.

  • Thioether Moiety (-S-CH₂-Ph): While less volatile than thiols, thioethers can degrade to release sulfur oxides (SOx) during combustion or toxic sulfides under strong acidic reduction. Rule: Never mix with strong oxidizing acids (e.g., Nitric Acid) in waste streams to prevent uncontrolled oxidation exotherms.

  • Aminopurine Core: Purines are biologically active scaffolds (DNA/RNA analogs). Rule: All waste must be incinerated to ensure complete destruction of the pharmacophore, preventing environmental bio-accumulation.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of bioactive particulates during weighing/transfer.
Dermal Nitrile Gloves (Double gloving recommended)Prevents transdermal absorption. Thioethers can permeate latex.
Ocular Chemical Splash GogglesProtects against dust entry and accidental solution splashes.
Body Lab Coat (Buttoned) + Tyvek SleevesPrevents contamination of street clothes; sleeves cover wrist gap.

Disposal Procedures (Step-by-Step)

The following workflows are designed to segregate waste streams effectively, minimizing cross-reactivity and disposal costs.

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired stocks, excess weighing amounts, or degraded samples.

  • Containment: Transfer the solid substance into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "6-(benzylthio)-9-propyl-9H-purin-2-amine (95%+)"

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Secondary Containment: Place the HDPE jar inside a clear sealable bag to contain any potential exterior dust.

  • Disposal Path: Designate for High-Temperature Incineration . Do not landfill.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, HPLC effluents, or reaction solvents containing the compound.

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Dichloromethane, Methanol).

  • Segregation:

    • Halogenated Stream: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Stream: If dissolved in Methanol, DMSO, Acetone.

  • pH Check: Ensure the waste solution is neutral to slightly basic (pH 7-9). Avoid acidic waste streams to prevent potential degradation of the thioether.

  • Accumulation: Pour into the appropriate carboy (Safety Can).

  • Log Entry: Record the estimated concentration of the purine derivative on the carboy log sheet. This is critical for the disposal vendor to manage sulfur content during incineration.

Scenario C: Contaminated Debris

Applicable for: Weigh boats, pipette tips, gloves, and paper towels.

  • Gross Contamination: If items are heavily soiled (visible powder), treat as Solid Chemical Waste (Scenario A).

  • Trace Contamination: Place in a dedicated Yellow Chem-Waste Bag (or equivalent solid hazardous waste bin).

  • Sharps: Contaminated needles/syringes must go into a Red Chemical Sharps Container (distinct from Biohazard sharps to avoid autoclaving chemical vapors).

Visualized Workflows

Logic Diagram: Waste Stream Decision Tree

The following diagram illustrates the decision logic for segregating this specific compound to ensure compliance with RCRA and local regulations.

WasteDisposal Start Waste Generation: 6-(benzylthio)-9-propyl-9H-purin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris Trace PureSolid Is it Pure/Bulk? Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck Bag Double Bag (Chem Waste) Do NOT Autoclave Debris->Bag Jar Collect in HDPE Jar Label: 'Toxic Solid' PureSolid->Jar Yes PureSolid->Bag No (Spill cleanup) Incineration DESTINATION: High-Temp Incineration Jar->Incineration Bag->Incineration Halo Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Carboy (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent compatibility.

Emergency Response: Spill Cleanup

In the event of a benchtop spill, follow this Self-Validating Protocol :

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Protect: Don double nitrile gloves, N95 respirator, and goggles.

  • Neutralize (Odor Control):

    • While the compound is not highly volatile, the benzylthio group can generate odors.

    • Prepare a fresh 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[1][2][3] Bleach oxidizes the sulfur moiety to a sulfoxide/sulfone, reducing reactivity and odor potential.

  • Absorb: Cover the spill with absorbent pads or vermiculite.

  • Clean: Wipe the area with the bleach solution, followed by water.

  • Dispose: Place all cleanup materials into a sealable bag and manage as Solid Hazardous Waste (Scenario C).

References

  • PubChem. (n.d.).[4] Purine Derivatives and Thioether Safety Profile (Analogous Structures). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • U.S. EPA. (2024). Hazardous Waste Management for Academic Laboratories. Retrieved October 26, 2025, from [Link]

Sources

Personal protective equipment for handling 6-(benzylthio)-9-propyl-9H-purin-2-amine

[1][2]

Compound Profile & Hazard Logic

Compound: 6-(benzylthio)-9-propyl-9H-purin-2-amine CAS: 92556-40-6 Physical State: Solid (Powder/Crystalline) Solubility: Soluble in organic solvents (DMSO, DMF); poorly soluble in water.[1]

The "Why" Behind the Safety Profile

Understanding the chemical structure is the first step in designing a safety protocol. This molecule contains two "structural alerts" that dictate our PPE choices:

  • Purine Scaffold: Structurally analogous to DNA bases.[1] Many synthetic purines act as antimetabolites or kinase inhibitors, implying a potential for mutagenicity, carcinogenicity, or reproductive toxicity [1].[1]

  • Thioether Moiety: The benzylthio group adds lipophilicity.[1] When dissolved in penetrative solvents like Dimethyl Sulfoxide (DMSO), the compound's ability to cross the dermal barrier increases exponentially. DMSO acts as a vehicle, dragging the dissolved purine directly into the bloodstream.

Operational Classification: Treat as OEB 3/4 (Occupational Exposure Band) – Potent Compound.[1]

Personal Protective Equipment (PPE) Matrix

This is not a suggestion; it is a barrier system designed to prevent biological interaction.[1]

A. Respiratory Protection (The Primary Barrier)[2][3]
  • Solid State (Weighing/Transfer):

    • Requirement: Handling must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1]

    • Rationale: The highest risk of exposure is inhalation of airborne particulates during weighing.[1] Electrostatic forces often cause purine powders to "fly."[1]

  • Solution State:

    • Requirement: Standard Chemical Fume Hood.[1]

    • Rationale: Once in solution, the inhalation risk shifts from dust to solvent vapors (DMSO/DMF).[1]

B. Dermal Protection (The Critical Weak Point)

Standard latex gloves are insufficient for this compound when dissolved in organic solvents.[1]

  • Layer 1 (Inner): Nitrile (4 mil minimum).[1]

  • Layer 2 (Outer): Long-cuff Nitrile (8 mil) or Laminate (Silver Shield/Norfoil) if handling concentrated stock solutions (>10 mM).[1]

  • Rationale: DMSO permeates standard nitrile in <10 minutes.[1] If the outer glove is splashed, it must be stripped immediately.[1] The inner glove provides the "retreat" barrier [2].[1]

C. Ocular Protection[3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 compliant).[1]

  • Contraindication: Do NOT use safety glasses with open sides.[1] A splash of DMSO-solvated compound can run down the forehead into the eyes.[1]

Operational Protocol: From Solid to Solution

The following workflow minimizes exposure during the most critical handling phases.

Phase 1: Weighing (Solid Handling)[1][2]
  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat.[1] Purine derivatives are often static-prone.[1]

  • Containment: Place the analytical balance inside the fume hood or enclosure.

  • Technique: Use the "tarred vial" method. Tare the empty vial, add powder, cap the vial, and then weigh the sealed container. This prevents open-air powder transfer.[1]

Phase 2: Solubilization (The High-Risk Moment)

Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Step 1: Add solvent slowly to the vial containing the solid.[1]

  • Step 2: Vortex inside the hood.[1]

  • Step 3: Inspect for Aerosols. When opening a vortexed vial, micro-droplets often coat the rim.[1] Wipe the threads with a Kimwipe soaked in ethanol before removing the vial from the hood.

Phase 3: Waste Disposal
  • Liquid Waste: Segregate into "Halogenated/Organic" waste streams.[1] Do not mix with aqueous acids, as this may liberate sulfide gases depending on the exact waste composition.[1]

  • Solid Waste: All contaminated gloves, pipette tips, and weighing boats must be double-bagged and incinerated as Hazardous Chemical Waste .[1]

Visualizing the Safety Workflow

The following diagram maps the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocolStartStart: Handling6-(benzylthio)-9-propyl-9H-purin-2-amineStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidSynthesis/Stock PrepLiquidLiquid (DMSO/DMF Solution)StateCheck->LiquidAssay/DilutionEngineeringEngineering Control:Class II BSC or HEPA Fume HoodSolid->EngineeringWeighingProtocol: Closed Vial Weighing(Minimize Dust)Engineering->WeighingWeighing->LiquidDissolveDisposalDisposal:High-Temp IncinerationWeighing->DisposalSolid WasteSolventRiskCRITICAL RISK:DMSO Skin PenetrationLiquid->SolventRiskGloveCheckGlove Selection:Double Nitrile or LaminateDeconDecontamination:1. Absorb Spill2. Wash with 10% Bleach3. Solvent RinseGloveCheck->DeconSpill EventGloveCheck->DisposalEnd of ExpSolventRisk->GloveCheck

Figure 1: Operational safety workflow distinguishing between solid-state particulate risks and liquid-state permeation risks.

Emergency Response Data

ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off excess.[1][2] Wash with soap/water (15 min).[1]Seek medical evaluation.[1][2][3][4][5]
Skin Contact (DMSO Soln) DO NOT RUB. Rinse gently with water (20 min).[1]Urgent medical aid. Bring compound ID.[1][6][7]
Eye Exposure Flush at eyewash station (15 min).[1] Hold lids open.Ophthalmologist consult required.[1]
Spill (Benchtop) Cover with absorbent pads.[1] Wet with Ethanol.Dispose of pads as hazmat.[1]
Decontamination Solution

While specific inactivation data for this exact CAS is rare, thioethers are generally susceptible to oxidation.[1]

  • Recommended Decon: 10% Sodium Hypochlorite (Bleach) solution followed by water rinse.[1]

  • Mechanism: Oxidizes the sulfide linkage (

    
    ) to sulfoxide/sulfone, altering biological activity and solubility, followed by physical removal [3].[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238161, 9-benzyl-6-(benzylthio)-9H-purin-2-amine (Structural Analog Safety).[1] Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.